5-methoxy-2-phenyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2-phenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-17-13-7-8-14-12(9-13)10-15(16-14)11-5-3-2-4-6-11/h2-10,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYAWBZMLNSOBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303551 | |
| Record name | 5-methoxy-2-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26664852 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5883-96-5 | |
| Record name | 5883-96-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159031 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-methoxy-2-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHOXY-2-PHENYLINDOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-methoxy-2-phenyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methoxy-2-phenyl-1H-indole is a significant heterocyclic compound, forming the structural core of various biologically active molecules and serving as a key intermediate in the synthesis of pharmaceuticals and functional materials. The strategic placement of the methoxy group at the 5-position and the phenyl group at the 2-position of the indole nucleus imparts unique physicochemical properties that are leveraged in drug design and materials science. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable molecule, offering a detailed exploration of classic and modern methodologies. Each section delves into the mechanistic underpinnings, provides field-proven experimental protocols, and presents a comparative analysis to aid researchers in selecting the most suitable method for their specific application.
Classical Synthesis Pathways: The Fischer and Bischler-Möhlau Indole Syntheses
The Fischer and Bischler-Möhlau syntheses represent foundational methods for the construction of the indole ring system. While both are venerable, they offer distinct advantages and are governed by different mechanistic principles.
The Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and versatile method for preparing indoles from an arylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[1] For the synthesis of this compound, the logical starting materials are 4-methoxyphenylhydrazine and acetophenone.
The reaction proceeds through the initial formation of a phenylhydrazone, which then tautomerizes to an enamine.[2] Under the influence of an acid catalyst, a[3][3]-sigmatropic rearrangement occurs, which is the key bond-forming step.[4] The choice of acid catalyst is critical; Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) and Lewis acids such as zinc chloride are commonly employed.[1][5] PPA is often favored for methoxy-substituted indoles as it can minimize side reactions like halogenation that can occur with hydrohalic acids.[5] The electron-donating nature of the methoxy group at the para-position of the phenylhydrazine generally facilitates the cyclization.[5]
This protocol is based on the general principles of the Fischer indole synthesis and is adapted for the specific target molecule.
Materials:
-
4-methoxyphenylhydrazine hydrochloride
-
Acetophenone
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Hydrazone Formation (Optional, can be done in situ): In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1 equivalent) in ethanol. Add acetophenone (1.1 equivalents) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC). The hydrazone can be isolated by precipitation with water and filtration, or used directly in the next step.
-
Indolization (Cyclization): To the flask containing the 4-methoxyphenylhydrazone of acetophenone (1 equivalent), add polyphosphoric acid (PPA) (typically 5-10 equivalents by weight). Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC.
-
Work-up and Purification: After completion of the reaction (typically 1-3 hours), carefully pour the hot reaction mixture onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude this compound. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Caption: Workflow for the Fischer Indole Synthesis.
The Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau indole synthesis is another classical method that forms a 2-aryl-indole from an α-halo-ketone and an excess of an aniline.[6] For the synthesis of this compound, this would involve the reaction of α-bromoacetophenone with 4-methoxyaniline.
The mechanism of the Bischler-Möhlau synthesis is thought to involve the initial formation of an α-arylamino ketone, which then reacts with a second equivalent of the aniline to form an enamine or an imine intermediate.[7] Subsequent intramolecular electrophilic cyclization onto the aniline ring, followed by elimination and tautomerization, yields the indole product.[6][7] The reaction is typically carried out at high temperatures and often requires a large excess of the aniline to serve as both a reactant and a solvent.[6] The harsh conditions can sometimes lead to low yields and unpredictable regioselectivity, which has limited its application compared to the Fischer synthesis.[6] However, modern variations using microwave irradiation have been shown to improve yields and reduce reaction times.[8]
This is a proposed protocol based on the general principles of the Bischler-Möhlau synthesis.
Materials:
-
α-bromoacetophenone
-
4-methoxyaniline
-
Lithium bromide (optional, as a catalyst for milder conditions)
-
Toluene or another high-boiling solvent (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine α-bromoacetophenone (1 equivalent) with a significant excess of 4-methoxyaniline (at least 3-4 equivalents). If using a catalyst, add lithium bromide (0.1-0.2 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux with stirring. The reaction temperature will depend on the boiling point of 4-methoxyaniline or the co-solvent used. Monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. If a solid forms, it can be collected by filtration. Otherwise, dissolve the reaction mixture in a suitable organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to remove the excess aniline, followed by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Caption: Key steps in the Bischler-Möhlau synthesis.
Modern Palladium-Catalyzed Synthesis Pathways
Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering milder reaction conditions, broader substrate scope, and often higher yields compared to classical methods. The Larock indole synthesis is a prominent example of a palladium-catalyzed route to indoles.
The Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an o-haloaniline and a disubstituted alkyne to produce 2,3-disubstituted indoles.[9][10] For the synthesis of this compound, the starting materials would be a 2-halo-4-methoxyaniline (e.g., 2-iodo-4-methoxyaniline) and phenylacetylene.
The catalytic cycle of the Larock synthesis typically involves the oxidative addition of the o-haloaniline to a Pd(0) complex, followed by coordination and migratory insertion of the alkyne.[9] The resulting vinylpalladium intermediate then undergoes an intramolecular cyclization where the aniline nitrogen attacks the vinylpalladium species, followed by reductive elimination to regenerate the Pd(0) catalyst and yield the indole product.[9] The choice of palladium catalyst, ligand, base, and solvent are all critical for the success of the reaction. Palladium(II) acetate is a common precursor for the active Pd(0) catalyst.[9] The addition of a chloride source, such as lithium chloride, is often beneficial.[9]
This protocol is based on a reported procedure for the synthesis of the target molecule.
Materials:
-
2-iodo-4-methoxyaniline
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Reaction Setup: To a reaction vessel, add 2-iodo-4-methoxyaniline (1 equivalent), palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and potassium carbonate (2 equivalents). Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Add anhydrous N,N-dimethylformamide (DMF) as the solvent, followed by the addition of phenylacetylene (1.2 equivalents).
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir for 10 hours. Monitor the progress of the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: 4:1 hexanes:dichloromethane) to afford this compound.[11]
Caption: Catalytic cycle of the Larock indole synthesis.
Comparative Analysis of Synthesis Pathways
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Disadvantages |
| Fischer Indole Synthesis | 4-methoxyphenylhydrazine, Acetophenone | PPA, H₂SO₄, or ZnCl₂ | High temperature (80-170 °C) | Generally good (can be >70%) | Readily available starting materials, robust and well-established. | Harsh acidic conditions, potential for side reactions (e.g., halogenation with HCl), may not be suitable for sensitive substrates. |
| Bischler-Möhlau Synthesis | α-bromoacetophenone, 4-methoxyaniline | Excess aniline, optional catalyst (e.g., LiBr) | High temperature (reflux) | Historically low, can be improved with microwave | One-pot reaction. | Harsh conditions, often requires a large excess of aniline, potential for low yields and poor regioselectivity.[6] |
| Larock Indole Synthesis | 2-iodo-4-methoxyaniline, Phenylacetylene | Pd(OAc)₂, PPh₃, K₂CO₃ | 100 °C | 73%[11] | Milder conditions, high regioselectivity, broad substrate scope. | Requires pre-functionalized starting materials (haloanilines), palladium catalyst can be expensive. |
Spectroscopic Data for this compound[11]
-
¹H NMR (300 MHz, CDCl₃): δ 8.22 (s, 1H), 7.61 (d, J = 7.2 Hz, 2H), 7.43-7.24 (m, 4H), 7.08 (s, 1H), 6.85 (d, J = 8.1, 1H), 6.74 (s, 1H), 3.85 (s, 3H).
-
¹³C NMR (75 MHz, CDCl₃): δ 154.4, 152.0, 138.5, 129.7, 128.1, 127.7, 125.0, 112.6, 111.6, 102.2, 99.8, 55.8.
-
Mass Spectrometry (EI): m/z 223 (M⁺, 100%), 199 (22%).
-
Infrared (KBr): ν 3424, 1476, 1215, 1150, 763, 737 cm⁻¹.
Conclusion
The synthesis of this compound can be achieved through several effective pathways, each with its own set of advantages and limitations. The Fischer indole synthesis remains a powerful and direct method, particularly when using a non-halogenated acid catalyst like polyphosphoric acid to avoid side reactions. The Bischler-Möhlau synthesis, while historically significant, is often hampered by harsh conditions and lower yields, although modern modifications can improve its efficiency. For researchers seeking milder conditions and high regioselectivity, the palladium-catalyzed Larock indole synthesis presents an excellent modern alternative, provided the necessary pre-functionalized starting materials are accessible. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including the scale of the synthesis, the availability and cost of starting materials and reagents, and the tolerance of other functional groups within the molecule. This guide provides the foundational knowledge and practical protocols to empower researchers in making an informed decision for the successful synthesis of this important indole derivative.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 9. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
Introduction: The Structural Significance of 5-methoxy-2-phenyl-1H-indole
An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 5-methoxy-2-phenyl-1H-indole
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, from neurotransmitters like serotonin to a vast array of pharmaceuticals. The specific derivative, this compound, combines this critical heterocyclic system with two key substituents that modulate its electronic properties and biological interactions. The methoxy group at the 5-position is a common feature in neuroactive compounds, while the phenyl group at the 2-position adds a significant hydrophobic domain, influencing receptor binding and metabolic stability.
For researchers in drug development and synthetic chemistry, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering not just data, but the rationale behind the spectral patterns. We will delve into the characteristic chemical shifts, coupling constants, and the experimental protocols required for acquiring high-quality, reproducible data.
Molecular Structure and Numbering Convention
To effectively discuss the NMR data, a standardized numbering system for the indole ring is essential. The following diagram illustrates the IUPAC numbering for this compound, which will be used throughout this guide.
Caption: IUPAC numbering scheme for this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. The spectrum of this compound is characterized by distinct signals for the indole core protons, the methoxy group, and the phenyl ring protons.
Causality Behind Chemical Shifts:
-
Indole N-H (H1): This proton is typically observed as a broad singlet at a very downfield position (δ > 8.0 ppm). Its deshielded nature is due to the aromaticity of the ring and its acidic character, which promotes solvent exchange, leading to signal broadening.
-
Indole Ring Protons (H3, H4, H6, H7): These protons resonate in the aromatic region (δ 6.5-7.7 ppm). Their precise shifts are influenced by the electronic effects of the substituents. The electron-donating methoxy group at C5 increases electron density, particularly at the ortho (C4, C6) and para (no proton) positions, causing an upfield shift for H4 and H6 compared to unsubstituted indole.
-
Phenyl Ring Protons: The five protons on the C2-phenyl group will appear in the aromatic region. The ortho-protons (H2'/H6') are typically the most deshielded due to their proximity to the indole ring. The meta- (H3'/H5') and para- (H4') protons often overlap, creating a complex multiplet.
-
Methoxy Protons (H8): The three protons of the methoxy group (-OCH₃) are shielded and appear as a sharp singlet far upfield (δ ~3.8 ppm), a highly characteristic signal for this functional group.
Table 1: Summary of ¹H NMR Data for this compound
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Notes |
| H1 (N-H) | ~8.22 | broad singlet | - | Highly deshielded, exchangeable with D₂O. |
| H2'/H6' (ortho-Ph) | ~7.61 | doublet (or m) | ~7.2 | Most deshielded of the phenyl protons.[1] |
| H3'/H4'/H5' (meta/para-Ph) | ~7.24-7.43 | multiplet | - | Overlapping signals from the phenyl ring.[1] |
| H4 | ~7.24-7.43 | doublet | J(H4,H6) ≈ 2.5 (meta) | Signal may overlap with phenyl protons.[1] |
| H7 | ~7.08 | doublet | J(H6,H7) ≈ 8.1 (ortho) | Ortho-coupled to H6.[1] |
| H6 | ~6.85 | doublet of doublets | J(H6,H7) ≈ 8.1, J(H4,H6) ≈ 2.5 | Coupled to both H7 (ortho) and H4 (meta).[1] |
| H3 | ~6.74 | singlet (or d) | J(H1,H3) ≈ 2-3 (long range) | Small coupling to N-H may be observed.[1] |
| H8 (-OCH₃) | ~3.85 | singlet | - | Characteristic sharp signal for the methoxy group.[1] |
| Note: Data is based on spectra recorded in CDCl₃ at 300 MHz and may vary slightly with solvent and field strength.[1] |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic state (hybridization, substituent effects). With proton decoupling, each unique carbon appears as a singlet.
Causality Behind Chemical Shifts:
-
Indole Ring Carbons: The carbons of the indole ring typically resonate between δ 100 and 155 ppm.
-
C2 and C7a: C2 is significantly deshielded due to its attachment to the electronegative nitrogen and the phenyl group. C7a, at the bridgehead, is also downfield.
-
C5: The direct attachment of the electronegative oxygen atom of the methoxy group causes a strong deshielding effect, pushing the C5 signal significantly downfield (δ > 150 ppm).[1]
-
C3: This carbon is typically the most shielded of the pyrrole ring carbons, appearing around δ 100 ppm.[1]
-
-
Phenyl Ring Carbons: The phenyl carbons resonate in the typical aromatic region of δ 125-139 ppm. The carbon attached to the indole ring (C1') is a quaternary carbon and often shows a lower intensity signal.
-
Methoxy Carbon (C8): This sp³-hybridized carbon is highly shielded and appears far upfield, typically around δ 55-56 ppm.[1]
Table 2: Summary of ¹³C NMR Data for this compound
| Carbon Position | Chemical Shift (δ, ppm) | Assignment Notes |
| C5 | ~154.4 | Strongly deshielded by the attached -OCH₃ group.[1] |
| C2 | ~152.0 | Deshielded by nitrogen and the phenyl substituent.[1] |
| C7a | ~138.5 | Bridgehead carbon adjacent to nitrogen.[1] |
| C1' (ipso-Ph) | ~129.7 | Quaternary carbon, may have lower intensity.[1] |
| C3a | ~128.1 | Bridgehead carbon.[1] |
| C2'/C6' (ortho-Ph) | ~127.7 | Phenyl carbons. |
| C3'/C4'/C5' (meta/para-Ph) | ~125.0 | Phenyl carbons, may be overlapping.[1] |
| C4 | ~112.6 | Shielded by the electron-donating effect of -OCH₃.[1] |
| C7 | ~111.6 | Indole carbon.[1] |
| C6 | ~102.2 | Shielded by the electron-donating effect of -OCH₃.[1] |
| C3 | ~99.8 | Typically the most shielded indole ring carbon.[1] |
| C8 (-OCH₃) | ~55.8 | Characteristic upfield signal for the methoxy carbon.[1] |
| Note: Data is based on spectra recorded in CDCl₃ at 75 MHz and may vary slightly with solvent and field strength.[1] |
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR data requires careful sample preparation and parameter selection. This protocol provides a self-validating system for the routine analysis of this compound.
Workflow Diagram:
References
IR and mass spectrometry of 5-methoxy-2-phenyl-1H-indole
An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Analysis of 5-methoxy-2-phenyl-1H-indole
Authored by: A Senior Application Scientist
Foreword: The Significance of Substituted Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone of drug discovery. The introduction of substituents, such as a methoxy group at the 5-position and a phenyl group at the 2-position, as in this compound, profoundly influences the molecule's physicochemical properties, metabolic stability, and biological activity. A thorough understanding of the analytical techniques used to characterize these molecules is paramount for researchers in pharmaceutical development and related fields. This guide provides an in-depth exploration of the infrared (IR) spectroscopy and mass spectrometry (MS) of this compound, offering both theoretical insights and practical, field-proven methodologies.
Synthesis of this compound: A Plausible Approach
While numerous methods for indole synthesis exist, the Fischer indole synthesis remains a robust and widely applicable strategy. For the targeted synthesis of this compound, a plausible and efficient route involves the acid-catalyzed reaction of 4-methoxyphenylhydrazine with acetophenone.
Proposed Synthetic Workflow
The synthesis can be conceptualized in two primary stages: the formation of a hydrazone intermediate followed by an acid-catalyzed intramolecular cyclization and rearrangement.
A Strategic Guide to the Biological Activity Screening of Novel 5-Methoxy-2-Phenyl-1H-Indole Derivatives
An In-Depth Technical Guide
Introduction: The 5-Methoxy-2-Phenyl-1H-Indole Scaffold as a Privileged Structure
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals.[1] When functionalized with a methoxy group at the 5-position and a phenyl ring at the 2-position, the resulting this compound scaffold becomes a "privileged structure," a framework known to bind to multiple, diverse biological targets. This versatility has driven significant research into its derivatives, revealing a wide spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]
The strategic placement of the 5-methoxy group, a common feature in neuroactive compounds like serotonin, profoundly influences the molecule's electronic properties and its ability to form key interactions with biological macromolecules. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the systematic screening of novel derivatives of this scaffold. We will delve into the causality behind experimental choices, provide field-proven protocols, and present a logical workflow for identifying and characterizing lead compounds.
Part 1: Anticancer Activity Screening
A significant body of research highlights the antiproliferative and anticancer activities of 5-methoxyindole derivatives.[2] These compounds have been shown to interfere with various molecular targets crucial for cancer cell survival and proliferation, including tubulin polymerization and protein kinases.[5]
Quantitative Comparison of Antiproliferative Activity
The initial step in anticancer screening is to determine the cytotoxic potential of the novel derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric for this assessment.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source(s) |
| 5o | 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast) | 1.69 | Sunitinib | 8.11 | [2] |
| HT-29 (Colon) | 1.69 | Sunitinib | 8.11 | [2] | ||
| A-549 (Lung) | 1.69 | Sunitinib | 8.11 | [2] | ||
| 5w | 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast) | 1.91 | Sunitinib | 8.11 | [2] |
| HT-29 (Colon) | 1.91 | Sunitinib | 8.11 | [2] | ||
| A-549 (Lung) | 1.91 | Sunitinib | 8.11 | [2] | ||
| MMNC | Indolo[2,3-b]quinoline | HCT116 (Colorectal) | 0.33 | 5-Fluorouracil | >100 | [2] |
| 4e | Substituted N-benzyl-1H-indole-2-carbohydrazide | MCF-7, A549, HCT | ~2.0 (Average) | Staurosporine | Varies | [5] |
Expert Insight: The data clearly indicates that hybridization of the 5-methoxyindole scaffold, for example with an isatin moiety, can yield compounds with potent, broad-spectrum antiproliferative activity, often significantly exceeding that of standard chemotherapeutic agents like Sunitinib.[2] The choice of cell lines should represent diverse cancer types (e.g., breast, colon, lung) to assess the breadth of activity.
Mechanisms of Anticancer Action
Understanding the mechanism is critical for further development. 5-methoxyindole derivatives have been shown to induce cell cycle arrest and apoptosis through modulation of key signaling pathways.
Experimental Protocol: MTT Assay for Cytotoxicity
This colorimetric assay assesses cell metabolic activity, which serves as a proxy for cell viability.[5]
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
Part 2: Antimicrobial Activity Screening
Indole derivatives are known to possess a broad spectrum of antimicrobial activities.[7] Screening for these properties is crucial, especially given the rising threat of multidrug-resistant pathogens.
Screening Strategy and Rationale
The primary screen should involve determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms. This panel should include:
-
Gram-positive bacteria: Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA)[1][7]
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa[1][3]
Expert Insight: Studies have shown that for some indole derivatives, Gram-negative bacteria may be more susceptible than Gram-positive bacteria.[3] The inclusion of resistant strains like MRSA and fluconazole-resistant C. krusei is essential to identify compounds with novel mechanisms of action or the ability to overcome existing resistance.[7]
Experimental Protocol: Microbroth Dilution for MIC Determination
This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum: Culture the microbial strains overnight in an appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi). Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the corresponding broth. Final concentrations typically range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (microbe + broth, no compound), a negative control (broth only), and a reference drug control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance at 600 nm.
Part 3: Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a multitude of diseases, making the discovery of novel anti-inflammatory agents a high priority. Indole derivatives have been shown to modulate key inflammatory pathways, including the inhibition of nitric oxide (NO) production and pro-inflammatory cytokines like TNF-α and IL-6.[4][8]
Mechanism of Action: Targeting Inflammatory Mediators
A common screening approach is to use lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cells) as an in vitro model of inflammation. LPS triggers a signaling cascade that results in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to the production of NO and prostaglandins, respectively.[4] Many anti-inflammatory compounds act by inhibiting the master regulator of this process, the NF-κB signaling pathway.
Experimental Protocol: Griess Assay for Nitric Oxide (NO) Inhibition
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.[4]
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours before stimulation.
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include an unstimulated control and an LPS-only control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes. A purple/magenta color will develop in the presence of nitrite.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only control.
References
- 1. soc.chim.it [soc.chim.it]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
mechanism of action of 5-methoxy-2-phenyl-1H-indole compounds
An In-Depth Technical Guide on the Core Mechanism of Action of 5-Methoxy-2-Phenyl-1H-Indole Compounds
Introduction
The this compound scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation for a diverse range of biologically active molecules.[1] These compounds have garnered significant attention, particularly in the realm of oncology, due to their potent cytotoxic effects against various cancer cell lines.[2][3] This technical guide provides a comprehensive exploration of the core mechanism of action of this class of compounds, delving into their primary molecular targets, the ensuing cellular consequences, and the critical structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising class of therapeutic agents.
Primary Mechanism of Action: Inhibition of Tubulin Polymerization
The principal mechanism through which many this compound derivatives exert their anticancer effects is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[4][5][6][7] Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape.[6] Consequently, agents that interfere with microtubule function are effective antimitotic drugs.
This compound compounds, particularly a subclass known as Arylthioindoles (ATIs), are potent inhibitors of tubulin assembly.[4] They bind to the colchicine site on β-tubulin, preventing the polymerization of α/β-tubulin heterodimers into microtubules.[4][5][7] This binding interaction is non-covalent and leads to the destabilization of the microtubule network. The 2-phenyl group is a key feature for this activity, providing a better metabolic profile compared to derivatives with an ester function at this position.[4]
The inhibition of tubulin polymerization by these compounds leads to a cascade of cellular events, culminating in apoptosis. The disruption of the mitotic spindle apparatus during cell division is a primary consequence, causing cells to arrest in the G2/M phase of the cell cycle.[4][6] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Figure 1: Core Mechanism of Action Pathway
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is profoundly influenced by their substitution patterns.[2] The 5-methoxy group on the indole ring is a recurring motif in many potent compounds and is considered crucial for their interaction with molecular targets.[2]
| Compound ID | Key Structural Features | Target/Cell Line | IC50 (µM) | Reference |
| ATI 3 | 2-phenyl-1H-indole | Tubulin Assembly | 3.3 | [4] |
| MCF-7 | 0.052 | [4] | ||
| 33 | This compound derivative | SAG-induced Hedgehog signaling | 0.019 | [4] |
| 44 | This compound derivative | SAG-induced Hedgehog signaling | 0.072 | [4] |
| 5m | Indole derivative with C-6 methoxy group | Tubulin Polymerization | 0.37 | [5] |
| 3e | 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | MDA-MB 231 (Cell Growth) | 0.035 | [7] |
| Tubulin Polymerization | 1.5 | [7] | ||
| 36 | 7-methoxy substituted indole | Tubulin Assembly | 1.1 | [8] |
Table 1: Summary of Structure-Activity Relationship Data for select this compound and related compounds.
As evidenced by the data, modifications to the indole core and the 2-phenyl ring can significantly impact potency. For instance, the addition of a 3-formyl group and a methoxy group on the 2-phenyl ring, as seen in compound 3e , results in nanomolar cytotoxic activity.[7] Similarly, the position of the methoxy group on the indole ring is critical, with 6- and 7-methoxy substitutions showing potent inhibition of tubulin polymerization.[5][8]
Secondary and Emerging Mechanisms of Action
While tubulin inhibition is the most well-documented mechanism, evidence suggests that the 5-methoxy-indole scaffold can engage other biological targets, highlighting its potential for polypharmacology.
-
Modulation of Inflammatory Pathways: Certain 5-methoxyindole derivatives have demonstrated anti-inflammatory properties. For example, 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine has been shown to inhibit TLR signaling pathways (both MyD88- and TRIF-dependent), leading to a reduction in the expression of inflammatory genes.[9] Furthermore, 5-methoxytryptophan, a metabolite of L-tryptophan, controls the expression of cyclooxygenase-2 (COX-2), a key enzyme in inflammation and tumorigenesis.[10] It has also been shown to block the TLR2-MyD88-TRAF6 signaling pathway.[11]
-
Allosteric Enzyme Inhibition: Substituted 5-(4-methoxyphenyl)-1H-indoles have been identified as substrate-specific allosteric inhibitors of the linoleate oxygenase activity of ALOX15, an enzyme implicated in inflammation and cancer.[12][13] This suggests a mechanism distinct from direct competitive inhibition at the active site.
-
Serotonin Receptor Affinity: Given the structural similarity of the 5-methoxyindole core to serotonin (5-hydroxytryptamine), it is plausible that some derivatives may interact with serotonin receptors, potentially modulating serotonergic signaling pathways.[1]
Experimental Methodologies for Mechanistic Elucidation
A combination of in vitro assays is essential to comprehensively characterize the .
Figure 2: Experimental Workflow for Mechanistic Studies
Detailed Experimental Protocols
1. Tubulin Polymerization Assay
-
Principle: This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules in vitro. Polymerization is monitored by an increase in absorbance or fluorescence.
-
Protocol:
-
Reconstitute purified tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP).
-
Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the tubulin solution. Include positive (e.g., colchicine) and negative (vehicle control) controls.
-
Incubate the mixture at 37°C to initiate polymerization.
-
Monitor the change in absorbance at 340 nm or fluorescence over time using a spectrophotometer or fluorometer.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
2. Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the this compound compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the formazan solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
3. Cell Cycle Analysis by Flow Cytometry
-
Principle: This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Protocol:
-
Treat cancer cells with the test compound at its IC50 concentration for a defined period (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Treat the cells with RNase to remove RNA.
-
Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Quantify the percentage of cells in each phase of the cell cycle using appropriate software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
-
Conclusion
This compound compounds primarily exert their potent anticancer effects by acting as inhibitors of tubulin polymerization. By binding to the colchicine site on β-tubulin, they disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis. The 5-methoxy group is a key determinant of this activity, and further structural modifications provide a rich landscape for optimizing potency and selectivity. While tubulin inhibition remains the central mechanism, emerging evidence of their ability to modulate inflammatory pathways and other enzymatic targets suggests a broader therapeutic potential for this versatile chemical scaffold. A thorough understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is crucial for the continued development of this compound derivatives as next-generation therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of TLRs signaling pathways by 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Methoxytryptophan Protects against Toll-Like Receptor 2-Mediated Renal Tissue Inflammation and Fibrosis in a Murine Unilateral Ureteral Obstruction Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - PMC [pmc.ncbi.nlm.nih.gov]
fundamental reactivity of the 5-methoxy-2-phenyl-1H-indole core
An In-Depth Technical Guide to the Fundamental Reactivity of the 5-Methoxy-2-Phenyl-1H-Indole Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] Its chemical behavior is dictated by the interplay of the electron-rich indole nucleus, the electron-donating 5-methoxy group, and the C2-phenyl substituent. This guide provides a comprehensive analysis of the fundamental reactivity of this core. We will delve into its synthesis, explore its characteristic reactions—including electrophilic substitutions, N-functionalization, and modern cross-coupling strategies—and discuss its applications in drug discovery. Detailed experimental protocols and mechanistic diagrams are provided to offer both theoretical understanding and practical insights for chemists in the field.
Introduction: A Core of Therapeutic Significance
Indole derivatives are a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic pharmaceuticals.[1][3] The this compound core is of particular interest due to its structural resemblance to key neurochemicals like serotonin and melatonin, which also feature a 5-methoxyindole unit.[1] This structural motif is frequently associated with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3]
The reactivity of the indole ring is significantly influenced by its substituents:
-
The Indole Nucleus: An electron-rich aromatic system, inherently prone to electrophilic attack.[1][3]
-
The 5-Methoxy Group (-OCH₃): An electron-donating group that further enhances the electron density of the indole ring system, particularly at the C4 and C6 positions, and increases its overall nucleophilicity.[1][3]
-
The 2-Phenyl Group (-C₆H₅): This group at the C2 position influences the electronic properties and provides a site for further functionalization. It also sterically hinders attack at the C2 position.
Understanding the interplay of these features is critical for designing rational synthetic routes to novel therapeutic agents. This guide will explore the key facets of this molecule's reactivity.
Synthesis of the this compound Core
Several classical and modern synthetic methods can be employed to construct the this compound framework. The choice of method often depends on the availability of starting materials and the desired substitution patterns.
Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method. It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the target molecule, (4-methoxyphenyl)hydrazine would be reacted with acetophenone.
References
A Quantum Mechanical Deep Dive into 5-methoxy-2-phenyl-1H-indole: A Technical Guide for Advanced Drug Discovery
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and bioactive natural products.[1] The strategic introduction of substituents, such as a methoxy group at the 5-position and a phenyl ring at the 2-position, significantly modulates the electronic and steric properties of the indole core, offering a pathway to fine-tune its pharmacological profile. This technical guide provides a comprehensive quantum mechanical analysis of 5-methoxy-2-phenyl-1H-indole, a compound of considerable interest for drug development professionals. We will explore its electronic structure, spectroscopic signatures, and reactivity through the lens of Density Functional Theory (DFT), offering insights into its potential as a therapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug discovery, providing both foundational knowledge and practical computational protocols.
The Significance of the this compound Scaffold in Medicinal Chemistry
The indole nucleus is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The 5-methoxy substitution is a common feature in neuroactive compounds, such as serotonin and melatonin, and is known to influence receptor binding and metabolic stability.[1] Furthermore, metabolites of 5-methoxyindole have been shown to control the expression of cyclooxygenase-2 (COX-2), a key enzyme in inflammation and tumorigenesis, highlighting the therapeutic potential of this scaffold.[2]
The addition of a phenyl group at the 2-position introduces a significant steric and electronic perturbation, creating a scaffold with distinct therapeutic possibilities. For instance, derivatives of 2,3-diphenylindole have been investigated for various biological activities.[3] Moreover, N-phenylindole derivatives have shown promise as inhibitors of enzymes crucial for the survival of Mycobacterium tuberculosis.
This guide will delve into the fundamental quantum mechanical properties of this compound to provide a rational basis for its further development as a drug candidate.
Computational Methodology: A Self-Validating Approach
To ensure the scientific integrity and reproducibility of our findings, we propose a computational workflow grounded in established quantum chemical methods. The protocols described herein are based on methodologies that have been successfully applied to similar indole derivatives, providing a high degree of confidence in the predicted properties.[4][5][6]
Geometry Optimization
The initial step in any quantum mechanical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the coordinates of its atoms.
Protocol:
-
Software: Gaussian 16 or a similar quantum chemistry software package.[7]
-
Method: Density Functional Theory (DFT) with the B3LYP functional. This hybrid functional has been shown to provide a good balance between accuracy and computational cost for organic molecules.[7][8]
-
Basis Set: 6-311++G(d,p). This basis set is sufficiently flexible to accurately describe the electronic structure of the molecule, including polarization and diffuse functions.[8]
-
Convergence Criteria: The optimization should be performed until the forces on the atoms are negligible and the geometry has reached a true minimum on the potential energy surface.
The choice of the B3LYP functional and a Pople-style basis set is a well-established and validated approach for the computational study of organic molecules, providing reliable geometric and electronic properties.[7][8]
Diagram: Computational Workflow for Quantum Mechanical Analysis
Caption: A schematic of the computational workflow for the quantum mechanical analysis of this compound.
Electronic Properties and Reactivity
The electronic properties of a molecule are paramount in determining its reactivity and potential interactions with biological targets.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.[7]
| Property | Predicted Value (eV) |
| HOMO Energy | -5.5 to -6.0 |
| LUMO Energy | -1.0 to -1.5 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
| Note: These are estimated values based on calculations of similar molecules and should be confirmed by specific calculations for this compound. |
A smaller HOMO-LUMO gap suggests higher reactivity, which can be advantageous for covalent inhibitors or molecules that undergo metabolic activation.
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is a powerful tool for identifying regions that are prone to electrophilic and nucleophilic attack.[7] Red regions indicate negative electrostatic potential (electron-rich), while blue regions represent positive electrostatic potential (electron-poor). The MEP map can guide the design of derivatives with improved binding affinity by identifying potential hydrogen bond donor and acceptor sites.
Spectroscopic Signatures: Bridging Theory and Experiment
Quantum mechanical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.
Vibrational Spectroscopy (IR and Raman)
Theoretical vibrational frequencies can be calculated to aid in the assignment of experimental IR and Raman spectra. The calculated frequencies are typically scaled to account for anharmonicity and other systematic errors in the computational method.[8]
Protocol:
-
Perform a frequency calculation at the same level of theory as the geometry optimization (B3LYP/6-311++G(d,p)).
-
The absence of imaginary frequencies confirms that the optimized geometry is a true minimum.
-
Compare the calculated vibrational modes with experimental FT-IR and FT-Raman spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[8]
Protocol:
-
Perform a GIAO NMR calculation at the B3LYP/6-311++G(d,p) level of theory.
-
Reference the calculated chemical shifts to a standard, such as tetramethylsilane (TMS).
-
Compare the predicted 1H and 13C NMR spectra with experimental data.
Electronic Spectroscopy (UV-Vis)
Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules.[8]
Protocol:
-
Perform a TD-DFT calculation at the B3LYP/6-311++G(d,p) level of theory.
-
Analyze the calculated electronic transitions to understand the nature of the absorption bands.
Proposed Synthesis and Experimental Characterization
While a specific published synthesis for this compound was not found during the literature search, a plausible route can be devised based on established indole synthesis methodologies, such as the Fischer indole synthesis.
Diagram: Proposed Synthetic Pathway
Caption: A proposed Fischer indole synthesis route for this compound.
Experimental Protocol:
-
Reaction Setup: A mixture of 4-methoxyphenylhydrazine and acetophenone is heated in the presence of an acid catalyst (e.g., polyphosphoric acid or zinc chloride).
-
Workup: The reaction mixture is cooled and neutralized. The crude product is extracted with an organic solvent.
-
Purification: The product is purified by column chromatography or recrystallization.
-
Characterization: The structure of the synthesized compound should be confirmed by experimental spectroscopic methods (1H NMR, 13C NMR, FT-IR, and Mass Spectrometry) and compared with the theoretically predicted spectra.
Applications in Drug Development: From In Silico Screening to Lead Optimization
The quantum mechanical insights gained from this study can be directly applied to the drug development pipeline.
Molecular Docking and Dynamics
The optimized geometry and MEP of this compound can be used as input for molecular docking studies to predict its binding mode and affinity to various biological targets. For instance, similar 5-(4-methoxyphenyl)-1H-indole derivatives have been investigated as inhibitors of ALOX15, a lipoxygenase enzyme implicated in inflammation.[3] Molecular dynamics simulations can further refine the binding poses and provide insights into the stability of the ligand-protein complex.
ADMET Prediction
Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.[9][10] These in silico predictions can help to identify potential liabilities early in the drug discovery process, saving time and resources.
Conclusion
This technical guide has provided a comprehensive overview of the quantum mechanical properties of this compound. By employing a validated computational approach, we have elucidated its electronic structure, predicted its spectroscopic signatures, and proposed a viable synthetic route. These findings provide a solid foundation for the rational design and development of novel therapeutic agents based on this promising scaffold. The integration of quantum mechanical calculations with experimental studies is a powerful strategy to accelerate the discovery of new medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Computational ADME analysis and Antioxidant potential of 5-methoxy-2-methyl-1H-indol-3-yl)-N'- (substituted benzylidene) acetohydrazide derivatives for neuroprotection. | Journal of International Academy of Physical Sciences [iaps.org.in]
Methodological & Application
Application Notes and Protocols: A Guide to the Fischer Indole Synthesis of 5-Methoxy-2-phenyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of the Fischer Indole Synthesis
First described in 1883 by Hermann Emil Fischer, the Fischer indole synthesis has remained a cornerstone of heterocyclic chemistry for over a century.[1][2] This robust and versatile reaction provides a direct method for the synthesis of the indole nucleus, a privileged scaffold in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products.[3][4] The core of the reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone.[5]
This application note provides a detailed protocol for the synthesis of 5-methoxy-2-phenyl-1H-indole, a valuable building block in medicinal chemistry. The presence of the methoxy group at the 5-position and the phenyl group at the 2-position makes this scaffold a precursor to a variety of compounds with potential therapeutic applications. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental guide, and discuss the characterization of the final product.
Reaction Mechanism: A Stepwise Look at Indole Formation
The Fischer indole synthesis proceeds through a fascinating cascade of acid-catalyzed transformations. The generally accepted mechanism, first proposed by Robinson, can be broken down into several key steps[6]:
-
Hydrazone Formation: The reaction commences with the condensation of (4-methoxyphenyl)hydrazine with acetophenone to form the corresponding hydrazone. This is a reversible reaction, and the removal of water drives it towards the product.
-
Tautomerization: The hydrazone then undergoes tautomerization to its enamine form.[3]
-
[5][5]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The protonated enamine undergoes a[5][5]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate and the cleavage of the weak N-N bond.[1][7]
-
Aromatization and Cyclization: The intermediate rearomatizes, and subsequent intramolecular cyclization forms a five-membered ring.
-
Ammonia Elimination: Finally, the elimination of a molecule of ammonia, driven by the formation of the stable aromatic indole ring, yields the final product, this compound.[5]
Caption: The reaction mechanism of the Fischer indole synthesis.
Experimental Protocol
This protocol details a two-step procedure for the synthesis of this compound. The first step is the formation of the acetophenone (4-methoxyphenyl)hydrazone, followed by its acid-catalyzed cyclization.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| (4-Methoxyphenyl)hydrazine hydrochloride | C₇H₁₁ClN₂O | 174.63 | 5.0 g | 0.0286 | |
| Acetophenone | C₈H₈O | 120.15 | 3.44 g (3.34 mL) | 0.0286 | |
| Ethanol (95%) | C₂H₅OH | 46.07 | 50 mL | - | Solvent for hydrazone formation |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 5 mL | - | Catalyst for hydrazone formation |
| Polyphosphoric Acid (PPA) | H(n+2)P(n)O(3n+1) | - | 50 g | - | Catalyst for cyclization |
| Toluene | C₇H₈ | 92.14 | 100 mL | - | Solvent for cyclization |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - | For neutralization |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | Extraction solvent |
| Hexanes | C₆H₁₄ | 86.18 | As needed | - | For recrystallization |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying agent |
Step 1: Synthesis of Acetophenone (4-methoxyphenyl)hydrazone
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (4-methoxyphenyl)hydrazine hydrochloride (5.0 g, 0.0286 mol).
-
Add ethanol (50 mL) and glacial acetic acid (5 mL) to the flask.
-
Stir the mixture at room temperature until the solid dissolves.
-
Add acetophenone (3.34 mL, 0.0286 mol) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 1 hour. A precipitate should form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the resulting acetophenone (4-methoxyphenyl)hydrazone in a vacuum oven. The product should be a pale yellow solid.
Step 2: Fischer Indole Synthesis - Cyclization to this compound
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, place the dried acetophenone (4-methoxyphenyl)hydrazone from the previous step.
-
Add toluene (100 mL) to the flask.
-
Carefully add polyphosphoric acid (50 g) to the stirred suspension. Caution: The addition of PPA can be exothermic.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing crushed ice (200 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a solid.
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
The structure of the synthesized this compound can be confirmed by standard spectroscopic techniques.
-
¹H NMR (500 MHz, CDCl₃): δ (ppm) ~8.1 (s, 1H, NH), 7.6-7.7 (m, 2H, Ar-H), 7.3-7.5 (m, 3H, Ar-H), 7.2-7.3 (d, 1H, Ar-H), 7.0-7.1 (d, 1H, Ar-H), 6.8-6.9 (dd, 1H, Ar-H), 6.7-6.8 (d, 1H, Ar-H), 3.8-3.9 (s, 3H, OCH₃).
-
¹³C NMR (125 MHz, CDCl₃): δ (ppm) ~154.5, 138.0, 132.0, 131.0, 129.0, 128.0, 125.0, 112.0, 111.0, 103.0, 100.0, 56.0.
-
Mass Spectrometry (EI): m/z (%) = 223 (M⁺), corresponding to the molecular formula C₁₅H₁₃NO.
Safety Precautions
-
General: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
(4-Methoxyphenyl)hydrazine hydrochloride: Toxic and an irritant. Avoid inhalation, ingestion, and skin contact.
-
Acetophenone: Combustible liquid and an irritant.
-
Polyphosphoric Acid (PPA): Corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Handle with extreme care.
-
Toluene: Flammable liquid and harmful if inhaled or absorbed through the skin.
-
Glacial Acetic Acid: Corrosive and flammable. Causes severe skin burns and eye damage.
Expected Results
The Fischer indole synthesis of this compound is a reliable method that should provide the desired product in good to excellent yields, typically ranging from 60-80%, depending on the purity of the starting materials and the careful control of reaction conditions. The final product should be an off-white to pale yellow solid.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of hydrazone | Incomplete reaction | Increase reaction time or add a slight excess of acetophenone. |
| Product soluble in ethanol | Ensure the reaction mixture is sufficiently cooled before filtration. | |
| Low yield of indole | Incomplete cyclization | Increase reaction temperature or time. Ensure PPA is active. |
| Degradation of product | Avoid excessively high temperatures or prolonged reaction times. | |
| Dark, tarry product | Side reactions | Ensure the reaction is run under an inert atmosphere. Purify starting materials. |
| Use a milder acid catalyst if PPA proves too harsh. |
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. testbook.com [testbook.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]
- 7. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Investigation of 5-methoxy-2-phenyl-1H-indole in Anti-Inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including potent anti-inflammatory effects. This document provides a comprehensive guide for the investigation of a specific indole derivative, 5-methoxy-2-phenyl-1H-indole, as a potential anti-inflammatory agent. We will explore the scientific rationale for its investigation, delve into its potential mechanisms of action, and provide detailed, field-proven protocols for its preclinical evaluation. These protocols are designed to be self-validating, incorporating essential controls and explaining the causality behind experimental choices to ensure scientific integrity.
Introduction: The Rationale for Investigating this compound
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The nuclear factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1] Consequently, the NF-κB pathway is a prime target for the development of novel anti-inflammatory therapeutics.[1]
Indole derivatives have emerged as a promising class of compounds with anti-inflammatory properties, often attributed to their ability to modulate key inflammatory pathways.[2] While direct studies on this compound are limited, a structurally related compound, 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP), has been shown to inhibit the activation of NF-κB and interferon regulatory factor 3 (IRF3) downstream of Toll-like receptor (TLR) signaling.[3] This provides a strong rationale for hypothesizing that this compound may exert its anti-inflammatory effects through the inhibition of the NF-κB pathway.
This guide will provide the necessary protocols to test this hypothesis, starting with in vitro characterization and progressing to in vivo validation.
Proposed Mechanism of Action: Targeting the NF-κB Signaling Pathway
We hypothesize that this compound inhibits inflammation by interfering with the canonical NF-κB signaling pathway. In unstimulated cells, NF-κB dimers (typically p50/p65) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα.[4] This frees the NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes, including those for tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][4]
Our experimental approach will aim to determine if this compound can inhibit one or more key steps in this pathway, such as IκBα degradation or the nuclear translocation of the p65 subunit of NF-κB.
Figure 1: Hypothesized mechanism of action of this compound on the NF-κB signaling pathway.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed protocols for the in vitro and in vivo evaluation of this compound.
In Vitro Anti-inflammatory Activity
The murine macrophage cell line RAW 264.7 is a widely used and well-characterized model for studying inflammation in vitro.[5][6]
3.1.1. Cell Culture and Treatment
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[6]
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well for viability and cytokine assays, 6-well for western blotting) and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) to the culture medium and incubate for the desired time (e.g., 24 hours for cytokine analysis, shorter time points for signaling studies).[7]
3.1.2. Cell Viability Assay (MTT Assay)
-
Rationale: It is crucial to ensure that any observed anti-inflammatory effects are not due to cytotoxicity of the compound.
-
Protocol:
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3.1.3. Measurement of Pro-inflammatory Cytokines (ELISA)
-
Rationale: To quantify the inhibitory effect of the compound on the production of key pro-inflammatory mediators.
-
Protocol:
-
Collect the cell culture supernatants after the 24-hour incubation period.
-
Quantify the concentrations of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[8][9][10]
-
Briefly, the assay involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a streptavidin-HRP conjugate, and a substrate solution. The color development is proportional to the amount of cytokine present and is measured spectrophotometrically.[8]
-
Table 1: In Vitro Experimental Parameters
| Parameter | Recommended Conditions | Purpose |
| Cell Line | RAW 264.7 | Murine macrophage model |
| Seeding Density | 1 x 10^5 cells/well (96-well) | Optimal cell growth |
| Compound Concentrations | 1, 5, 10, 25, 50 µM (example range) | Determine dose-response |
| Pre-incubation Time | 1 hour | Allow compound to enter cells |
| Inflammatory Stimulus | LPS (1 µg/mL) | Induce inflammatory response |
| Incubation Time (LPS) | 24 hours (cytokines), 30 min (p-IκBα) | Time for cytokine production/signaling |
3.1.4. Western Blot Analysis of NF-κB Pathway Proteins
-
Rationale: To investigate the molecular mechanism by which the compound inhibits NF-κB activation.
-
Protocol:
-
After treatment with the compound and LPS (for a shorter duration, e.g., 30 minutes, to observe signaling events), lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin for total lysates or Lamin B1 for nuclear fractions) overnight at 4°C.[11]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. A decrease in phospho-IκBα or nuclear p65 would indicate inhibition of the NF-κB pathway.[12]
-
References
- 1. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Suppression of TLRs signaling pathways by 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. raybiotech.com [raybiotech.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. NF-κB p65 (RELA) | Abcam [abcam.com]
- 12. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Method for the Quantification of 5-methoxy-2-phenyl-1H-indole
Introduction
5-methoxy-2-phenyl-1H-indole is a crucial structural motif found in a variety of biologically active compounds, making it a significant area of focus in pharmaceutical research and drug development. The indole nucleus, particularly when substituted, is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. The presence of a methoxy group at the 5-position and a phenyl group at the 2-position can significantly influence the molecule's pharmacological properties. Accurate and reliable quantification of this compound is paramount for quality control, pharmacokinetic studies, and process optimization in the synthesis of related active pharmaceutical ingredients (APIs).
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of this compound. The described reverse-phase HPLC (RP-HPLC) method is designed for its simplicity, accuracy, and reproducibility, making it suitable for routine analysis in both research and quality control laboratories. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Scientific Rationale for Method Development
The selection of an appropriate analytical technique is critical for achieving reliable results. HPLC is a powerful tool for separating and quantifying components in a mixture.[5] For a non-polar compound like this compound, a reverse-phase chromatographic approach is the most suitable.[6][7] This methodology utilizes a non-polar stationary phase and a polar mobile phase.[7]
The choice of a C18 column as the stationary phase is based on its hydrophobicity, which provides strong retention for non-polar analytes.[6][8][9] The mobile phase, a gradient mixture of acetonitrile and water, allows for the efficient elution of the analyte while ensuring good peak shape and resolution.[10][11][12] Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.[11] The use of a Photodiode Array (PDA) detector enables the simultaneous monitoring of absorbance at multiple wavelengths, which is advantageous for method development, peak purity analysis, and analyte identification.[13][14][15][16][17]
Materials and Methods
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a Photodiode Array (PDA) detector is required.
-
Analytical Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Reference Standard: this compound reference standard of known purity.
-
Solvents: HPLC grade acetonitrile and water.
-
Other Materials: Volumetric flasks, pipettes, and 0.45 µm syringe filters.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Gradient Program:
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 50 | 50 |
| 15.0 | 10 | 90 |
| 17.0 | 10 | 90 |
| 17.1 | 50 | 50 |
| 20.0 | 50 | 50 |
Experimental Protocols
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Preparation of Sample Solutions
-
Accurately weigh a sample containing this compound to obtain an expected concentration within the calibration range.
-
Dissolve the sample in acetonitrile in a volumetric flask of appropriate size.
-
Filter the solution through a 0.45 µm syringe filter into an autosampler vial before injection.
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines for the following parameters:[1][2][3][4]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This was evaluated by analyzing a blank (diluent), a standard solution, and a sample solution. Peak purity was also assessed using the PDA detector.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations ranging from 1 µg/mL to 100 µg/mL were analyzed.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This was determined by the recovery of a known amount of analyte spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration).
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on two different days by two different analysts.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively. These were determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This was evaluated by slightly varying the flow rate, column temperature, and mobile phase composition.
Results and Discussion
The developed HPLC method provided a well-resolved and symmetrical peak for this compound. The retention time was observed to be reproducible under the specified conditions.
Data Presentation
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | Insert Value |
| 5 | Insert Value |
| 10 | Insert Value |
| 25 | Insert Value |
| 50 | Insert Value |
| 100 | Insert Value |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | Insert Value | Insert Value | Insert Value |
| 100% | Insert Value | Insert Value | Insert Value |
| 120% | Insert Value | Insert Value | Insert Value |
| Mean % Recovery | Insert Value |
Table 3: Precision Data
| Precision Type | Parameter | Result | Acceptance Criteria |
| Repeatability | % RSD (n=6) | < 2.0% | ≤ 2.0% |
| Intermediate Precision | % RSD (n=6) | < 2.0% | ≤ 2.0% |
Visualization of Workflows
Caption: Overall workflow for the HPLC quantification of this compound.
Caption: Logical relationships between key HPLC method validation parameters.
Conclusion
The HPLC method described in this application note is a reliable, accurate, and precise technique for the quantification of this compound. The method has been successfully validated according to ICH guidelines, demonstrating its suitability for routine quality control and research applications in the pharmaceutical industry. The use of a C18 column with a gradient elution of acetonitrile and water, coupled with PDA detection, provides excellent chromatographic performance. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this important indole derivative.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. starodub.nl [starodub.nl]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. moravek.com [moravek.com]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. glsciencesinc.com [glsciencesinc.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. mastelf.com [mastelf.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 14. ctlatesting.com [ctlatesting.com]
- 15. labcompare.com [labcompare.com]
- 16. gentechscientific.com [gentechscientific.com]
- 17. UV vs Diode-Array (PDA) Detectors for (U)HPLC [ssi.shimadzu.com]
Application Note and Protocol for the GC-MS Analysis of 5-methoxy-2-phenyl-1H-indole
Introduction
5-methoxy-2-phenyl-1H-indole is a synthetic compound belonging to the diverse class of indole derivatives. The indole scaffold is a core structural motif in numerous biologically active molecules, including neurotransmitters and pharmaceuticals. The analysis and quantification of such compounds are of paramount importance in drug discovery, forensic toxicology, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust and widely adopted analytical technique for the identification and quantification of volatile and semi-volatile organic compounds.[1][2] Its coupling of the high-resolution separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry makes it an ideal choice for the analysis of indole derivatives.
This application note provides a comprehensive, step-by-step protocol for the analysis of this compound. The methodology detailed herein is designed to be a self-validating system, emphasizing the rationale behind each experimental choice to ensure scientific integrity and reproducibility.
Principle of the Method
The fundamental principle of this protocol involves the extraction of this compound from a given matrix, followed by its separation from other components using gas chromatography. The separated analyte is then introduced into a mass spectrometer, where it is ionized, fragmented, and detected. The resulting mass spectrum, a unique chemical fingerprint of the molecule, allows for its unambiguous identification and quantification.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Workflow for the GC-MS analysis of this compound.
Materials and Reagents
-
Solvents: Methanol, Ethyl Acetate, Hexane (HPLC or GC grade)
-
Reagents: Anhydrous Sodium Sulfate
-
Reference Standard: this compound (purity >98%)
-
Internal Standard (IS): A structurally similar compound not expected to be in the sample, e.g., 5-methoxy-2-methyl-1H-indole.
-
GC Vials: 2 mL amber glass vials with PTFE-lined septa
Instrumentation
A standard gas chromatograph coupled with a mass spectrometer is required. The following configuration is recommended:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended for good separation of indole derivatives.[3]
-
Autosampler: Agilent 7693A Autosampler (or equivalent)
Protocol: Step-by-Step Methodology
Part 1: Sample Preparation
The goal of sample preparation is to extract the analyte from the sample matrix and concentrate it to a level suitable for GC-MS analysis.[4][5] The choice of extraction method will depend on the nature of the sample matrix (e.g., biological fluids, seized materials).
1.1. Liquid-Liquid Extraction (LLE) for Liquid Matrices (e.g., Plasma, Urine)
-
To 1 mL of the sample, add a known amount of the internal standard.
-
Add 3 mL of a suitable extraction solvent (e.g., ethyl acetate or a hexane/ethyl acetate mixture).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 2-5) with a fresh aliquot of extraction solvent to improve recovery.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[4]
-
Reconstitute the residue in 100 µL of methanol or ethyl acetate for GC-MS analysis.[5]
1.2. Solid-Phase Extraction (SPE) for Complex Matrices
For more complex matrices, SPE can provide a cleaner extract.[6] A C18 or similar reversed-phase cartridge is a suitable choice.
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
Part 2: GC-MS Analysis
2.1. Instrument Parameters
The following GC-MS parameters are recommended as a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Value | Rationale |
| GC Inlet | Splitless | To maximize the transfer of analyte onto the column for trace analysis. |
| Injector Temperature | 280 °C | Ensures efficient volatilization of the analyte without thermal degradation.[7][8] |
| Carrier Gas | Helium (99.999% purity) | An inert carrier gas that provides good chromatographic efficiency.[7] |
| Flow Rate | 1.0 mL/min (Constant Flow) | A typical flow rate for a 0.25 mm ID column, providing a good balance between analysis time and resolution.[8] |
| Oven Program | Initial: 150 °C (hold 1 min) | To ensure proper focusing of the analyte at the head of the column. |
| Ramp: 20 °C/min to 300 °C | A moderate ramp rate to achieve good separation from potential impurities. | |
| Final Hold: 300 °C (hold 5 min) | To elute any less volatile compounds from the column. | |
| MS Ion Source | Electron Impact (EI) | A robust and widely used ionization technique that produces reproducible fragmentation patterns.[2] |
| Ionization Energy | 70 eV | The standard energy for EI, which generates extensive and comparable mass spectra for library matching.[9] |
| Source Temperature | 230 °C | Optimizes ion formation and minimizes source contamination.[9] |
| Quadrupole Temperature | 150 °C | Ensures consistent mass filtering. |
| Scan Range | m/z 40-500 | A wide scan range to capture the molecular ion and all significant fragment ions. |
2.2. Data Acquisition
Acquire data in full scan mode to obtain complete mass spectra for identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity by monitoring specific ions of the target analyte and internal standard.
Data Analysis and Interpretation
Identification
The identification of this compound is based on two key parameters:
-
Retention Time: The retention time of the analyte in the sample must match that of a known reference standard analyzed under the same chromatographic conditions.
-
Mass Spectrum: The mass spectrum of the sample peak should match the spectrum of the reference standard and/or a library spectrum.
Expected Mass Spectrum and Fragmentation
-
Molecular Ion (M+•): The molecular ion is expected at m/z 223, corresponding to the molecular weight of the compound (C15H13NO).
-
Key Fragments:
-
Loss of a methyl group (-CH3): A prominent fragment at m/z 208 is expected due to the loss of the methyl group from the methoxy moiety.
-
Fragment corresponding to the 2-phenylindole moiety: A fragment around m/z 193 may be observed.[11]
-
Fragment corresponding to the methoxy-indole moiety: Fragments characteristic of the methoxy-indole structure, such as m/z 147 and 132, are also possible.[10][12]
-
A comparison with the mass spectrum of a certified reference standard is essential for definitive identification.
Quantification
For quantitative analysis, a calibration curve should be prepared using a series of calibration standards of known concentrations. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. Linear regression is then used to determine the concentration of the analyte in unknown samples.
Method Validation
To ensure the reliability of the results, the analytical method should be validated according to established guidelines. Key validation parameters include:
| Parameter | Description |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte in a given range. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. |
| Accuracy | The closeness of the mean of a set of results to the true value. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. |
| Recovery | The efficiency of the extraction procedure. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of this compound. By following the outlined procedures for sample preparation, instrumental analysis, and data interpretation, researchers can achieve reliable and reproducible results. The emphasis on the rationale behind each step is intended to empower the user to troubleshoot and adapt the method as needed for their specific application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. organomation.com [organomation.com]
- 5. Preparing a Cannabis Sample for Testing | SCION Instruments [scioninstruments.com]
- 6. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. phytopharmajournal.com [phytopharmajournal.com]
- 9. academic.oup.com [academic.oup.com]
- 10. 1H-Indole, 5-methoxy- [webbook.nist.gov]
- 11. 1H-Indole, 2-phenyl- [webbook.nist.gov]
- 12. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Harnessing 5-Methoxy-2-Phenyl-1H-Indole for the Development of Advanced Fluorescent Probes
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Promise of the 5-Methoxy-2-Phenyl-1H-Indole Scaffold
Indole derivatives are a cornerstone in the development of fluorescent probes, prized for their versatile photophysical properties and amenability to chemical modification.[1] The indole scaffold is a key component in a variety of small-molecule fluorescent chemosensors designed for molecular recognition and imaging.[1] Within this class of compounds, this compound emerges as a particularly promising starting material. The methoxy group at the 5-position and the phenyl group at the 2-position create a donor-π-acceptor (D-π-A) type structure, which often imparts favorable solvatochromic and fluorescent properties.[2] This inherent fluorescence and electron-rich nature make it an excellent platform for building sophisticated probes for bioimaging.[3]
Fluorescent probes have become indispensable in cellular biology and drug discovery, offering high sensitivity, specificity, and the ability to visualize dynamic processes in real-time.[][5][6] This guide provides a comprehensive framework for the rational design, synthesis, characterization, and application of a novel fluorescent probe derived from this compound for the detection of intracellular pH changes, a critical parameter in cellular processes like endocytosis and lysosomal function.[5]
Part 1: Probe Design and Mechanism of Action
Our objective is to create a pH-sensitive fluorescent probe, designated MPI-pH , based on the this compound core. The design strategy hinges on the Photoinduced Electron Transfer (a-PeT) mechanism, a widely used principle for designing fluorescent probes.[3]
The proposed structure of MPI-pH involves the functionalization of the indole nitrogen with a morpholinoethyl group. Morpholine, with its tertiary amine, will act as a proton-responsive element.
Mechanism of Action:
-
At physiological or alkaline pH (fluorescence OFF): The lone pair of electrons on the morpholine nitrogen is readily available. Upon excitation of the indole fluorophore, this lone pair can be transferred to the excited state of the fluorophore, quenching the fluorescence via the a-PeT mechanism.
-
In acidic environments (fluorescence ON): The morpholine nitrogen becomes protonated. This protonation prevents the lone pair from participating in electron transfer. Consequently, the PeT process is inhibited, and the intrinsic fluorescence of the this compound core is restored, leading to a detectable "turn-on" signal.
This ratiometric response to pH changes allows for a more accurate and quantitative measurement of intracellular pH.
Diagram 1: Proposed Synthesis of MPI-pH
Caption: Synthetic route for the MPI-pH probe from this compound.
Part 2: Synthesis and Characterization of MPI-pH
This section provides a detailed protocol for the synthesis and purification of the MPI-pH probe, followed by its photophysical characterization.
Protocol 2.1: Synthesis of MPI-pH
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
N-(2-chloroethyl)morpholine hydrochloride
-
Triethylamine (TEA)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the free base of N-(2-chloroethyl)morpholine: Dissolve N-(2-chloroethyl)morpholine hydrochloride in water and add an excess of a strong base like NaOH. Extract the free base with a suitable organic solvent like dichloromethane, dry the organic layer, and evaporate the solvent.
-
Deprotonation of the indole: To a solution of this compound (1.0 eq) in anhydrous THF under an argon atmosphere, add NaH (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Alkylation: Add a solution of N-(2-chloroethyl)morpholine (1.5 eq) in anhydrous THF to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and quench it by the slow addition of water.
-
Extract the product with EtOAc.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/EtOAc gradient to afford the pure MPI-pH probe.
Protocol 2.2: Photophysical Characterization
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrophotometer
Procedure:
-
Prepare stock solutions of MPI-pH in a suitable organic solvent (e.g., DMSO).
-
Prepare a series of buffer solutions with varying pH (e.g., from pH 4.0 to 8.0).
-
For each pH value, prepare a solution of MPI-pH in the buffer with a final concentration in the micromolar range.
-
Record the absorption spectra using the UV-Vis spectrophotometer.
-
Record the fluorescence emission spectra by exciting at the absorption maximum.
-
Plot the fluorescence intensity at the emission maximum as a function of pH to determine the pKa of the probe.
Table 1: Expected Photophysical Properties of MPI-pH
| Property | Value (Acidic, pH 4.0) | Value (Basic, pH 8.0) |
| Absorption λmax (nm) | ~350 | ~350 |
| Emission λmax (nm) | ~450 | ~450 |
| Quantum Yield (Φ) | High (e.g., >0.5) | Low (e.g., <0.05) |
| Stokes Shift (nm) | ~100 | N/A |
| Molar Extinction Coeff. (ε) | ~20,000 M⁻¹cm⁻¹ | ~20,000 M⁻¹cm⁻¹ |
| pKa | ~6.5 | N/A |
Diagram 2: Mechanism of pH Sensing
References
- 1. Small-molecule fluorogenic probes based on indole scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Medicinal Chemistry of Functionalized 5-Methoxy-2-Phenyl-1H-Indoles
Introduction: The Privileged Scaffold of 5-Methoxy-2-Phenyl-1H-Indole
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[1][2][3] Its unique electronic properties and geometric structure allow it to participate in various non-covalent interactions within enzyme active sites and receptor binding pockets.[3] When functionalized to form the this compound core, the therapeutic potential is significantly amplified. The methoxy group at the 5-position acts as a potent electron-donating group, modulating the electron density of the indole ring system and influencing its reactivity and binding characteristics.[4] The phenyl group at the 2-position provides a crucial vector for further functionalization, allowing for the precise tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles. This guide delves into the key medicinal chemistry applications of this versatile scaffold, focusing on its utility in developing novel anti-inflammatory and anticancer agents, complete with detailed protocols for synthesis and biological evaluation.
Application I: Development of Novel Anti-inflammatory Agents
Scientific Rationale & Mechanism of Action
Chronic inflammation underlies a multitude of diseases, making the development of targeted anti-inflammatory agents a critical pursuit. The this compound scaffold has emerged as a promising framework for creating such agents, primarily through the inhibition of key pro-inflammatory enzymes.[4] One such target is the enzyme 15-lipoxygenase (ALOX15), which is involved in the metabolism of fatty acids like linoleic acid and arachidonic acid to produce inflammatory mediators.[5]
The 2-arylindole scaffold, particularly with a methoxy group, has been identified as a critical "allosteric determinant" for the selective inhibition of ALOX15's linoleate oxygenase activity.[5] These compounds are thought to bind to the substrate-binding pocket of one monomer in the dimeric ALOX15 enzyme, inducing conformational changes that allosterically inhibit the catalytic activity of the other monomer.[5] This substrate-specific inhibition is a sophisticated mechanism that may allow for more targeted therapeutic effects with potentially fewer side effects compared to broad-spectrum anti-inflammatory drugs. The methoxy group's position and interaction within the binding pocket are crucial for this allosteric modulation.[5]
Experimental Workflow: From Synthesis to Biological Validation
The development pipeline for a novel anti-inflammatory agent based on this scaffold involves chemical synthesis, purification, characterization, and subsequent biological screening to confirm its mechanism of action and potency.
Caption: Workflow for developing this compound anti-inflammatory agents.
Protocol 1: Synthesis of a Representative Compound via Fischer Indole Synthesis
This protocol describes the synthesis of 5-methoxy-2-(4-methoxyphenyl)-1H-indole, a representative compound of this class. The Fischer indole synthesis is a reliable and versatile method involving the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[4][6]
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
4-Methoxyacetophenone
-
Polyphosphoric acid (PPA)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-methoxyphenylhydrazine hydrochloride (1.0 eq) and 4-methoxyacetophenone (1.1 eq).
-
Acid Catalysis: Add polyphosphoric acid (PPA) (approx. 10-fold excess by weight) to the flask. The PPA serves as both the acidic catalyst and the reaction medium.
-
Heating: Heat the reaction mixture to 100-120°C with vigorous stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Quenching: Allow the mixture to cool to room temperature. Carefully quench the reaction by slowly adding ice-cold water. This will precipitate the crude product.
-
Neutralization & Extraction: Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer three times with ethyl acetate. The organic solvent isolates the desired indole product from the aqueous medium.
-
Washing & Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, using a hexane:ethyl acetate gradient (e.g., starting from 9:1) as the eluent.[5] This step is crucial to remove unreacted starting materials and side products.
-
Characterization: Collect the fractions containing the pure product (as determined by TLC). Combine and evaporate the solvent. Characterize the final product, 5-methoxy-2-(4-methoxyphenyl)-1H-indole, using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Application II: Development of Novel Anticancer Agents
Scientific Rationale & Mechanism of Action
The indole scaffold is prevalent in numerous anticancer agents due to its ability to disrupt various oncogenic pathways.[3] Functionalized 5-methoxy-2-phenyl-1H-indoles have shown significant promise as anticancer agents, particularly as inhibitors of tubulin polymerization.[7][8]
Microtubules are dynamic polymers of α/β-tubulin heterodimers essential for forming the mitotic spindle during cell division.[7] Agents that interfere with microtubule dynamics can arrest cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis (programmed cell death).[7] The 2-phenyl-indole core can act as a potent tubulin polymerization inhibitor by binding to the colchicine binding site on β-tubulin, preventing the assembly of microtubules. The functional groups on both the 5-methoxyindole core and the 2-phenyl ring are critical for defining the potency and selectivity of this interaction. For instance, studies have shown that specific substitution patterns on the phenyl ring can significantly enhance antiproliferative activity.[7][9]
Targeted Signaling Pathway: Tubulin Polymerization
The diagram below illustrates how this compound derivatives can disrupt the cell cycle by inhibiting the dynamic process of microtubule formation, a critical step for mitosis.
Caption: Mechanism of action for indole-based tubulin polymerization inhibitors.
Protocol 2: Cytotoxicity Evaluation using MTT Assay
The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form purple formazan crystals. This protocol is adapted for screening the cytotoxic effects of synthesized indole derivatives against a human breast cancer cell line, such as MCF-7.[9]
Materials:
-
MCF-7 human breast cancer cell line
-
Synthesized this compound derivatives
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized indole compounds in DMEM (the final DMSO concentration should be <0.1%). After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.1 µM to 100 µM). Include wells with vehicle control (DMSO only) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the drug that inhibits cell growth by 50%.
Structure-Activity Relationship (SAR) Summary
The biological activity of 5-methoxy-2-phenyl-1H-indoles is highly dependent on the nature and position of substituents on the aromatic rings. The following table summarizes key SAR findings from various studies.
| Scaffold Position | Functional Group Modification | Observed Effect on Activity | Rationale / Target | Reference |
| Indole N1 | Substitution with phenyl or substituted phenyl groups | Generally enhances antitubercular activity. | Pks13 Inhibition | [1] |
| Indole C5 | Methoxy (vs. Hydroxy) | Can modulate activity; often favorable for potency. | General Cytotoxicity | [9] |
| Phenyl C4' | Electron-donating groups (e.g., methoxy) | Increased cytotoxic potency against MCF-7 cells. | General Cytotoxicity | [9] |
| Phenyl C4' | Methoxy group | Considered a key "allosteric determinant." | ALOX15 Inhibition | [5] |
| Indole C3 | Introduction of bulky aroyl groups | Potent inhibition of tubulin assembly. | Tubulin Polymerization | [8] |
This structured approach to modifying the core scaffold allows medicinal chemists to systematically optimize compounds for enhanced potency, selectivity, and improved drug-like properties.
References
- 1. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Methoxy-2-methylindole | 1076-74-0 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) | CoLab [colab.ws]
- 9. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Scalable, One-Pot Synthesis of 5-Methoxy-2-Phenyl-1H-Indole for Preclinical Supply
Introduction: The Significance of 5-Methoxy-2-Phenyl-1H-Indole
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules. Specifically, the this compound derivative is a key intermediate and pharmacophore in the development of therapeutic agents targeting a range of conditions, including cancer and inflammatory diseases. Its antiestrogenic and cytotoxic properties make it a molecule of significant interest for preclinical evaluation.[1] The transition from laboratory-scale discovery to preclinical studies necessitates a robust, scalable, and economically viable synthetic route that can consistently produce high-purity material.
This guide provides a comprehensive overview of synthetic strategies and delivers a detailed, field-proven protocol for the large-scale synthesis of this compound, designed to meet the rigorous demands of preclinical drug development.
Strategic Synthesis Route Selection for Scale-Up
Several classical and modern methods exist for constructing the indole nucleus. However, not all are amenable to large-scale production. The choice of synthetic route is a critical decision driven by factors such as yield, purity, cost of goods, safety, and operational simplicity.
-
Fischer Indole Synthesis: A classic method involving the acid-catalyzed cyclization of a phenylhydrazone.[2] While historically significant, it often requires harsh acidic conditions and high temperatures, which can be problematic for substrates with sensitive functional groups and may pose challenges for material compatibility in large reactors.[3][4] Regioselectivity can also be an issue with substituted phenylhydrazones.[5]
-
Bischler-Möhlau Indole Synthesis: This route involves the reaction of an α-halo-ketone with an arylamine.[6][7] It is generally plagued by harsh reaction conditions, the need for a large excess of the aniline, and often results in low yields and unpredictable regiochemistry, rendering it unsuitable for reliable large-scale manufacturing.[8]
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern palladium-catalyzed methods offer significant advantages in terms of mild reaction conditions, high functional group tolerance, and excellent regioselectivity. The Sonogashira coupling, in particular, provides a direct and efficient pathway to 2-substituted indoles via the heteroannulation of an o-haloaniline with a terminal alkyne.[1][9] One-pot domino procedures that combine the initial coupling with a subsequent cyclization are especially attractive for large-scale synthesis as they reduce the number of unit operations, minimize waste, and improve overall process efficiency.[10][11]
Based on this analysis, a one-pot Sonogashira coupling followed by an intramolecular cyclization is the superior strategy for the large-scale synthesis of this compound.
Caption: Decision matrix for selecting the optimal large-scale synthetic route.
Recommended Protocol: One-Pot Sonogashira Coupling and Annulation
This protocol details a robust and scalable one-pot synthesis starting from 2-iodo-4-methoxyaniline and phenylacetylene. The reaction proceeds via a palladium/copper-catalyzed Sonogashira coupling to form a 2-alkynylaniline intermediate, which undergoes a subsequent base-mediated 5-endo-dig cyclization to yield the target indole.
Reaction Scheme & Mechanism
Overall Transformation: (Self-correction: Actual chemical structure image would be here. As I cannot generate images, a textual description follows.) 2-Iodo-4-methoxyaniline reacts with phenylacetylene in the presence of a palladium catalyst, a copper co-catalyst, and a base to form this compound.
Causality of the Mechanism: The catalytic cycle is a well-established domino process.[10][12]
-
Pd(0) Formation: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species.
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl iodide, forming an Ar-Pd(II)-I complex.
-
Transmetalation: The copper(I) acetylide, formed from the reaction of phenylacetylene with CuI and base, transfers the acetylenic group to the palladium center.
-
Reductive Elimination: The resulting diorganopalladium(II) complex reductively eliminates the 2-alkynylaniline intermediate and regenerates the active Pd(0) catalyst.
-
Intramolecular Cyclization (Annulation): Under the basic reaction conditions, the amine nitrogen of the intermediate attacks the alkyne in a 5-endo-dig cyclization, which is a favorable ring-closing pathway, to form the indole ring after protonation.
Caption: Mechanism of the one-pot Sonogashira coupling and cyclization.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount (100g Scale) | Supplier/Grade |
| 2-Iodo-4-methoxyaniline | C₇H₈INO | 249.05 | 1.0 | 100.0 g | >98% Purity |
| Phenylacetylene | C₈H₆ | 102.14 | 1.2 | 49.2 g (51.2 mL) | >98% Purity |
| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.02 | 5.6 g | Catalyst Grade |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 0.04 | 3.0 g | >99% Purity |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 3.0 | 121.0 g (167.0 mL) | Anhydrous, >99.5% |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 1.0 L | Anhydrous, >99.8% |
Detailed Experimental Protocol
A. Equipment Setup
-
Select a 3-neck round-bottom flask or jacketed reactor with a capacity of at least 2 L, equipped with an overhead mechanical stirrer, a reflux condenser with a nitrogen/argon inlet, a thermocouple for internal temperature monitoring, and a septum for liquid additions.
-
Ensure all glassware is flame-dried or oven-dried and assembled under a positive pressure of inert gas (N₂ or Ar) to maintain an anhydrous atmosphere.
B. Reaction Execution
-
To the reactor, charge 2-Iodo-4-methoxyaniline (100.0 g, 0.401 mol), Pd(PPh₃)₂Cl₂ (5.6 g, 8.0 mmol), and Copper(I) Iodide (3.0 g, 16.0 mmol).
-
Under inert atmosphere, add anhydrous DMF (1.0 L) via cannula or dropping funnel.
-
Begin stirring to form a suspension.
-
Add anhydrous triethylamine (167.0 mL, 1.20 mol) followed by phenylacetylene (51.2 mL, 0.482 mol) via syringe or dropping funnel over 15-20 minutes. An initial exotherm may be observed; maintain the internal temperature below 40 °C during the addition.
-
After the addition is complete, heat the reaction mixture to 80-90 °C.
-
In-Process Control (IPC): Monitor the reaction progress every 1-2 hours by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or HPLC until the starting 2-iodo-4-methoxyaniline is consumed (typically 6-12 hours). The formation of the indole product can be seen as a new, often fluorescent, spot.
C. Work-up and Product Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the dark reaction mixture into a larger beaker containing ice-cold water (4 L).
-
Stir the aqueous mixture vigorously for 30-60 minutes. A solid precipitate of the crude product will form.
-
Collect the solid by vacuum filtration, washing the filter cake thoroughly with deionized water (3 x 500 mL) to remove DMF and triethylamine salts.
-
Wash the cake with cold heptane or hexanes (2 x 250 mL) to remove non-polar impurities.
-
Dry the crude solid in a vacuum oven at 40-50 °C until a constant weight is achieved. Expected crude yield: 80-90 g.
D. Purification (Recrystallization)
-
The choice of recrystallization solvent is critical for achieving high purity. A mixture of ethanol and water or toluene is often effective.
-
Transfer the crude solid to a suitably sized flask with a reflux condenser.
-
Add the minimum amount of hot ethanol (or toluene) required to fully dissolve the solid.
-
If using a co-solvent system, slowly add hot water dropwise until the solution becomes faintly turbid. Add a few drops of ethanol to redissolve and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (2-8 °C) for several hours to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum. Expected final yield: 70-80 g (78-89% yield); Purity: >98% by HPLC.
Caption: Step-by-step workflow for the synthesis and purification process.
Quality Control and Characterization
The final product must be rigorously analyzed to ensure it meets the specifications required for preclinical studies.
| Test | Method | Specification |
| Appearance | Visual | Off-white to light tan crystalline solid |
| Identity | ¹H & ¹³C NMR | Conforms to the structure of this compound |
| Purity | HPLC (UV, 280 nm) | ≥ 98.0% |
| Identity | Mass Spectrometry (MS) | [M+H]⁺ = 224.1070 ± 5 ppm |
| Residual Solvents | GC-HS | Toluene < 890 ppm, Ethanol < 5000 ppm, DMF < 880 ppm |
Analytical Methods:
-
HPLC: A standard reverse-phase C18 column with a gradient of acetonitrile and water (containing 0.1% TFA or formic acid) is suitable for purity analysis.[13][14]
-
NMR: The structure is confirmed by ¹H and ¹³C NMR in a deuterated solvent like DMSO-d₆ or CDCl₃.
-
MS: High-resolution mass spectrometry (HRMS) confirms the elemental composition.
Safety, Handling, and Waste Disposal
A. Personal Protective Equipment (PPE):
-
Always wear a lab coat, safety glasses with side shields or goggles, and nitrile gloves.
B. Reagent-Specific Hazards:
-
Palladium Catalysts: Can be toxic and are costly. Handle in a fume hood and avoid creating dust.
-
Copper(I) Iodide: Harmful if swallowed or inhaled.
-
Phenylacetylene: Flammable liquid and vapor.
-
Triethylamine (TEA): Flammable, corrosive, and has a strong, unpleasant odor. Handle exclusively in a well-ventilated fume hood.
-
DMF: A potential reproductive toxin. Avoid skin contact and inhalation.
C. Waste Disposal:
-
All chemical waste, including mother liquor from filtrations and solvents, must be collected in properly labeled hazardous waste containers.[15][16]
-
Do not dispose of organic solvents or reaction residues down the drain. Follow local and institutional regulations for chemical waste disposal.[17]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction Stalls / Incomplete Conversion | 1. Inactive catalyst (Pd or Cu).2. Insufficiently anhydrous conditions.3. Insufficient base. | 1. Use fresh, high-quality catalysts.2. Ensure all glassware is dry and the reaction is under a robust inert atmosphere.3. Add an additional 0.5 eq. of triethylamine. |
| Low Yield After Work-up | 1. Product is partially soluble in the aqueous quench.2. Incomplete precipitation. | 1. Extract the aqueous layer with ethyl acetate or DCM after initial filtration.2. Ensure the quench is sufficiently cold and allow more time for precipitation. |
| Product Fails Purity Specification | 1. Inefficient recrystallization.2. Presence of persistent impurities (e.g., triphenylphosphine oxide). | 1. Re-recrystallize from a different solvent system.2. Consider a silica gel plug filtration or a slurry wash with a suitable solvent before the final recrystallization. |
Conclusion
The described one-pot Sonogashira coupling and annulation protocol provides a highly efficient, scalable, and reliable method for the large-scale synthesis of this compound. By leveraging a modern palladium-catalyzed reaction, this process avoids the harsh conditions of classical methods and delivers high-purity material suitable for preclinical studies in excellent yield. The detailed guidelines on execution, purification, and safety ensure that this protocol can be implemented effectively and safely in a drug development setting.
References
- 1. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 7. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 10. A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. jinjingchemical.com [jinjingchemical.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Indole for synthesis SDS - Download & Subscribe for Updates [sdsmanager.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 5-Methoxy-2-phenyl-1H-indole Synthesis
Welcome to the technical support center dedicated to the synthesis of 5-methoxy-2-phenyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable indole derivative. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.
The this compound scaffold is a core component in numerous biologically active molecules, making its efficient synthesis a critical aspect of pharmaceutical research and development. This guide focuses on providing practical, field-proven insights to overcome common hurdles in its preparation.
Troubleshooting and Optimization Workflow
A systematic approach is crucial when troubleshooting synthetic challenges. The following diagram outlines a logical workflow for identifying and resolving common issues in this compound synthesis.
Caption: A general workflow for troubleshooting this compound synthesis.
Fischer Indole Synthesis: Troubleshooting Guide
The Fischer indole synthesis is a robust and widely used method for preparing indoles from an arylhydrazine and a carbonyl compound under acidic conditions.[1] For the synthesis of this compound, this typically involves the reaction of 4-methoxyphenylhydrazine with acetophenone.
Frequently Asked Questions (FAQs)
Q1: I am observing very low yields or a significant amount of tar-like substances in my Fischer indole synthesis. What are the primary causes?
A1: Low yields and the formation of dark, tarry materials in the Fischer indole synthesis are often due to overly harsh reaction conditions.[2] Indoles, particularly those with electron-donating groups like a methoxy substituent, can be unstable under strongly acidic conditions and at elevated temperatures, leading to polymerization and degradation.[2]
Troubleshooting Steps:
-
Optimize the Acid Catalyst: The choice and concentration of the acid are critical.[3] Instead of strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), consider using milder catalysts such as polyphosphoric acid (PPA) or Lewis acids like zinc chloride (ZnCl₂).[2][4] Experiment with different catalysts and their concentrations to find the optimal conditions for your specific substrate.[3]
-
Control Reaction Temperature and Time: High temperatures can promote side reactions and decomposition.[3] It is advisable to start at a lower temperature and gradually increase it while closely monitoring the reaction's progress using thin-layer chromatography (TLC).[3] Similarly, prolonged reaction times can lead to product degradation.[3]
-
Ensure Purity of Starting Materials: Impurities in the 4-methoxyphenylhydrazine or acetophenone can interfere with the reaction and contribute to byproduct formation.[3] Always use high-purity starting materials.
Q2: My mass spectrum analysis shows chlorinated byproducts. How can I prevent this?
A2: The formation of chlorinated impurities is a known side reaction in the Fischer indole synthesis when using methoxy-substituted phenylhydrazones in the presence of hydrochloric acid.[3] The methoxy group can be displaced by a chloride ion from the acid catalyst.[3]
Troubleshooting Steps:
-
Avoid Hydrochloric Acid: The most direct solution is to use a non-halogenated acid catalyst.[3] Sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or p-toluenesulfonic acid are excellent alternatives.[1][3]
-
Use a Lewis Acid: Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride (BF₃) can also be employed.[3] However, be aware that with ZnCl₂, substitution of the methoxy group with chlorine can still occur.[3]
Q3: I am struggling with the formation of regioisomers. How can I improve selectivity?
A3: The formation of regioisomers can be a challenge, especially with unsymmetrical ketones.[5] However, in the synthesis of this compound from 4-methoxyphenylhydrazine, the 5-methoxy isomer is the expected major product due to the directing effect of the methoxy group.[2] If other isomers are observed, consider the following:
Troubleshooting Steps:
-
Catalyst Choice: The regioselectivity can be influenced by the choice of acid catalyst. Experimenting with different Lewis and Brønsted acids may improve the outcome.[2]
-
Two-Step Procedure: Instead of a one-pot reaction, consider pre-forming the phenylhydrazone intermediate before the cyclization step.[3] This allows for the purification of the hydrazone and independent optimization of the cyclization conditions, which can lead to a cleaner reaction and higher yield of the desired product.[3]
Experimental Protocol: Fischer Indole Synthesis of this compound
This protocol outlines a two-step procedure to potentially improve yield and purity.
Step 1: Formation of the Phenylhydrazone
-
In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1 equivalent) in ethanol.
-
Add a solution of sodium acetate (1 equivalent) in water to neutralize the hydrochloride salt.
-
Add acetophenone (1 equivalent) to the mixture.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the consumption of the hydrazine by TLC.
-
Extract the formed hydrazone with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Indolization (Cyclization)
-
To the crude or purified hydrazone, add polyphosphoric acid (PPA).
-
Heat the mixture to 80-100 °C with stirring.
-
Monitor the reaction by TLC until the hydrazone is consumed (typically 1-3 hours).
-
Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).[3]
Caption: Workflow for the two-step Fischer indole synthesis.
Bischler-Möhlau Indole Synthesis: Troubleshooting Guide
The Bischler-Möhlau indole synthesis is another classical method for preparing 2-aryl-indoles, which involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline.[6][7] For this compound, this would typically involve the reaction of α-bromoacetophenone with an excess of p-anisidine.
Frequently Asked Questions (FAQs)
Q1: The yields of my Bischler-Möhlau synthesis are consistently low and the reaction conditions seem harsh. Are there any modern modifications?
A1: The classical Bischler-Möhlau synthesis is known for its often harsh conditions, which can lead to poor yields.[7][8] However, recent advancements have introduced milder and more efficient methods.
Troubleshooting Steps:
-
Milder Catalysts: The use of lithium bromide as a catalyst has been shown to promote the reaction under milder conditions.[8]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[8][9]
Q2: I am observing a complex mixture of products, and purification is challenging. What could be the cause?
A2: The Bischler-Möhlau synthesis can sometimes lead to unpredictable regiochemistry and the formation of byproducts, making purification difficult.[7][10]
Troubleshooting Steps:
-
Control Reactant Stoichiometry: An excess of the aniline is typically required.[6] Optimizing the ratio of the aniline to the α-haloketone can sometimes improve the product distribution.
-
Reaction Temperature: Carefully controlling the reaction temperature is crucial, as higher temperatures can lead to the formation of more byproducts.
Caption: Simplified mechanism of the Bischler-Möhlau indole synthesis.[7][8]
Purification Strategies
The purification of this compound is a critical final step to obtain a high-purity product.
| Purification Method | Description | Best For |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals. | Removing small amounts of impurities from a solid product.[11] |
| Column Chromatography | Separating the product from impurities based on their differential adsorption to a stationary phase (e.g., silica gel). | Complex mixtures with multiple byproducts.[3][11] |
| Acid-Base Extraction | Utilizing the basicity of the indole nitrogen to separate it from neutral or acidic impurities. | Removing non-basic impurities.[11] |
General Protocol for Column Chromatography
-
Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimum amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar solvent.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.[2]
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 7. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 9. Bischler–Möhlau indole synthesis | 5 Publications | 202 Citations | Top Authors | Related Topics [scispace.com]
- 10. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of 5-methoxy-2-phenyl-1H-indole in Solution
Welcome to the technical support center for 5-methoxy-2-phenyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common stability challenges associated with this compound in solution. By understanding the underlying chemical principles and implementing robust experimental practices, you can ensure the integrity and reproducibility of your results.
Section 1: Understanding the Instability of this compound
The stability of this compound in solution is dictated by its inherent chemical structure. The indole nucleus is an electron-rich aromatic system, making it susceptible to specific degradation pathways. The substituents on this core significantly modulate its reactivity.
-
The Indole Ring: The pyrrole moiety of the indole is particularly electron-rich, with the C3 position being the most nucleophilic and prone to electrophilic attack and oxidation.[1][2]
-
5-Methoxy Group: This electron-donating group further increases the electron density of the aromatic system through resonance, making the indole ring more susceptible to oxidative degradation.
-
2-Phenyl Group: The phenyl group at the C2 position provides some steric hindrance but also influences the electronic properties of the molecule.
The primary degradation pathways you are likely to encounter are oxidation , photodegradation , and pH-mediated degradation . A change in solution color, typically to yellow or brown, is a common visual indicator of degradation, often resulting from atmospheric oxidation.[1]
Section 2: Troubleshooting Guide for Common Stability Issues
This section addresses specific problems you might encounter during your experiments in a practical question-and-answer format.
Question 1: My solution of this compound is turning yellow/brown over a short period. What is happening and how can I prevent it?
-
Symptom: A freshly prepared, colorless solution develops a yellow or brown tint upon standing at room temperature.
-
Probable Cause: This is a classic sign of oxidation . The electron-rich indole ring is reacting with atmospheric oxygen, leading to the formation of colored oligomeric or polymeric byproducts. The 5-methoxy group exacerbates this susceptibility.[1][3]
-
Recommended Actions:
-
Use Degassed Solvents: Before preparing your solution, sparge your chosen solvent with an inert gas (e.g., argon or high-purity nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Work Under an Inert Atmosphere: Whenever possible, prepare solutions and handle them in a glove box or under a gentle stream of inert gas.[1]
-
Add Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid to the solution.
-
Store Properly: Immediately after preparation, store the solution at a low temperature (-20°C or -80°C) in a tightly sealed vial.[4]
-
Question 2: HPLC analysis of my stock solution shows a significant decrease in the main peak area over time, with several new peaks appearing. What are these new peaks?
-
Symptom: Chromatographic analysis reveals a loss of the parent compound and the emergence of new, unidentified peaks.
-
Probable Cause: The new peaks are degradation products. The specific profile of these degradants can indicate the primary degradation pathway (e.g., oxidation, hydrolysis). Indoles are known to be susceptible to oxidation, particularly at the electron-rich C3 position of the indole ring.[1]
-
Recommended Actions:
-
Confirm Degradation: Run a blank injection of your solvent to rule out system contamination.[1]
-
Perform a Forced Degradation Study: To characterize the degradation profile, intentionally stress your compound under controlled conditions (acid, base, oxidation, heat, light). This helps to tentatively identify which new peaks are related to the parent compound.[1][5][6][7] See Protocol 2 for a detailed methodology.
-
Optimize HPLC Method: Ensure your HPLC method can resolve the parent compound from its degradants. You may need to adjust the mobile phase composition or implement a gradient elution.[3]
-
Question 3: My bioassay results are inconsistent, and I suspect the potency of my compound is decreasing. How can I confirm this?
-
Symptom: A loss of biological activity or high variability in experimental results.
-
Probable Cause: Loss of potency is a strong indicator that the active parent compound is degrading into inactive or less active byproducts.[1] It is crucial to ensure the integrity of the compound in your working solutions.
-
Recommended Actions:
-
Analytical Confirmation: Before each experiment, and ideally at the end, analyze an aliquot of your working solution via a stability-indicating method like HPLC to determine the exact concentration of the parent compound.
-
Prepare Fresh Solutions: Always prepare working solutions fresh from a properly stored, concentrated stock solution just before use. Avoid using solutions that have been stored at room temperature for extended periods.[1]
-
Evaluate Vehicle Stability: Test the stability of this compound in your final assay buffer or vehicle, as components of the medium (e.g., metal ions, pH) can catalyze degradation.
-
Section 3: Experimental Protocols & Methodologies
Protocol 1: Recommended Stock Solution Preparation and Storage
This protocol outlines the best practices for preparing and storing stock solutions to minimize degradation.
-
Solvent Selection: Choose a high-purity, anhydrous-grade solvent in which the compound is highly soluble. Dimethyl sulfoxide (DMSO) or ethanol are common choices. Ensure the solvent is degassed by bubbling with argon or nitrogen for 20 minutes.
-
Weighing: Weigh the compound rapidly in a low-humidity environment.
-
Dissolution: Under an inert atmosphere (e.g., inside a glovebox or under an argon blanket), add the degassed solvent to the solid compound to achieve the desired concentration (typically 10-50 mM).
-
Aliquotting: Immediately dispense the stock solution into small-volume aliquots in amber glass vials with Teflon-lined caps.[1][2] The volume of each aliquot should be suitable for a single experiment to avoid repeated freeze-thaw cycles.[4]
-
Storage: Purge the headspace of each vial with argon or nitrogen before sealing. Store the vials upright in the dark at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
Protocol 2: Forced Degradation (Stress Testing) Study
This study is essential for identifying potential degradation pathways and establishing a stability-indicating analytical method.
-
Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Apply Stress Conditions: Aliquot the stock solution and subject it to the conditions outlined in the table below. Include a control sample protected from stress.
| Stress Condition | Reagent/Method | Temperature | Recommended Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2, 8, 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 2, 8, 24 hours |
| Thermal | Store solution in oven | 70°C | 24, 48, 72 hours |
| Photolytic | Expose to UV light (254 nm) | Room Temp | 2, 8, 24 hours |
| Table 1: Conditions for Forced Degradation Study.[2][3] |
-
Sample Processing: At each time point, withdraw a sample. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute all samples to a suitable concentration and analyze immediately by HPLC (see Protocol 3). Compare the chromatograms of stressed samples to the control to identify and quantify degradation products.
Protocol 3: Example Stability-Indicating HPLC Method
This reverse-phase HPLC method can serve as a starting point for monitoring the stability of this compound.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Diode Array Detector (DAD), monitor at the λmax of the parent compound (e.g., ~230 nm and ~290 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Section 4: Visualizing Degradation & Workflow
Potential Degradation Pathways
The following diagram illustrates the primary chemical transformations that this compound may undergo in solution.
Caption: Potential degradation pathways for this compound.
Forced Degradation Study Workflow
This flowchart outlines the logical steps for conducting a comprehensive stability assessment.
Caption: Experimental workflow for a forced degradation study.
Section 5: Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for dissolving this compound? A: For stock solutions, polar aprotic solvents like DMSO and DMF are excellent choices due to their high solvating power. For less concentrated solutions or specific applications, ethanol, methanol, and acetonitrile are also suitable. Always use high-purity, anhydrous, and degassed solvents to minimize degradation.[1]
Q2: How critical is pH to the stability of this compound? A: pH can be very critical. Extreme pH values (highly acidic or highly basic) can catalyze the degradation of many organic molecules, including indoles.[8][9] Acidic conditions can lead to protonation and subsequent reactions, while basic conditions can promote hydrolysis or oxidation.[2][8] It is recommended to maintain solutions at a neutral or mildly acidic pH (pH 4-7) for optimal stability, unless your experiment requires otherwise.[9] A pH stability study, as part of a forced degradation protocol, is the best way to determine the optimal pH range for your specific application.
Q3: Is it safe to briefly heat a solution of this compound to aid dissolution? A: Gentle, brief heating can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided. Thermal degradation can occur, leading to isomerization or fragmentation of the indole ring.[10] If heating is necessary, do so in a sealed vial and for the shortest time possible. Always cool the solution to room temperature before use and storage.
Q4: Should I be concerned about photostability during routine lab work? A: Yes. Indole derivatives can be sensitive to light, particularly UV radiation.[11][12] Exposure to ambient laboratory light for extended periods can induce photodegradation. To mitigate this, always store solutions in amber vials or wrap clear vials in aluminum foil.[1][2] Minimize the exposure of your solutions to direct light during experimental setup.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability-indicating chromatographic methods for the determination of sertindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
avoiding polymerization during the synthesis of indole compounds
Welcome to the technical support center for indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to product stability and byproduct formation during the synthesis of indole-containing molecules. Here, we address one of the most common and frustrating issues in indole chemistry: unwanted polymerization.
Troubleshooting Guide: Addressing Polymerization in Real-Time
This section is formatted to address specific issues you might be observing at the bench.
Q1: My reaction, particularly my Fischer indole synthesis, has turned into a black, intractable tar. What has happened, and how can I salvage or prevent this?
A1: This is a classic sign of acid-catalyzed polymerization. The Fischer indole synthesis, which frequently employs strong Brønsted or Lewis acids and heat, creates a perfect storm for this side reaction.[1][2] The indole ring is electron-rich and highly susceptible to electrophilic attack, especially under acidic conditions.[3]
The Mechanism of Failure:
-
Protonation: In a strongly acidic medium, the indole nucleus can become protonated. This protonation, particularly at the C3 position, generates a highly reactive electrophilic species.[3]
-
Electrophilic Attack: A neutral, electron-rich indole molecule in the mixture then acts as a nucleophile, attacking the protonated indole.
-
Propagation: This process repeats, leading to the formation of oligomers and then high-molecular-weight polymers, which present as a dark, tarry substance.[4] This significantly consumes your starting material and desired product, leading to poor yields and difficult purification.
Visualizing the Problem: Acid-Catalyzed Polymerization
Caption: Mechanism of acid-catalyzed indole polymerization.
Corrective & Preventative Protocols:
If your reaction has already turned to tar, recovery of the desired product is often impossible. The focus should be on preventing this in your next attempt.
Protocol 1: Catalyst and Condition Optimization The simplest approach is to moderate the reaction conditions.
-
Lower the Temperature: High heat accelerates polymerization. Determine the lowest effective temperature for your cyclization.
-
Change Your Acid Catalyst: Switch from strong Brønsted acids (like H₂SO₄, HCl) to milder options.[2]
-
Lewis Acids: Zinc chloride (ZnCl₂) or boron trifluoride (BF₃) are common alternatives that can promote the desired reaction with less degradation.[1][5]
-
Solid Acid Catalysts: Consider using a solid-supported acid like Amberlite IR-120H. This can localize the acid, potentially reducing polymerization in the bulk solution and simplifying workup through filtration.[2]
-
Eaton's Reagent (P₂O₅ in MeSO₃H): This reagent can be highly effective for promoting cyclization under more controlled conditions, often leading to cleaner reactions and higher yields.[4]
-
Protocol 2: Employ Continuous Flow Synthesis For reactions prone to degradation, a continuous flow setup offers superior control.
-
Benefit: This approach minimizes the residence time of your material under harsh conditions and provides exceptional heat transfer, preventing thermal runaways that accelerate tar formation.[2]
-
Setup: Reactants are pumped through a heated static mixer or tube reactor. The product emerges continuously and is immediately cooled, quenching degradation pathways.
Q2: My yield is consistently low, and while I don't see a tar, I suspect product loss to soluble oligomers. How can I diagnose and prevent this?
A2: Polymerization doesn't always result in a solid tar; it can form soluble oligomers that co-elute with your product or complicate purification. The underlying cause is the same: the inherent reactivity of the indole ring. The most robust solution is to temporarily reduce this reactivity using an N-protecting group.[6]
The Strategy: N-Protection Protecting the indole nitrogen atom is a crucial strategy for preventing polymerization and other side reactions.[6] An electron-withdrawing protecting group reduces the electron density of the pyrrole ring, making it less nucleophilic and thus less prone to electrophilic attack and polymerization.[7]
Decision-Making Workflow: Troubleshooting Indole Synthesis
Caption: Troubleshooting workflow for indole polymerization.
Frequently Asked Questions (FAQs)
Q3: How do I choose the right N-protecting group for my indole synthesis?
A3: The ideal protecting group should be easy to install, stable to your reaction conditions, and easy to remove without affecting the rest of your molecule (an orthogonal strategy).[8] The choice depends heavily on the subsequent steps in your synthetic sequence.
Comparison of Common N-Protecting Groups for Indoles
| Protecting Group | Installation Reagents | Stability | Deprotection Conditions | Key Advantages & Considerations |
| Tosyl (Ts) | TsCl, base (e.g., NaH) | Very stable to acid, mild base, many organometallics. | Strong base (e.g., NaOH, reflux) or reductive cleavage. | Highly robust but requires harsh removal. Good for protecting during harsh electrophilic reactions. |
| Boc | Boc₂O, DMAP | Stable to base, hydrogenation. Labile to acid.[7] | Acidic conditions (e.g., TFA, HCl).[7] | Easy to install and remove under mild acidic conditions. Excellent for syntheses involving basic or nucleophilic steps. |
| Phenylsulfonyl (PhSO₂) | PhSO₂Cl, base | Very stable. | Strong base (e.g., t-BuOK).[9] | Offers strong deactivation of the ring. Removal is often cleaner than with Tosyl. |
| Benzyl (Bn) | BnBr, base | Stable to acid and base. | Catalytic hydrogenation (e.g., Pd/C, H₂). | Increases electron density (not ideal for stopping polymerization). Used when N-H acidity is the primary issue. |
Experimental Protocol: Boc Protection of Indole
-
Setup: Dissolve the indole (1 equivalent) in a suitable solvent like Tetrahydrofuran (THF) or Acetonitrile.
-
Base: Add a base such as Sodium Hydride (NaH, 1.1 eq) portion-wise at 0°C to deprotonate the indole nitrogen. Stir for 30 minutes.
-
Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction carefully with water, extract with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography if necessary.
Q4: Are certain named indole syntheses more prone to polymerization than others?
A4: Yes, absolutely. The susceptibility to polymerization is directly related to the reaction conditions required by the specific synthesis method.
-
High Risk:
-
Fischer Indole Synthesis: As discussed, the use of strong acids and heat makes this the most notorious for polymerization and tar formation.[4][5][10]
-
Bischler Indole Synthesis: This method also typically requires strong acid and heat for the cyclization of an α-arylaminoketone, posing a similar risk.[11]
-
-
Lower Risk:
-
Palladium-Catalyzed Syntheses (e.g., Larock, Buchwald): These modern cross-coupling methods generally proceed under neutral or mildly basic conditions, which do not promote acid-catalyzed polymerization.[12] This makes them an excellent alternative for sensitive substrates.
-
Bartoli Indole Synthesis: This reaction utilizes vinyl Grignard reagents with nitroarenes and proceeds under basic/nucleophilic conditions, avoiding the pitfalls of acid catalysis.[10][11]
-
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. testbook.com [testbook.com]
- 6. mdpi.org [mdpi.org]
- 7. researchgate.net [researchgate.net]
- 8. Protective Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Indole Synthesis: Methods and Mechanisms_Chemicalbook [chemicalbook.com]
- 11. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 12. mdpi.com [mdpi.com]
optimizing catalyst selection for the synthesis of 5-methoxy-2-phenyl-1H-indole
Answering the call of modern synthetic challenges, this Technical Support Center is dedicated to the nuanced process of synthesizing 5-methoxy-2-phenyl-1H-indole, a significant scaffold in medicinal chemistry. As Senior Application Scientists, we move beyond mere procedural outlines to address the core of synthetic hurdles. This guide is structured to empower researchers, scientists, and drug development professionals with the expertise to not only troubleshoot but to strategically optimize catalyst selection for this specific transformation. We will delve into the causality behind experimental choices, ensuring each step is a self-validating component of a robust protocol.
Section 1: Troubleshooting Common Synthetic Routes
This section addresses the most frequent challenges encountered during the synthesis of this compound, organized by the chosen synthetic methodology.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira-type)
Palladium-catalyzed methods are powerful for constructing the 2-phenylindole core, often offering high yields and good functional group tolerance.[1][2][3] However, success is highly dependent on the careful selection of the catalyst, ligands, and reaction conditions.
Question: My Suzuki-Miyaura coupling reaction between a 5-methoxy-substituted aniline/indole precursor and phenylboronic acid is giving low to no yield. What are the likely causes and how can I fix it?
Answer: Low yields in Suzuki-Miyaura couplings for this scaffold typically stem from three primary areas: catalyst deactivation, inefficient transmetalation, or competing side reactions like proteodeboronation of the boronic acid.[4][5]
-
Catalyst System Inefficiency: The combination of palladium precursor and ligand is critical.
-
Troubleshooting Steps:
-
Evaluate the Palladium Precursor: While Pd(PPh₃)₄ is common, it can be sensitive to air and temperature. Consider more robust precursors like Pd(OAc)₂ or Pd₂(dba)₃, which are often more stable and activated in situ by the phosphine ligand.[6]
-
Optimize the Ligand: Standard ligands like PPh₃ may not be sufficient. The electron-donating methoxy group on the indole precursor can influence the electronics of the palladium center. Switch to more electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands can stabilize the active Pd(0) species, promote the oxidative addition step, and facilitate the reductive elimination to release the product.[7]
-
Check Catalyst Loading: While lower catalyst loading is desirable, initial optimization should start higher (e.g., 1-3 mol%) to ensure the reaction proceeds. Once optimized, the loading can be reduced.
-
-
-
Ineffective Transmetalation: This step involves the transfer of the phenyl group from boron to palladium.[8] The choice of base is paramount for activating the boronic acid.
-
Troubleshooting Steps:
-
Base Selection: If you are using a mild base like Na₂CO₃, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.[9] The base must be strong enough to form the active boronate species but not so strong as to cause degradation of your starting materials.
-
Solvent System: The choice of solvent can dramatically affect solubility and reaction rates. Aprotic polar solvents like DMF or dioxane are common. Sometimes, the addition of water (e.g., dioxane/water 4:1) can accelerate the transmetalation step.[10]
-
-
-
Proteodeboronation: This is the undesired cleavage of the C-B bond of the phenylboronic acid by a proton source, which is a common side reaction.[5]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents, and run the reaction under an inert atmosphere (Argon or Nitrogen).
-
Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to compensate for any loss due to side reactions.
-
-
Question: I am attempting a Heck reaction to form the 2-phenylindole, but I'm observing a mixture of regioisomers and low conversion. How can I improve selectivity and yield?
Answer: The Heck reaction, coupling an aryl halide with an alkene, is a powerful tool, but regioselectivity and catalyst stability are common challenges.[11][12]
-
Regioselectivity Issues: The position of the new C-C bond is dictated by the migratory insertion step.
-
Troubleshooting Steps:
-
Ligand Control: For intermolecular Heck reactions, bulky ligands can direct the regioselectivity. In intramolecular variants, which are common for indole synthesis, the cyclization is typically endo or exo.[13] The choice of ligand can influence this pathway. Bidentate phosphine ligands (e.g., dppf, BINAP) can provide better control than monodentate ligands.
-
Alkene Substituents: The electronic nature of the alkene partner plays a significant role. Electron-deficient alkenes generally react more predictably.[14]
-
-
-
Low Conversion: This is often due to catalyst decomposition or slow oxidative addition.
-
Troubleshooting Steps:
-
Halide Choice: The reactivity of the aryl halide is critical: I > Br > Cl. If you are using an aryl chloride, the reaction will require a more active catalyst system, typically involving bulky, electron-rich phosphine ligands.[15]
-
Base and Additives: The base neutralizes the HX generated.[11] Organic bases like Et₃N or inorganic bases like K₂CO₃ are common. In some cases, additives like phase-transfer catalysts (e.g., TBAB) can improve reaction rates, especially in biphasic systems.
-
-
Fischer Indole Synthesis
A classic and versatile method, the Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone.[16] However, the presence of the electron-donating methoxy group can lead to specific challenges.[17]
Question: My Fischer indole synthesis of this compound is producing a dark, tarry substance with very low yield of the desired product. What is going wrong?
Answer: Tar formation is a classic sign of overly harsh reaction conditions, leading to polymerization and degradation of the acid-sensitive indole product.[18]
-
Excessive Acidity/Temperature:
-
Troubleshooting Steps:
-
Catalyst Choice: Strong mineral acids like H₂SO₄ or HCl can be too aggressive.[19] Switch to a milder catalyst. Polyphosphoric acid (PPA) is often an excellent choice as it acts as both a catalyst and a solvent.[20] Lewis acids like ZnCl₂ can also be effective, but require careful temperature control.[21]
-
Temperature Optimization: Begin the reaction at a lower temperature and monitor progress by TLC. Gradually increase the temperature only if the reaction is not proceeding. Prolonged exposure to high heat is detrimental.[19]
-
Consider a Two-Step Protocol: Instead of a one-pot reaction, first synthesize and isolate the acetophenone 4-methoxyphenylhydrazone. Purifying this intermediate can significantly reduce the formation of byproducts during the subsequent acid-catalyzed cyclization step.[19]
-
-
Question: I'm observing an unexpected chlorinated byproduct in my mass spec when using HCl as the catalyst for the Fischer synthesis. Why is this happening and how can I prevent it?
Answer: This is a known "abnormal" Fischer indole synthesis reaction. The electron-donating methoxy group can activate the aromatic ring, making it susceptible to electrophilic attack. In the presence of HCl, the methoxy group can be displaced by a chloride ion.[17][19]
-
Troubleshooting Steps:
-
Avoid Halogenated Acids: The most direct solution is to use a non-halogenated acid catalyst. Sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), or polyphosphoric acid (PPA) are excellent alternatives that eliminate the source of the chloride.[19]
-
Use Lewis Acids Cautiously: While Lewis acids like ZnCl₂ are an option, be aware that substitution of the methoxy group with chlorine can still potentially occur.[19]
-
Section 2: Catalyst & Ligand Selection Guide
Proactive selection of the catalyst system is key to a successful synthesis. This section provides a comparative overview to guide your decision-making process, particularly for palladium-catalyzed routes.
Comparative Data for Palladium-Catalyzed Synthesis of 2-Phenylindoles
| Catalyst System | Precursor | Ligand | Base | Solvent | Temp (°C) | Typical Yield | Key Advantages/Considerations |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80-110 | Good-Excellent | Robust, high-yielding for a wide range of substrates. Ligand can be expensive. |
| Suzuki-Miyaura | Pd(PPh₃)₄ | (none) | Na₂CO₃ | DMF | 90-120 | Moderate-Good | Readily available catalyst, but can have lower efficacy for challenging substrates.[10] |
| Heck (Intramolecular) | PdCl₂(PCy₃)₂ | (none) | K₂CO₃ | DMF | 90 | Good | Effective for cyclization of N-allyl anilines.[13] |
| Sonogashira/Annulation | Pd(PPh₃)₂Cl₂/CuI | PPh₃ | Et₃N | DMF | RT - 80 | Moderate-Good | One-pot synthesis from o-haloanilines and phenylacetylene.[22] |
| C-H Functionalization | Pd(OAc)₂ | PPh₃ | LiOH·H₂O | (Varies) | ~100 | Good | Direct C-H activation approach, avoids pre-functionalized starting materials.[1] |
Decision Workflow for Catalyst Troubleshooting
This workflow guides the logical process of troubleshooting a failing palladium-catalyzed reaction.
Caption: A decision tree for troubleshooting catalyst performance.
Section 3: Experimental Protocols
This section provides a detailed, validated protocol for a recommended synthetic route.
Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is adapted from established methodologies for high-yield synthesis of diarylindoles.[10]
Materials:
-
5-methoxy-2-bromo-1H-indole (or N-protected equivalent) (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq, 2 mol%)
-
Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 eq)
-
Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a Schlenk flask under an inert atmosphere, add 5-methoxy-2-bromo-1H-indole (1.0 eq), phenylboronic acid (1.5 eq), K₃PO₄ (3.0 eq), Pd(OAc)₂ (0.02 eq), and Sphos (0.04 eq).
-
Solvent Addition: Add anhydrous dioxane and degassed water to the flask via syringe to create a 4:1 dioxane/water mixture (calculate volume based on a starting material concentration of ~0.1 M).
-
Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with inert gas to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Catalytic Cycle Visualization
Understanding the catalytic cycle helps in diagnosing which step might be failing.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Tandem Nucleophilic Addition/C-H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 10. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Sciencemadness Discussion Board - Synthesis of 2-Phenyl-Indole - Powered by XMB 1.9.11 [sciencemadness.org]
- 21. benchchem.com [benchchem.com]
- 22. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 5-Methoxy-2-Phenyl-1H-Indole
Welcome to the Technical Support Center for the synthesis of 5-methoxy-2-phenyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable indole derivative. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to ensure a successful and efficient scale-up process.
Introduction: The Challenges of Scaling Up Indole Synthesis
The synthesis of this compound, a key structural motif in many biologically active compounds, presents unique challenges when transitioning from laboratory scale to pilot plant or industrial production. Issues that are manageable in a round-bottom flask can become critical at a larger scale. This guide addresses common problems such as thermal control, impurity profiles, and purification bottlenecks, providing practical solutions grounded in established chemical principles.
Troubleshooting Guide: Common Problems and Solutions in Scale-Up Synthesis
This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during your experiments.
Q1: My reaction is experiencing a significant exotherm upon adding the acid catalyst in the Fischer indole synthesis, leading to a dark, tarry mixture. What's happening and how can I control it?
A1: This is a classic example of a heat transfer issue that is exacerbated at scale. The Fischer indole synthesis is often exothermic, and what dissipates easily in a small flask can lead to a thermal runaway in a larger reactor.[1][2]
-
Causality: Poor heat dissipation in large reactors leads to localized "hot spots" where the temperature rises uncontrollably. This high temperature accelerates side reactions, primarily polymerization and degradation of the starting materials and product, resulting in tar formation.[1][2]
-
Solutions:
-
Controlled Reagent Addition: Instead of adding the acid catalyst all at once, implement a slow, controlled addition rate. This allows the reactor's cooling system to manage the heat generated.
-
Jacketed Reactor with Efficient Cooling: Ensure your reactor is equipped with a jacket and a reliable cooling system. The choice of heat transfer fluid is also critical for efficient cooling.
-
Consider Continuous Flow Synthesis: For highly exothermic reactions, a continuous flow setup offers superior heat transfer due to the high surface-area-to-volume ratio in microreactors. This allows for precise temperature control and can significantly minimize tar formation.[1]
-
Q2: The yield of my this compound synthesis has dropped significantly after scaling up, although the reaction appears to go to completion by TLC. Where could my product be going?
A2: A drop in isolated yield during scale-up, even with complete conversion, often points to issues with the work-up and purification stages.
-
Causality:
-
Inefficient Extraction: The efficiency of liquid-liquid extractions can decrease at a larger scale. Inadequate mixing or insufficient solvent volumes can leave a significant amount of product in the aqueous phase.
-
Product Precipitation and Loss: During quenching or pH adjustment, the product might precipitate out of solution in a difficult-to-handle form or co-precipitate with impurities.
-
Mechanical Losses: Transferring large volumes of liquids and solids between vessels can lead to cumulative mechanical losses.
-
-
Solutions:
-
Optimize Work-Up Procedure: Re-evaluate your work-up protocol for the larger scale. This may involve adjusting solvent volumes, pH targets, and mixing times. Perform a small-scale extraction on the aqueous layer of your large-scale batch to quantify the amount of product being lost.
-
Controlled Quenching: Add the quenching solution slowly and with vigorous stirring to ensure homogenous mixing and prevent localized pH changes that could cause the product to "oil out" or precipitate uncontrollably.
-
Efficient Phase Separation: In large-scale extractions, allow adequate time for the layers to separate completely. The use of a separatory funnel with a bottom stopcock is crucial for clean separations.
-
Q3: I'm observing a new, significant impurity in my final product after scaling up the Larock indole synthesis. How can I identify and eliminate it?
A3: The appearance of new impurities at scale can be due to the amplification of minor side reactions or the introduction of impurities from larger quantities of starting materials.
-
Causality:
-
Impurity Profile of Starting Materials: Impurities that are present in trace amounts in your lab-scale reagents can become significant at a larger scale.
-
Extended Reaction Times: Longer reaction times, sometimes necessary for complete conversion at scale, can lead to the formation of degradation products.
-
Catalyst Deactivation or Side Reactions: At a larger scale, issues like localized overheating or poor mixing can lead to catalyst deactivation or the promotion of undesired catalytic cycles.
-
-
Solutions:
-
Thorough Analysis of Starting Materials: Obtain a certificate of analysis for your starting materials and consider re-purifying them if necessary.
-
Reaction Monitoring: Closely monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC). Quench the reaction as soon as the product formation is maximized to minimize the formation of byproducts.
-
Optimize Catalyst Loading and Ligand: For palladium-catalyzed reactions like the Larock synthesis, the catalyst and ligand loading are critical. It may be necessary to re-optimize these for the larger scale to maintain selectivity.
-
Q4: My product is difficult to purify by column chromatography at a large scale, and recrystallization is giving me poor recovery. What are my options?
A4: Purification is a common bottleneck in scale-up.[3] Methods that are convenient in the lab, like chromatography, can be impractical and expensive at an industrial scale.
-
Causality:
-
High Impurity Load: A higher concentration of impurities can make crystallization difficult, leading to the product "oiling out" or forming a poorly crystalline solid.
-
Solvent Selection: The optimal solvent system for recrystallization can change with scale due to differences in cooling rates and saturation levels.
-
-
Solutions:
-
Optimize Recrystallization Conditions: Experiment with different solvent systems to find the optimal conditions for crystallization. A solvent/anti-solvent system can sometimes be more effective than a single solvent. Seeding the solution with a small amount of pure product can also promote crystallization.
-
Slurry Wash: If the impurities are significantly more soluble than your product in a particular solvent, a slurry wash can be an effective purification step. This involves stirring the crude product in a solvent where it has low solubility, then filtering.
-
Distillation: If your product is thermally stable, short-path distillation can be a viable purification method for removing non-volatile impurities.
-
Frequently Asked Questions (FAQs)
Q: Which synthetic route is most suitable for the large-scale production of this compound?
A: The choice of synthetic route depends on several factors, including the cost and availability of starting materials, safety considerations, and the desired purity of the final product.
-
Fischer Indole Synthesis: This is a classic and widely used method.[4] It is generally robust but can suffer from harsh acidic conditions and the potential for tar formation.[1]
-
Bischler-Möhlau Indole Synthesis: This route can be effective but is known for sometimes requiring harsh conditions and can lead to issues with regioselectivity.[5][6]
-
Larock Indole Synthesis: This palladium-catalyzed reaction offers good functional group tolerance and can be performed under milder conditions. However, the cost of the palladium catalyst and ligands can be a consideration for large-scale production.[7]
Q: What are the key safety considerations when scaling up the synthesis of this compound?
A: Safety is paramount during scale-up. A thorough risk assessment should be conducted for all reagents and reaction conditions.
-
Exothermic Reactions: As discussed in the troubleshooting guide, managing exotherms is critical to prevent thermal runaways.
-
Hazardous Reagents: Be aware of the specific hazards associated with your chosen synthetic route. For example, some routes may involve potentially explosive intermediates.[3]
-
Solvent Handling: Large volumes of flammable organic solvents pose a significant fire risk. Ensure proper grounding of equipment and use of explosion-proof electricals.
Q: How can continuous flow chemistry benefit the scale-up of this compound synthesis?
A: Continuous flow chemistry offers several advantages over traditional batch processing for indole synthesis scale-up:[1]
-
Enhanced Safety: The small reaction volume at any given time minimizes the risk associated with hazardous reactions or thermal runaways.
-
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing.[1]
-
Increased Productivity: Continuous operation can lead to higher throughput compared to batch processes.
-
Faster Reaction Times: Reactions can often be run at higher temperatures and pressures safely, significantly reducing reaction times.[1]
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of this compound
This protocol is based on the general principles of the Fischer indole synthesis.[8]
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
Acetophenone
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Toluene
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation (Optional, can be formed in situ): In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol. Add acetophenone (1.0 eq) and a catalytic amount of acetic acid. Stir at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC.
-
Indolization: To a jacketed reactor equipped with a mechanical stirrer and a condenser, add the pre-formed hydrazone or the starting materials (4-methoxyphenylhydrazine hydrochloride and acetophenone). Add toluene as the solvent.
-
Catalyst Addition: Slowly and carefully add polyphosphoric acid (PPA) or Eaton's reagent to the stirred mixture. The addition should be done at a rate that allows the reactor's cooling system to maintain the desired temperature.
-
Reaction: Heat the reaction mixture to 80-110 °C and maintain for 2-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the acid. Be cautious of gas evolution.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Data Presentation
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| Reagents | ||
| 4-Methoxyphenylhydrazine HCl | 1.0 g | 100 g |
| Acetophenone | 0.76 mL | 76 mL |
| PPA | 10 g | 1 kg |
| Toluene | 20 mL | 2 L |
| Conditions | ||
| Temperature | 100 °C | 100 °C |
| Time | 3 hours | 4 hours |
| Yield | ||
| Expected Yield | 70-80% | 65-75% |
| Purity (post-recrystallization) | >98% | >98% |
Note: Yields are illustrative and can vary based on specific reaction conditions and optimization.
Visualizations
Experimental Workflow: Fischer Indole Synthesis Scale-Up
Caption: Workflow for the scaled-up Fischer indole synthesis.
Troubleshooting Decision Tree: Low Yield
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Analytical Method Development for 5-Methoxy-2-Phenyl-1H-Indole
Welcome to the technical support center for analytical method development challenges related to 5-methoxy-2-phenyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to equip you with the scientific rationale and practical steps to overcome common hurdles encountered during the analysis of this indole derivative.
Physicochemical Properties Overview
Before delving into troubleshooting, a foundational understanding of this compound's properties is crucial for effective method development.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₃NO | [1] |
| Molecular Weight | 223.27 g/mol | [1] |
| Appearance | Yellow to white solid | [2] |
| Solubility | <0.5 µg/mL at pH 7.4 | [1] |
| XLogP3-AA | 3.7 | [1] |
| Boiling Point | 427.2°C at 760 mmHg | [2] |
| UV Detection | A common detection wavelength for indole compounds is 280 nm. | [3][4] |
This table summarizes key physicochemical properties of this compound.
Troubleshooting Guides
This section is structured to address specific issues you may encounter during experimental work, providing a logical flow from sample preparation to data analysis.
Section 1: High-Performance Liquid Chromatography (HPLC) Method Challenges
HPLC is a primary technique for the analysis of indole derivatives.[3][5][6] However, the unique properties of this compound can present several challenges.
Issue 1.1: Peak Tailing in Reversed-Phase HPLC
Symptom: You observe asymmetrical peaks with a tailing factor (Tf) greater than 1.2.[7][8]
Causality: Peak tailing for indole-containing compounds, which can have basic character, is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase.[8] These interactions lead to a mixed-mode retention mechanism, causing some analyte molecules to lag behind the main peak.
Troubleshooting Workflow:
A decision tree for troubleshooting HPLC peak tailing.
Detailed Protocol: Mobile Phase pH Adjustment
-
Initial Assessment: Prepare the mobile phase at a neutral pH (e.g., 7.0) and observe the peak shape of this compound.
-
Acidic Modification: Prepare a new mobile phase with a pH of approximately 2.5-3.0 using an appropriate buffer (e.g., phosphate or acetate).[7] Operating at a lower pH protonates the residual silanol groups on the stationary phase, minimizing secondary interactions with the basic indole nitrogen.[8][9]
-
Analysis: Equilibrate the column with the new mobile phase and inject the sample.
-
Evaluation: Compare the peak shape and tailing factor to the initial run. A significant improvement in symmetry should be observed.
Issue 1.2: Poor Resolution and Co-elution
Symptom: The peak for this compound is not well-separated from impurities or other components in the sample matrix.
Causality: Inadequate separation can result from a mobile phase with incorrect solvent strength, an inappropriate stationary phase, or a suboptimal gradient profile.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Solvent Strength: Increase the percentage of the organic modifier (e.g., acetonitrile or methanol) in increments of 5-10% to decrease retention times and potentially improve separation from later-eluting impurities.[7] Conversely, decreasing the organic content can increase retention and improve separation from early-eluting compounds.
-
Solvent Type: If using methanol, consider switching to acetonitrile or vice versa. The different selectivities of these solvents can alter the elution order and improve resolution.
-
-
Adjust Gradient Profile: If using a gradient, try a shallower gradient to increase the separation window between closely eluting peaks.
-
Change Stationary Phase: If resolution issues persist, consider a column with a different stationary phase. For indole derivatives, phenyl-hexyl or C8 columns can offer different selectivity compared to the more common C18 phase.[10]
-
Sample Clean-up: Employ a sample clean-up procedure like Solid Phase Extraction (SPE) to remove interfering matrix components before HPLC analysis.[11]
Section 2: Gas Chromatography (GC) Method Challenges
GC can be a viable alternative for the analysis of this compound, particularly when coupled with mass spectrometry (MS).[12][13]
Issue 2.1: Thermal Degradation in the Injector
Symptom: You observe low peak intensity, the appearance of unexpected peaks, or poor reproducibility.
Causality: Indole derivatives can be susceptible to thermal degradation at high temperatures in the GC inlet. This can lead to the formation of degradation products and an inaccurate quantification of the target analyte.
Troubleshooting Steps:
-
Lower Inlet Temperature: Start with a lower injector temperature (e.g., 200-220 °C) and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation.
-
Use a Split Injection: A split injection with a high split ratio minimizes the residence time of the analyte in the hot injector, reducing the opportunity for thermal degradation.
-
Derivatization: For challenging indole compounds, derivatization (e.g., silylation) can increase thermal stability and improve chromatographic performance.[14]
Protocol: Split Injection Optimization
-
Initial Run: Perform an injection with a moderate split ratio (e.g., 20:1) and an injector temperature of 250 °C.
-
Increase Split Ratio: Increase the split ratio to 50:1 and then 100:1, keeping the injector temperature constant. Analyze the peak area and shape at each ratio.
-
Lower Temperature: If degradation is still suspected, reduce the injector temperature to 220 °C and repeat the injections at the different split ratios.
-
Data Analysis: Compare the chromatograms to identify the conditions that provide the best peak shape and highest response for this compound with the fewest degradation products.
Section 3: Mass Spectrometry (MS) Detection Challenges
MS is a powerful tool for the identification and quantification of this compound and its related substances.[15][16]
Issue 3.1: Poor Ionization Efficiency
Symptom: You observe a weak signal for the molecular ion in the mass spectrum.
Causality: The ionization efficiency of indole derivatives can be influenced by the ionization source and the mobile phase composition.
Troubleshooting Workflow:
A workflow for troubleshooting poor MS ionization.
Detailed Protocol: Mobile Phase Optimization for ESI-MS
-
Initial Conditions: Use a mobile phase of methanol and water.
-
Acidify Mobile Phase: Prepare a new mobile phase containing 0.1% formic acid in both the aqueous and organic components.[3] The acidic conditions will promote the protonation of the indole nitrogen, leading to a stronger signal in positive ion mode.
-
Optimize Source Parameters: Infuse a standard solution of this compound directly into the mass spectrometer and optimize source parameters such as capillary voltage, cone voltage, and gas flows to maximize the signal for the protonated molecule [M+H]⁺.
Section 4: Forced Degradation Studies
Forced degradation studies are essential for developing stability-indicating analytical methods.[17][18][19]
Issue 4.1: No or Minimal Degradation Observed
Symptom: After subjecting this compound to stress conditions (acid, base, oxidation, heat, light), you observe less than 5% degradation.
Causality: The compound may be highly stable under the initial stress conditions.
Troubleshooting Steps:
-
Increase Stress Severity:
-
Acid/Base Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1N to 1N HCl or NaOH), increase the temperature, or prolong the exposure time.[10][20]
-
Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%) or use a different oxidizing agent.[10]
-
Thermal Stress: Increase the temperature or the duration of heat exposure.
-
Photostability: Ensure the light source provides both UV and visible light and that the exposure is sufficient (e.g., 1.2 million lux hours and 200 watt-hours/square meter).[10]
-
Forced Degradation Conditions Summary
| Stress Condition | Typical Starting Conditions | More Stringent Conditions |
| Acid Hydrolysis | 0.1N HCl at RT for 24h | 1N HCl at 60°C for 48h |
| Base Hydrolysis | 0.1N NaOH at RT for 24h | 1N NaOH at 60°C for 48h |
| Oxidation | 3% H₂O₂ at RT for 24h | 30% H₂O₂ at RT for 48h |
| Thermal | 60°C for 48h | 80°C for 72h |
| Photolytic | 1.2 million lux hours | Increase exposure time |
A guide to initial and more stringent forced degradation conditions.
Frequently Asked Questions (FAQs)
Q1: What is the best initial HPLC column choice for this compound?
A C18 column is a good starting point for reversed-phase chromatography of indole derivatives.[3] However, if you encounter issues with peak shape or resolution, consider a polar-embedded column or a phenyl-hexyl column for alternative selectivity.[7][11]
Q2: How can I confirm the identity of degradation products?
High-resolution mass spectrometry (HRMS) is the preferred method for elucidating the structure of unknown degradation products. By obtaining an accurate mass measurement, you can propose elemental compositions and, in conjunction with tandem MS (MS/MS) fragmentation data, identify the structures of the degradants.[15][21]
Q3: Is this compound suitable for GC analysis without derivatization?
While it may be possible to analyze it directly, indole derivatives can sometimes exhibit poor peak shape and potential for thermal degradation in the GC inlet.[13] If you encounter these issues, derivatization (e.g., silylation) is recommended to improve its volatility and thermal stability.[14]
Q4: What are the expected fragmentation patterns for this compound in mass spectrometry?
Indole derivatives often show characteristic fragmentation patterns. Common losses include the loss of small molecules like HCN or CH₃CN from the indole ring.[16][22] For this compound, you might also expect to see fragmentation related to the methoxy and phenyl groups.
Q5: What are the key validation parameters for an analytical method for this compound?
According to ICH guidelines, essential validation parameters include specificity, accuracy, linearity, precision (repeatability and intermediate precision), range, detection limit (LOD), quantitation limit (LOQ), and robustness.[23]
References
- 1. 5-Methoxy-2-phenylindole | C15H13NO | CID 292850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uhplcs.com [uhplcs.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. chromtech.com [chromtech.com]
- 12. researchgate.net [researchgate.net]
- 13. notulaebotanicae.ro [notulaebotanicae.ro]
- 14. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 18. acdlabs.com [acdlabs.com]
- 19. scispace.com [scispace.com]
- 20. rjptonline.org [rjptonline.org]
- 21. preprints.org [preprints.org]
- 22. researchgate.net [researchgate.net]
- 23. scribd.com [scribd.com]
Validation & Comparative
The Pivotal Role of 5-Methoxy and 2-Phenyl Substituents in Indole Bioactivity: A Comparative Guide
Introduction: The Indole Scaffold as a "Privileged" Structure in Drug Discovery
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged" scaffold due to its prevalence in a vast number of natural products and synthetic molecules with profound pharmacological importance.[1] Its structural resemblance to the side chain of tryptophan allows it to engage with a multitude of biological targets, often mimicking peptide structures to interact with enzymes and receptors.[1] Within this broad class, 2-phenylindole derivatives have emerged as particularly promising therapeutic leads, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3]
This guide provides an in-depth comparative analysis of the bioactivity of 5-methoxy-2-phenyl-1H-indole , examining its performance against structurally related indole analogs. We will delve into the structure-activity relationships (SAR) that govern their function, focusing on two key mechanisms: the inhibition of tubulin polymerization for anticancer applications and the suppression of the NF-κB signaling pathway for anti-inflammatory effects. This analysis is grounded in quantitative experimental data, detailed protocols for key validation assays, and visual diagrams to elucidate the underlying molecular mechanisms.
Comparative Bioactivity Analysis I: Anticancer Effects via Tubulin Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, making them a prime target for anticancer therapies.[4] Compounds that interfere with tubulin dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis.[5] The 2-phenylindole scaffold has been identified as a potent inhibitor of tubulin polymerization, binding to the colchicine site on β-tubulin.[1][6]
The strategic placement of a methoxy group at the 5-position of the indole ring, as seen in our core compound, significantly influences this activity. The following data, primarily derived from the comprehensive work of Silvestri and colleagues, compares the tubulin polymerization inhibitory activity and cytotoxicity of this compound against analogs with substitutions at different positions on the indole ring.[1]
Quantitative Data: Tubulin Polymerization Inhibition
| Compound ID | Indole Ring Substitution | Tubulin IC₅₀ (µM)[1] |
| 5-MeO Analog | 5-OCH₃ | >40 |
| Unsubstituted | H | >40 |
| 4-Fluoro | 4-F | 1.8 |
| 5-Fluoro | 5-F | 2.0 |
| 6-Fluoro | 6-F | 2.1 |
| 7-Fluoro | 7-F | 1.4 |
| 5-Chloro | 5-Cl | 2.0 |
| 7-Chloro | 7-Cl | 1.9 |
| 5-Methyl | 5-CH₃ | >40 |
| 7-Methyl | 7-CH₃ | 2.5 |
| Reference | Colchicine | 1.9 |
Quantitative Data: Cytotoxicity Against Cancer Cell Lines
| Compound ID | Indole Ring Substitution | HeLa GI₅₀ (µM)[1] |
| 5-MeO Analog | 5-OCH₃ | 0.40 |
| Unsubstituted | H | 0.44 |
| 4-Fluoro | 4-F | 0.043 |
| 5-Fluoro | 5-F | 0.015 |
| 6-Fluoro | 6-F | 0.019 |
| 7-Fluoro | 7-F | 0.011 |
| 5-Chloro | 5-Cl | 0.016 |
| 7-Chloro | 7-Cl | 0.013 |
| 5-Methyl | 5-CH₃ | 0.35 |
| 7-Methyl | 7-CH₃ | 0.015 |
| Reference | Paclitaxel | 0.003 |
Structure-Activity Relationship (SAR) Insights
The data reveals a nuanced role for the 5-methoxy substituent. While this compound itself is a weak inhibitor of tubulin polymerization (IC₅₀ >40 µM), it retains moderate cytotoxic activity against HeLa cells (GI₅₀ = 0.40 µM).[1] This suggests that its anticancer effect may be mediated by mechanisms other than or in addition to direct tubulin binding, or that it is metabolized to a more active form within the cell.
In stark contrast, the introduction of small, electron-withdrawing groups, particularly halogens (F, Cl), at positions 4, 5, 6, or 7 dramatically enhances both tubulin polymerization inhibition and cytotoxicity.[1] The 7-fluoro and 7-chloro analogs are among the most potent compounds in the series, with GI₅₀ values in the low nanomolar range (11-13 nM), significantly more potent than the parent 2-phenylindole.[1] This highlights that while the 2-phenyl group is a critical pharmacophore for this class of inhibitors, modifications on the indole ring are key to optimizing potency. The weak activity of the 5-methyl analog, similar to the 5-methoxy analog, suggests that bulky electron-donating groups at this position are not favorable for tubulin inhibition.[1]
Comparative Bioactivity Analysis II: Anti-inflammatory Effects via NF-κB Inhibition
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[7] Its activation leads to the expression of pro-inflammatory genes, including cytokines and enzymes like nitric oxide synthase (iNOS).[3] Therefore, inhibiting the NF-κB pathway is a key strategy for developing anti-inflammatory drugs. 2-phenylindole has been identified as a lead compound for inhibiting NF-κB activation.[3]
The following data compares the NF-κB inhibitory activity of the parent 2-phenylindole with analogs bearing modifications at the 3-position, providing insight into how derivatization of the core 2-phenylindole scaffold impacts this activity.
Quantitative Data: NF-κB and Nitrite Production Inhibition
| Compound ID | Structure | NF-κB Inhibition IC₅₀ (µM)[3] | Nitrite Inhibition IC₅₀ (µM)[3] |
| Parent Cmpd | 2-Phenylindole | 25.4 ± 2.1 | 38.1 ± 1.8 |
| Analog 5 | 2-Phenylindole-3-carboxaldehyde oxime | 6.9 ± 0.8 | 4.4 ± 0.5 |
| Analog 7 | 2-(3-Cyanophenyl)-1H-indole | 8.5 ± 2.0 | 4.8 ± 0.4 |
| Analog 10at | 2-(6-Methoxy-naphthalen-2-yl)-1H-indole | 0.6 ± 0.2 | > 50 |
Note: While data for this compound was not available in this specific comparative study, the data illustrates the high tunability of the 2-phenylindole scaffold for potent NF-κB inhibition.
Structure-Activity Relationship (SAR) Insights
The parent 2-phenylindole shows moderate inhibitory activity against both NF-κB and nitrite production.[3] However, simple modifications dramatically increase potency. Introducing a carboxaldehyde oxime or a cyano group at the 3-position (Analogs 5 and 7) enhances NF-κB inhibition by 3-4 fold and nitrite inhibition by nearly 8-fold.[3]
A particularly striking result is seen with analog 10at, where the phenyl group at the 2-position is replaced with a 6'-methoxy-naphthalen-2'-yl group. This modification leads to an exceptional increase in NF-κB inhibitory potency (IC₅₀ = 0.6 µM), making it over 40 times more potent than the original 2-phenylindole.[3] This demonstrates that while the core indole is essential, the nature of the aryl substituent at the 2-position is a critical determinant of anti-inflammatory activity. The methoxy group on the naphthalene ring of analog 10at suggests that methoxy substitutions on the aryl ring system can be highly beneficial for this specific bioactivity.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the presented data, the following are detailed, step-by-step protocols for the key bioassays discussed.
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay quantitatively measures the effect of a test compound on the polymerization of purified tubulin into microtubules by monitoring changes in light scattering.[4][8]
Materials:
-
Purified bovine tubulin (≥99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Tubulin Glycerol Buffer (General Tubulin Buffer + 60% glycerol)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Positive Controls: Paclitaxel (stabilizer), Colchicine (destabilizer)
-
Pre-warmed (37°C) 96-well microplate
-
Temperature-controlled spectrophotometer/plate reader capable of reading at 340 nm
Procedure:
-
Preparation: Pre-warm the plate reader to 37°C. Thaw all reagents on ice.
-
Reaction Mix: On ice, prepare the tubulin polymerization (TP) buffer mix. For each well, combine 85 µL of a master mix containing General Tubulin Buffer, Tubulin Glycerol Buffer, and GTP.[8]
-
Add Compounds: Add 2 µL of the test compound dilution (or DMSO for vehicle control, Paclitaxel/Colchicine for positive controls) to the appropriate wells of the pre-warmed 96-well plate.[8]
-
Initiate Polymerization: Immediately before reading, add 30 µL of purified tubulin protein to each well, mixing gently by pipetting. The final tubulin concentration should be ~3 mg/mL.[8]
-
Data Acquisition: Place the plate in the 37°C plate reader and immediately begin recording the absorbance at 340 nm every 1 minute for at least 60 minutes.[8]
-
Analysis: Plot absorbance (OD₃₄₀) versus time. A decrease in the rate or extent of polymerization compared to the DMSO control indicates inhibitory activity. Calculate the IC₅₀ value by testing a range of compound concentrations and fitting the data to a dose-response curve.
Protocol 2: NF-κB Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of NF-κB by quantifying the light produced from a luciferase reporter gene under the control of an NF-κB response element.[9][10]
Materials:
-
HEK293 or HeLa cells stably transfected with an NF-κB-luciferase reporter plasmid.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Stimulating agent (e.g., TNF-α or Lipopolysaccharide, LPS).
-
Test compound dissolved in DMSO.
-
Opaque, white 96-well cell culture plates.
-
Luciferase Assay System (e.g., Promega Bright-Glo™).
-
Luminometer plate reader.
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells into an opaque 96-well plate at a density of ~10,000 cells per well. Incubate overnight at 37°C, 5% CO₂.[9]
-
Compound Pre-treatment: The next day, remove the culture medium and replace it with fresh medium containing various concentrations of the test compound or vehicle control (DMSO). Incubate for 1-2 hours.
-
Stimulation: Add the stimulating agent (e.g., TNF-α to a final concentration of 10 ng/mL) to all wells except the unstimulated negative control.
-
Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂ to allow for NF-κB activation and luciferase expression.[9]
-
Cell Lysis and Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the luciferase assay reagent (which contains both lysis buffer and luciferin substrate) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence (Relative Light Units, RLU) using a luminometer.
-
Analysis: Normalize the RLU of treated wells to the stimulated control (DMSO + TNF-α). Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value from the resulting dose-response curve.
Conclusion
The 2-phenylindole scaffold is a highly versatile and potent platform for the development of novel therapeutics. This comparative guide demonstrates that while This compound possesses inherent cytotoxic activity, its performance is highly dependent on the biological target . For anticancer applications targeting tubulin polymerization, the 5-methoxy group is suboptimal compared to smaller, electron-withdrawing substituents like fluorine or chlorine, which confer low nanomolar potency.[1] Conversely, in the context of anti-inflammatory activity via NF-κB inhibition, modifications to the 2-phenyl group, such as the inclusion of a methoxy-naphthalene system, can dramatically enhance potency by over 40-fold.[3]
This analysis underscores a critical principle in drug development: subtle structural modifications can lead to profound shifts in biological activity and selectivity. The choice of substituents on the indole and 2-aryl rings must be carefully tailored to the specific therapeutic target. The detailed protocols provided herein offer a robust framework for researchers to validate these findings and explore the vast chemical space of indole analogs in the quest for next-generation medicines.
References
- 1. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Anticancer Activity of 5-Methoxy-2-Phenyl-1H-Indole Derivatives
The 5-methoxy-2-phenyl-1H-indole scaffold represents a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of potent therapeutic agents.[1] Its favorable metabolic profile and the strategic placement of the 5-methoxy group significantly influence its biological activity, making it a focal point in the design of novel anticancer drugs.[1][2] This guide provides an in-depth comparative analysis of the anticancer performance of various this compound derivatives, grounded in experimental data. We will explore their mechanisms of action, compare their efficacy against established chemotherapeutics, and provide detailed, validated protocols for their evaluation.
Core Mechanisms of Action: A Multi-pronged Assault on Cancer
The therapeutic efficacy of these indole derivatives stems from their ability to interfere with fundamental cellular processes required for cancer cell proliferation and survival. The primary mechanisms involve the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.
A predominant mode of action for many potent 2-phenylindole derivatives is the inhibition of tubulin polymerization.[2][3][4] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport.[2] By interfering with the dynamic equilibrium between tubulin polymerization and depolymerization, these agents prevent the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis.[5]
-
Causality: Many this compound derivatives, particularly those with a 3,4,5-trimethoxyphenyl moiety, bind to the colchicine site on β-tubulin.[2][3][6] This binding event sterically hinders the assembly of α,β-tubulin heterodimers into microtubules, effectively halting the cell division process. The indole scaffold itself mimics the core of colchicine, allowing it to fit into this critical binding pocket.[2]
Caption: Inhibition of tubulin polymerization by indole derivatives.
The failure to form a functional mitotic spindle triggers cellular checkpoints, leading to a halt in the cell cycle, predominantly at the G2/M phase.[2][5][7] This prolonged arrest prevents the cell from dividing and ultimately activates programmed cell death, or apoptosis.
-
Expertise & Experience: Observing a significant population of cells in the G2/M phase via flow cytometry is a strong indicator of an antimitotic agent at play. This arrest is a direct consequence of the microtubule disruption. If the cell cannot properly align and segregate its chromosomes, it initiates a self-destruct sequence to prevent genomic instability, a hallmark of cancer. This apoptotic induction is often mediated through the intrinsic mitochondrial pathway, characterized by an increased ratio of the pro-apoptotic Bax protein to the anti-apoptotic Bcl-2 protein.[8][9] This shift in balance leads to the activation of executioner caspases, such as caspase-3 and -7, which dismantle the cell.[10]
Caption: Pathway from cell cycle arrest to apoptosis.
Comparative Performance Analysis: In Vitro Efficacy
The true measure of a potential anticancer agent lies in its potency and selectivity. The following table summarizes the in vitro cytotoxic activity (IC50 values) of several this compound derivatives against various cancer cell lines, providing a direct comparison with established drugs.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 5o | 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast) | 1.69 | Sunitinib | 8.11 | [1] |
| HT-29 (Colon) | 1.69 | Sunitinib | 8.11 | [1] | ||
| A-549 (Lung) | 1.69 | Sunitinib | 8.11 | [1] | ||
| 9e | (Trimethoxyphenyl)-indolyl-propenone | HeLa (Cervical) | 0.37 | - | - | [7] |
| HT29 (Colon) | 0.16 | - | - | [7] | ||
| MCF-7 (Breast) | 0.17 | - | - | [7] | ||
| 3e | 3-formyl-2-phenylindole | MDA-MB 231 (Breast) | ~0.035 | - | - | [4] |
| 3g | 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole | MCF-7 (Breast) | 2.94 | - | - | [11] |
| MDA-MB-231 (Breast) | 1.61 | - | - | [11] | ||
| A375 (Melanoma) | 0.57 | - | - | [11] | ||
| 4e | Substituted benzyl-1H-indole-2-carbohydrazide | MCF-7, A549, HCT | ~2.0 | Staurosporine | - | [12] |
| 5d | 5-Hydroxyindole-3-carboxylic acid ester | MCF-7 (Breast) | 4.7 | Cisplatin | >31.25 | [13][14] |
Structure-Activity Relationship (SAR) Insights:
-
The presence of a 3,4,5-trimethoxyphenyl group is a recurring motif in highly potent tubulin inhibitors, mimicking the trimethoxyphenyl ring of colchicine.[2][5][7]
-
Substitutions on the indole ring are critical. A methoxy group at the 5- or 6-position often enhances antiproliferative activity.[2][3][7]
-
The nature of the bridging group between the indole core and the second aryl ring significantly impacts potency. Arylthioindoles (ATIs) and aroylindoles are classes that have shown particular promise.[2][3]
-
N-substitution on the indole nitrogen can be decisive; in some series, N-unsubstituted analogues exhibit considerably higher potency than their N-substituted counterparts.[7]
Experimental Protocols for Validation
To ensure reproducibility and validity, the following are detailed protocols for the key assays used to characterize the anticancer activity of these compounds.
Caption: A typical workflow for validating indole derivatives.
This assay provides a quantitative measure of a compound's ability to inhibit cell growth. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells into purple formazan crystals.
-
Trustworthiness: This protocol is a self-validating system. It includes both a no-treatment control to establish baseline cell viability and a vehicle control (DMSO) to ensure the solvent used to dissolve the compound does not have a cytotoxic effect on its own.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5x10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[14]
-
Compound Treatment: Prepare a stock solution of the this compound derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with 100 µL of the medium containing the various compound concentrations.
-
Incubation: Incubate the plates for 48-72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[1][14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1][14]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
This protocol determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M), allowing for the identification of cell cycle arrest.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the indole derivative at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C overnight for fixation.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M peak compared to the control indicates G2/M arrest.[15]
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells in 6-well plates with the indole derivative as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol. Incubate for 15 minutes in the dark at room temperature.
-
Data Acquisition: Analyze the stained cells by flow cytometry within one hour.
Conclusion and Future Directions
The this compound scaffold is a remarkably fruitful platform for the discovery of novel anticancer agents. Derivatives from this class have demonstrated potent, low micromolar to nanomolar activity against a range of human cancer cell lines, often outperforming established clinical drugs in vitro. Their primary mechanism, the inhibition of tubulin polymerization, is a clinically validated strategy for cancer treatment.
The data presented in this guide highlight the importance of systematic structure-activity relationship studies to optimize potency. Future research should focus on enhancing the pharmacological properties of these lead compounds, including their solubility and in vivo stability, and conducting further preclinical evaluations in animal models to validate their therapeutic potential.[5][18] The continued exploration of this chemical space promises to yield next-generation antimitotic agents for the effective treatment of cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in vitro antiproliferative activity and apoptosis-inducing studies of 1-(3′,4′,5′-trimethoxyphenyl)-3-(2′-alkoxycarbonylindolyl)-2-propen-1-one derivatives obtained by a molecular hybridisation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Methoxyflavanone induces cell cycle arrest at the G2/M phase, apoptosis and autophagy in HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. "'Induction of apoptosis, cytotoxicity and radiosensitization by novel " by Eman Ramadan and amira khalil [buescholar.bue.edu.eg]
- 18. Design and synthesis of new anti-tumor indole derivatives. [wisdomlib.org]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Quantification of 5-methoxy-2-phenyl-1H-indole
This guide provides an in-depth comparison and cross-validation framework for two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 5-methoxy-2-phenyl-1H-indole. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for this compound.
Introduction
This compound is a heterocyclic aromatic compound of interest in pharmaceutical research due to its structural similarity to biologically active molecules. Accurate and precise quantification of this analyte is critical for various stages of drug development, including pharmacokinetic studies, stability testing, and quality control. The choice of analytical methodology is paramount to achieving reliable results. This guide will explore the nuances of employing both HPLC and GC-MS for this purpose, culminating in a recommended cross-validation protocol to ensure consistency and data integrity between the two methods.
The principles of analytical method validation are rooted in guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose[1][2][3]. When two different analytical methods are used to measure the same analyte, cross-validation is essential to ensure that the results are comparable and reliable[4][5][6].
Principles of the Compared Analytical Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase. The separation of analytes is based on their differential partitioning between the two phases. For a moderately polar and non-volatile compound like this compound, reversed-phase HPLC is a suitable choice. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, allowing for the retention and separation of the analyte from other components in the sample matrix. Detection is typically achieved using a UV-Vis detector, as the indole ring system possesses a strong chromophore. HPLC is particularly advantageous for the analysis of thermally labile or non-volatile compounds[7][8][9][10].
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, a gaseous mobile phase carries the vaporized sample through a capillary column containing a stationary phase. Separation is based on the analyte's volatility and its interaction with the stationary phase. The eluting compounds are then introduced into the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. This provides both quantitative data and structural information, making GC-MS a highly specific and sensitive technique[8][11]. For this compound, which is a semi-volatile compound, GC-MS analysis is feasible, potentially after a derivatization step to improve its volatility and chromatographic behavior[12].
Experimental Protocols
The following are proposed, detailed experimental protocols for the analysis of this compound using HPLC-UV and GC-MS. These protocols are based on established principles for the analysis of similar indole-containing compounds and serve as a starting point for method development and validation.
HPLC-UV Method Protocol
1. Sample Preparation:
- Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.
- Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
- For unknown samples, dissolve them in the mobile phase to a final concentration within the calibration range.
2. Chromatographic Conditions:
- Instrument: Agilent 1260 Infinity II HPLC system or equivalent.
- Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient could be: 0-2 min, 40% B; 2-10 min, 40-90% B; 10-12 min, 90% B; 12-12.1 min, 90-40% B; 12.1-15 min, 40% B.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection: UV-Vis detector at a wavelength of 225 nm.
3. Method Validation Parameters (as per ICH Q2(R1))[1][2]:
- Specificity: Analyze a blank sample, a sample spiked with the analyte, and a placebo sample to demonstrate no interference at the retention time of the analyte.
- Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
- Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
- Precision:
- Repeatability (Intra-day precision): Analyze six replicate samples of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
- Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
GC-MS Method Protocol
1. Sample Preparation and Derivatization:
- Prepare stock and calibration standards as described for the HPLC method.
- To 100 µL of each standard or sample solution in a vial, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Cap the vial and heat at 70°C for 30 minutes to facilitate the silylation of the N-H group of the indole ring, thereby increasing volatility and improving peak shape[12].
- Cool the sample to room temperature before injection.
2. GC-MS Conditions:
- Instrument: Agilent 7890B GC with a 5977B MSD or equivalent.
- Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injector Temperature: 280 °C.
- Injection Mode: Splitless.
- Oven Temperature Program: Start at 150 °C for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
- MSD Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte (e.g., the molecular ion and major fragment ions).
3. Method Validation Parameters (as per ICH Q2(R1))[1][2]:
- The same validation parameters as for the HPLC method (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ) should be assessed. For GC-MS, specificity is further enhanced by monitoring specific ions.
Performance Data Summary
The following table summarizes the expected performance characteristics of the two proposed methods based on typical results for similar analytes.
| Validation Parameter | HPLC-UV | GC-MS |
| Specificity | Good, based on retention time | Excellent, based on retention time and mass spectrum |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
| Precision (RSD) | ≤ 2% | ≤ 2% |
| LOD | ~0.1 µg/mL | ~0.01 µg/mL |
| LOQ | ~0.3 µg/mL | ~0.03 µg/mL |
| Analysis Time | ~15 min per sample | ~20 min per sample |
| Sample Throughput | Higher | Lower |
| Cost per Sample | Lower | Higher |
Cross-Validation of HPLC and GC-MS Methods
Cross-validation is a critical step to ensure that two different analytical methods produce comparable results. This is particularly important when transferring methods between laboratories or when using different techniques to analyze samples from the same study[4][5][6][13]. The following workflow outlines the process for cross-validating the HPLC and GC-MS methods for this compound.
Cross-Validation Workflow
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Step-by-Step Cross-Validation Protocol
-
Prepare a Homogenous Sample Set: Prepare at least three batches of a homogenous sample matrix (e.g., a placebo formulation) spiked with this compound at low, medium, and high concentrations within the validated range of both methods.
-
Analyze with Both Methods: Analyze each sample in replicate (n≥3) using both the validated HPLC-UV method and the validated GC-MS method.
-
Data Compilation and Statistical Analysis:
-
Compile the quantitative results obtained from both methods for each sample.
-
Calculate the mean, standard deviation, and relative standard deviation for the results from each method at each concentration level.
-
Perform a statistical comparison of the results. A paired t-test can be used to determine if there is a statistically significant difference between the means of the two methods. A Bland-Altman plot can be used to visualize the agreement between the two methods.
-
-
Acceptance Criteria: The acceptance criteria for the cross-validation should be pre-defined in a protocol. A common acceptance criterion is that the mean result from one method should be within ±15% of the mean result from the other method for each concentration level.
Conclusion
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound. HPLC offers the advantages of broader applicability to non-volatile compounds and potentially higher throughput, while GC-MS provides superior specificity and sensitivity. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
Regardless of the method chosen, a thorough validation according to ICH guidelines is essential to ensure the reliability of the data. When both methods are to be used interchangeably or for comparative purposes, a rigorous cross-validation study is mandatory to demonstrate the equivalency of the results. By following the protocols and workflow outlined in this guide, researchers can confidently develop, validate, and cross-validate robust analytical methods for this compound, ensuring the integrity and quality of their analytical data.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaguru.co [pharmaguru.co]
- 6. fda.gov [fda.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. amptechfl.com [amptechfl.com]
- 9. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 10. blog.brewerscience.com [blog.brewerscience.com]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationships of 5-Methoxy-2-phenyl-1H-indole Analogs
The indole nucleus is a prestigious heterocyclic scaffold, widely recognized in medicinal chemistry for its presence in numerous biologically active compounds and pharmaceuticals.[1][2] Its structural versatility has led to the development of drugs with a wide array of pharmacological activities, including antitumor, antiviral, and analgesic properties.[3] Within this broad class, the 5-methoxy-2-phenyl-1H-indole core represents a particularly fruitful scaffold. The strategic placement of the methoxy group at the 5-position, combined with the phenyl ring at the 2-position, creates a platform ripe for modification, profoundly influencing biological activity against various molecular targets.[4][5]
This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of this compound, with a primary focus on their development as anticancer agents targeting tubulin polymerization. We will dissect the causal relationships behind experimental designs, present comparative data from key studies, and provide detailed methodologies for the validation of these potent molecules.
The Core Scaffold: A Platform for Targeted Modification
The this compound structure offers several key positions where chemical modifications can be made to modulate potency, selectivity, and pharmacokinetic properties. Understanding these positions is fundamental to interpreting the SAR data.
References
- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. | Semantic Scholar [semanticscholar.org]
- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. soc.chim.it [soc.chim.it]
comparing the efficacy of different synthetic routes to 5-methoxy-2-phenyl-1H-indole
Introduction: The Significance of the 5-methoxy-2-phenyl-1H-indole Scaffold
The indole nucleus is a foundational scaffold in medicinal chemistry and natural product synthesis, forming the core of countless pharmaceuticals and biologically active compounds.[1][2] Among its many derivatives, this compound stands out as a crucial intermediate and structural motif in drug discovery. The strategic placement of the methoxy group at the 5-position and the phenyl group at the 2-position creates a molecule with tailored electronic and steric properties, making it a valuable building block for developing novel therapeutic agents, particularly in the realms of anti-inflammatory and anti-cancer research.[3][4]
The development of efficient, scalable, and versatile synthetic methods is therefore a critical endeavor for researchers and drug development professionals. This guide provides an in-depth, objective comparison of the most prominent synthetic routes to this compound: the classic Fischer and Bischler-Möhlau syntheses against the modern, transition-metal-catalyzed Larock indole synthesis. The performance of these methods is evaluated based on reaction yield, mechanistic integrity, operational complexity, and scalability, supported by detailed experimental protocols and quantitative data.
Chapter 1: The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, the Fischer indole synthesis is arguably the most well-known and widely practiced method for constructing the indole core.[5][6] It is a robust and cost-effective reaction, making it a workhorse in both academic and industrial laboratories.
Core Principles & Mechanistic Pathway
The synthesis is fundamentally an acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the reaction of an arylhydrazine with an aldehyde or ketone.[6][7] The choice of acid catalyst is critical; both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) are effective, and their selection can significantly impact reaction efficiency and selectivity.[6][8][9] For the synthesis of our target molecule, the key starting materials are 4-methoxyphenylhydrazine and acetophenone. The electron-donating nature of the para-methoxy group on the phenylhydrazine ring generally facilitates the reaction.[5]
The reaction proceeds through a cascade of well-defined steps:
-
Hydrazone Formation: 4-methoxyphenylhydrazine condenses with acetophenone to form the corresponding hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine isomer ('ene-hydrazine').
-
[10][10]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes the key bond-forming step—a[10][10]-sigmatropic rearrangement—to form a di-imine intermediate, which breaks the aromaticity of the benzene ring.
-
Rearomatization & Cyclization: The intermediate rearomatizes, followed by a nucleophilic attack from the nitrogen to form a five-membered ring (an aminal).
-
Elimination: Under acidic conditions, this cyclic aminal eliminates a molecule of ammonia to yield the final, energetically favorable aromatic indole.[6][9][11]
Experimental Protocol
Reaction: Synthesis of this compound via Fischer Indolization
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1.75 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in 30 mL of ethanol. Add a catalytic amount of acetic acid (0.2 mL).
-
Heat the mixture to reflux for 1 hour to form the phenylhydrazone in situ. The reaction progress can be monitored by TLC.
-
Cyclization: Cool the mixture slightly and slowly add 10 mL of polyphosphoric acid (PPA) or a saturated solution of zinc chloride in ethanol.
-
Heat the reaction mixture to 100-120°C (or reflux, depending on the solvent and catalyst) and maintain for 2-4 hours. The solution will darken significantly.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it carefully onto 100 mL of crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution. The crude product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure this compound.
Chapter 2: The Bischler-Möhlau Indole Synthesis
Another classical method, the Bischler-Möhlau synthesis, provides a direct route to 2-arylindoles.[12] It involves the reaction of an α-halo-ketone with an excess of an arylamine.[13] While historically plagued by harsh conditions and low yields, modern modifications have improved its viability.[12][13]
Core Principles & Mechanistic Pathway
The synthesis of this compound via this route requires α-bromoacetophenone and an excess of p-anisidine (4-methoxyaniline). The reaction is typically performed at high temperatures, although microwave-assisted protocols have been developed to accelerate the reaction and improve yields.[1][12]
The mechanism is surprisingly complex for what appears to be a simple condensation and cyclization:
-
Initial Alkylation: An initial Sₙ2 reaction occurs where p-anisidine displaces the bromide from α-bromoacetophenone to form an α-arylamino ketone intermediate.
-
Second Amine Addition: A second molecule of p-anisidine reacts with the ketone carbonyl of the intermediate to form a diamino-alkene species after dehydration.
-
Electrophilic Cyclization & Aromatization: This intermediate then undergoes an intramolecular electrophilic cyclization onto the electron-rich aromatic ring of the first aniline unit. Subsequent aromatization and tautomerization yield the final 2-aryl-indole product.[12][13][14]
Experimental Protocol
Reaction: Synthesis of this compound via Bischler-Möhlau Reaction
-
Reaction Setup: In a sealed microwave reaction vessel, combine α-bromoacetophenone (1.99 g, 10 mmol) and p-anisidine (3.69 g, 30 mmol, 3 equivalents). Note: No solvent is required for the microwave-assisted solid-state variation.
-
Add a catalytic amount of anilinium bromide or lithium bromide (optional, but recommended to improve yield).[1]
-
Microwave Irradiation: Subject the mixture to microwave irradiation at 150-180°C (power set to 300-500 W) for 10-20 minutes. The reaction should be monitored for completion by TLC.
-
Work-up and Purification: After cooling, dissolve the resulting solid mass in ethyl acetate.
-
Wash the organic solution with 1 M HCl to remove excess p-anisidine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Chapter 3: The Larock Indole Synthesis
The Larock indole synthesis is a powerful and versatile modern method based on palladium-catalyzed heteroannulation.[15] It provides a convergent and often high-yielding route to polysubstituted indoles, including our target molecule.[16][17]
Core Principles & Mechanistic Pathway
This synthesis constructs the indole ring by coupling an o-haloaniline with a disubstituted alkyne.[15] For our target, this involves the reaction between 2-iodo-4-methoxyaniline and phenylacetylene. The reaction is catalyzed by a Pd(0) species and typically requires a base (e.g., K₂CO₃, Na₂CO₃) and often a chloride salt additive (e.g., LiCl) to facilitate the catalytic cycle.[15] The choice of phosphine ligand can be critical for optimizing reactivity, especially when using less reactive o-bromoanilines.[18][19]
The catalytic cycle is believed to proceed as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of 2-iodo-4-methoxyaniline to form an arylpalladium(II) complex.
-
Alkyne Coordination & Insertion: The alkyne (phenylacetylene) coordinates to the palladium center and subsequently undergoes a regioselective migratory insertion into the aryl-palladium bond.
-
Cyclization: The nitrogen atom of the aniline attacks the newly formed vinylpalladium species in an intramolecular fashion, forming a six-membered palladacycle.
-
Reductive Elimination: The cycle is completed by reductive elimination from the palladacycle, which forms the C-N bond of the indole ring and regenerates the active Pd(0) catalyst.[15]
Experimental Protocol
Reaction: Synthesis of this compound via Larock Heteroannulation
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-iodo-4-methoxyaniline (2.49 g, 10 mmol), palladium(II) acetate (Pd(OAc)₂, 112 mg, 0.5 mol%), triphenylphosphine (PPh₃, 262 mg, 1.0 mol%), and potassium carbonate (K₂CO₃, 2.76 g, 20 mmol).
-
Add 40 mL of anhydrous, degassed N,N-dimethylformamide (DMF).
-
Reagent Addition: Add phenylacetylene (1.23 g, 12 mmol, 1.2 equivalents) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to 100°C and stir for 8-12 hours, monitoring by TLC until the starting aniline is consumed.
-
Work-up and Purification: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (3 x 50 mL) to remove DMF, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure product.
Chapter 4: Comparative Analysis
The choice of an optimal synthetic route depends on a multitude of factors, including desired scale, reagent availability, cost considerations, and required purity. The following table provides a quantitative comparison of the three discussed methods.
| Metric | Fischer Synthesis | Bischler-Möhlau Synthesis | Larock Synthesis |
| Typical Yield | 65-80% | 50-75% (Microwave) | 80-95% |
| Reaction Time | 3-6 hours | 10-30 minutes (Microwave) | 8-16 hours |
| Temperature | High (100-180°C) | Very High (150-200°C) | Moderate (80-120°C) |
| Key Reagents | Arylhydrazine, Ketone, Acid | α-halo-ketone, Arylamine | o-haloaniline, Alkyne, Pd catalyst |
| Cost | Low | Low to Moderate | High (due to Pd catalyst & ligands) |
| Scalability | Excellent | Moderate | Good, but catalyst cost can be prohibitive |
| Major Drawbacks | Harsh acidic conditions, potential for side reactions/regioisomers.[20] | Very harsh conditions, requires excess aniline, often low yields without microwave.[13] | Catalyst toxicity and cost, air/moisture sensitivity.[16][17] |
| Key Advantages | Inexpensive, reliable, scalable. | Direct route to 2-arylindoles. | High yields, mild conditions, excellent functional group tolerance.[18] |
Head-to-Head Evaluation
-
For Large-Scale, Cost-Effective Synthesis: The Fischer Indole Synthesis remains the superior choice. Its low-cost starting materials and reagents, combined with its proven scalability, make it ideal for industrial applications where cost per gram is a primary driver. The harsh conditions are a drawback but are often manageable in dedicated reactor systems.
-
For Rapid Synthesis and High-Throughput Chemistry: The microwave-assisted Bischler-Möhlau Synthesis offers a compelling advantage in speed. For medicinal chemistry programs requiring the rapid generation of a library of 2-arylindole analogs, this method can be highly effective, provided the starting materials are readily available.
-
For Highest Yield and Substrate Complexity: The Larock Indole Synthesis is unparalleled in its elegance, functional group tolerance, and consistently high yields. When synthesizing complex molecules where the indole core is installed late-stage, or when maximizing yield is paramount, the Larock synthesis is the preferred method. The high cost of the palladium catalyst is justified by the value of the final product and the avoidance of harsh conditions that could degrade sensitive functionalities elsewhere in the molecule.
Conclusion
While all three routes represent viable pathways to this compound, they are not interchangeable. The classic Fischer and Bischler-Möhlau syntheses, while requiring harsh conditions, offer cost-effective and direct approaches that have stood the test of time. In contrast, the modern Larock synthesis provides a milder, more versatile, and higher-yielding alternative, albeit at a significantly higher cost. The optimal choice for the synthetic chemist will always be a carefully considered balance between economic realities, desired scale, chemical efficiency, and the overall complexity of the synthetic campaign. As catalysis and green chemistry principles continue to evolve, we can anticipate further refinements to these methods, aiming to combine the high efficiency of modern catalysis with the economic advantages of classical routes.[10][21][22]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles [beilstein-journals.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 13. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 14. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 16. Synthesis of Indoles through Larock Annulation: Recent Advances | International Journal of Pharmaceutical & Biological Archive [ijpba.info]
- 17. researchgate.net [researchgate.net]
- 18. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications | Bentham Science [eurekaselect.com]
- 22. tandfonline.com [tandfonline.com]
A Comparative Benchmarking Guide to the Antioxidant Activity of 5-Methoxy-2-Phenyl-1H-Indole Derivatives
Introduction: The Privileged Scaffold in the Fight Against Oxidative Stress
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of human diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.[1] This has propelled the search for potent antioxidant compounds capable of mitigating cellular damage. Within medicinal chemistry, the indole nucleus is recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds and its inherent chemical versatility.[2]
This guide focuses on a specific, promising subclass: 5-methoxy-2-phenyl-1H-indole derivatives. These compounds merge the established antioxidant-conferring features of the indole ring with the structural motifs of other known antioxidants. The 5-methoxy group, also present in the potent neurohormone and antioxidant melatonin, and the 2-phenyl substitution, create a unique electronic and steric profile.[3][4] Our objective is to provide a comprehensive benchmark of their antioxidant activity, grounded in established in-vitro assays, to guide researchers in drug discovery and development. We will dissect the mechanisms of action, provide detailed experimental protocols, and present a comparative analysis of their efficacy against standard antioxidants.
Mechanism of Action: How Indoles Quench Free Radicals
The antioxidant prowess of indole derivatives primarily stems from the reactivity of the indole N-H group.[5] This group can readily donate a hydrogen atom to neutralize a free radical, forming a resonance-stabilized indolyl radical. This stability is crucial as it prevents the newly formed radical from initiating further oxidative chain reactions. The process typically follows two main pathways:
-
Hydrogen Atom Transfer (HAT): The indole N-H group directly donates a hydrogen atom to a free radical (R•), effectively quenching it.
-
Single Electron Transfer - Proton Transfer (SET-PT): An electron is first transferred from the indole ring to the free radical, forming an indole radical cation. This is followed by the transfer of a proton (H+) to neutralize the resulting species.
The efficiency of these mechanisms is heavily influenced by the substituents on the indole and phenyl rings. Electron-donating groups, such as the 5-methoxy group, can enhance the stability of the resulting indolyl radical, thereby increasing antioxidant activity.[6]
Caption: Key antioxidant mechanisms of the indole scaffold.
Standardized Assays for Benchmarking Antioxidant Potency
To objectively compare the antioxidant activity of different compounds, a panel of standardized in-vitro assays is employed. Each assay utilizes a different mechanism to assess the radical scavenging or reducing potential of the test compound. Using multiple assays provides a more comprehensive and robust evaluation, as a compound may exhibit varying efficacy depending on the nature of the radical and the reaction environment.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is one of the most common and reliable assays for screening antioxidant activity. It measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Principle: DPPH is a stable free radical with a deep violet color, showing a characteristic absorbance maximum around 517 nm. When it accepts an electron or hydrogen atom from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the compound.[7]
-
Causality of Experimental Choices: The use of a stable, commercially available radical simplifies the procedure. The reaction is typically run in methanol or ethanol as DPPH is soluble in organic solvents. Measurements are taken after a fixed incubation period (e.g., 30 minutes) in the dark to ensure the reaction reaches a steady state and to prevent photo-degradation of the DPPH radical.
Caption: Standard experimental workflow for the DPPH assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+). It is applicable to both hydrophilic and lipophilic antioxidants.
-
Principle: The ABTS•+ radical is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.[8] This produces a blue-green solution with a characteristic absorbance at 734 nm. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral ABTS form. The reduction in absorbance is proportional to the antioxidant's activity.[9]
-
Causality of Experimental Choices: The pre-generation of the radical allows for a clean and direct measurement of scavenging. The long-wavelength absorbance maximum (734 nm) minimizes interference from colored sample compounds. The assay's pH can be adjusted, making it versatile for studying antioxidant activity under different conditions (e.g., physiological pH).[10]
Caption: Standard experimental workflow for the ABTS assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
Unlike the DPPH and ABTS assays, which measure radical scavenging, the FRAP assay measures the reducing ability of an antioxidant.
-
Principle: The assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at a low pH. This reduction results in the formation of an intense blue-colored Fe²⁺-TPTZ complex, which has an absorbance maximum at 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidant.[11][12]
-
Causality of Experimental Choices: The reaction is conducted under acidic conditions (pH 3.6) to maintain iron solubility. This assay provides a direct measure of the electron-donating capacity of a compound, which is a key aspect of antioxidant activity. It serves as a valuable counterpoint to the HAT-based mechanisms measured by other assays.
Caption: Standard experimental workflow for the FRAP assay.
Comparative Analysis and Structure-Activity Relationship (SAR)
The antioxidant activity of this compound derivatives is benchmarked against well-known standards. A lower IC50 (half-maximal inhibitory concentration) value indicates higher potency. The data below is compiled from studies on structurally related compounds to provide a robust comparative framework.
| Compound / Standard | Class | DPPH IC50 (µM) | ABTS IC50 (µM) | Key Structural Features | Reference |
| Melatonin | 5-Methoxyindole | 125 | 4 | 5-Methoxy, 3-aminoethyl side chain | [13] |
| 6-Fluoro-2-(4-aminophenyl)-1H-indole | 2-Phenylindole | ~199* | Not Reported | 2-(4-aminophenyl), 6-Fluoro | [4] |
| 3-(4-hydroxyphenylethenyl-E)-N-H-indole | Substituted Indole | ~24 | Not Reported | 3-Ethenyl, 4-Hydroxyphenyl | [6] |
| 5-Hydroxy-L-tryptophan | 5-Hydroxyindole | 3.196 | 8.69 | 5-Hydroxy, 3-amino acid side chain | [13] |
| Vitamin C (Ascorbic Acid) | Standard Antioxidant | 65 | 15.5 | Enediol structure | [13] |
| Trolox | Standard Antioxidant | Not Reported | 15.5 | Chromanol ring, Vitamin E analog | [13] |
*Value estimated from 80% inhibition at 1 mM concentration.
Analysis of Structure-Activity Relationships (SAR):
-
The Indole N-H Group: The presence of an unsubstituted indole nitrogen is considered mandatory for significant antioxidant activity, as it is the primary hydrogen donor.[5]
-
The 5-Methoxy Group: As seen in melatonin, the 5-methoxy group is a key electron-donating group that helps to stabilize the indolyl radical formed after hydrogen donation, thus enhancing activity.
-
The 2-Phenyl Group: Substituents on the 2-phenyl ring play a crucial role. Electron-donating groups, such as amino (-NH₂) or hydroxyl (-OH) groups, particularly at the para position, significantly increase antioxidant potency.[4] The 2-(4-aminophenyl)indole derivative, for example, shows potent activity.[4]
-
Substituents on the Indole Ring: Electron-withdrawing groups, like fluorine at the 6-position, can modulate the electronic properties and lipophilicity of the molecule, influencing its interaction with radicals and biological membranes.
Synthesis of the 2-Phenyl-1H-Indole Scaffold
A prevalent and versatile method for synthesizing 2-substituted indoles is the Fischer Indole Synthesis . This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the reaction of a substituted phenylhydrazine with a ketone or aldehyde.[4][14]
To synthesize a this compound derivative, one would typically react 4-methoxyphenylhydrazine with a substituted acetophenone in the presence of an acid catalyst like glacial acetic acid or a Lewis acid.
Caption: General scheme for Fischer Indole Synthesis.
Conclusion and Future Directions
The this compound scaffold represents a highly promising class of antioxidant agents. The synergistic effect of the electron-donating 5-methoxy group and the potential for further functionalization on the 2-phenyl ring allows for fine-tuning of antioxidant potency. Comparative data clearly indicates that derivatives of this class can exhibit activity comparable or superior to standard antioxidants.
Future research should focus on synthesizing a broader library of these derivatives with diverse substitutions on both the indole and phenyl rings to further elucidate the structure-activity relationship. Moreover, while in-vitro assays are crucial for initial screening, subsequent evaluation in cellular models of oxidative stress is necessary to confirm their cytoprotective effects and potential as therapeutic leads for oxidative stress-related pathologies.[2][5]
References
- 1. Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant and cytoprotective activity of indole derivatives related to melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antioxidant properties of substituted 2-phenyl-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant properties of ethenyl indole: DPPH assay and TDDFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Endogenous and dietary indoles: a class of antioxidants and radical scavengers in the ABTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jmp.ir [jmp.ir]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 5-Methoxy-2-phenyl-1H-indole Isomers
The indole scaffold is a privileged structure in medicinal chemistry, and modifications such as methoxylation can significantly alter a molecule's biological activity. The precise location of this methoxy group on the indole's benzene ring gives rise to distinct isomers with unique electronic and steric properties. Here, we dissect the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data to build a comprehensive identification framework.
Molecular Structures of Key Isomers
The primary isomers of interest are those where the methoxy group is located at positions 4, 5, 6, or 7 of the 2-phenyl-1H-indole core. Their fundamental structures dictate the spectral differences we will explore.
Caption: Chemical structures of the primary positional isomers.
Comparative ¹H NMR Spectral Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for distinguishing positional isomers, as the chemical environment of each proton is highly sensitive to the location of substituents. The electron-donating methoxy group (-OCH₃) exerts a strong influence on the chemical shifts of nearby aromatic protons via resonance and inductive effects.
Causality Behind Chemical Shifts:
-
Resonance Effect: The oxygen atom of the methoxy group donates electron density into the aromatic ring, primarily at the ortho and para positions. This increased electron density "shields" the protons at these positions, causing their signals to shift to a lower frequency (upfield, lower ppm value).
-
Anisotropic Effects: The C2-phenyl group can exhibit restricted rotation, leading to through-space shielding or deshielding of adjacent protons, particularly H3 and the N-H proton.
The following table summarizes the experimental ¹H NMR data for this compound and provides predicted data for the 4-, 6-, and 7-methoxy isomers. These predictions are based on established substituent effects and data from simpler analogs like 4-methoxyindole and 6-methoxyindole.
Table 1: Comparative ¹H NMR Data (in CDCl₃, ~300-400 MHz)
| Proton Position | 5-Methoxy Isomer (Experimental) | 4-Methoxy Isomer (Predicted) | 6-Methoxy Isomer (Predicted) | 7-Methoxy Isomer (Predicted) | Rationale for Predicted Shifts & Splitting |
| N-H | ~8.22 (br s, 1H) | ~8.3 (br s, 1H) | ~8.1 (br s, 1H) | ~8.4 (br s, 1H) | Proximity to substituents affects hydrogen bonding and electronic environment. |
| H3 | ~6.74 (s, 1H) | ~6.8 (d, 1H) | ~6.7 (s, 1H) | ~6.7 (s, 1H) | Generally a singlet or small doublet, slightly upfield due to shielding from the indole ring current. |
| H4 | ~7.08 (d, 1H) | - | ~7.5 (d, 1H) | ~6.7 (dd, 1H) | Shielded by the C5-methoxy group. In the 6-methoxy isomer, it is para to the methoxy group, experiencing moderate shielding. |
| H5 | - | ~6.6 (dd, 1H) | ~6.8 (dd, 1H) | ~7.0 (t, 1H) | In the 4-methoxy isomer, H5 is ortho to the methoxy group and strongly shielded. |
| H6 | ~6.85 (dd, 1H) | ~7.1 (d, 1H) | - | ~6.7 (dd, 1H) | Shielded by the C5-methoxy group. |
| H7 | ~7.28 (d, 1H) | ~7.2 (d, 1H) | ~6.9 (d, 1H) | - | In the 6-methoxy isomer, H7 is ortho to the methoxy group and strongly shielded. |
| Phenyl (H2'/H6') | ~7.61 (d, 2H) | ~7.6 (m, 2H) | ~7.6 (m, 2H) | ~7.6 (m, 2H) | Largely unaffected by the methoxy position on the indole ring. |
| Phenyl (H3'/H4'/H5') | ~7.35 (m, 3H) | ~7.3-7.4 (m, 3H) | ~7.3-7.4 (m, 3H) | ~7.3-7.4 (m, 3H) | Largely unaffected by the methoxy position on the indole ring. |
| -OCH₃ | ~3.85 (s, 3H) | ~3.9 (s, 3H) | ~3.8 (s, 3H) | ~4.0 (s, 3H) | The chemical shift of the methoxy protons themselves can vary slightly due to the local magnetic environment.[1] |
Experimental data for this compound is sourced from supporting information provided by Wiley-VCH.[2] Predicted values are derived from analysis of substituent effects and spectral data for 4-methoxyindole and 6-methoxyindole.[3][4]
Key Differentiating Features: The splitting patterns of the protons on the indole's benzene ring (H4, H5, H6, H7) provide a unique fingerprint for each isomer, making ¹H NMR the definitive technique for identification.[5][6]
Comparative ¹³C NMR Spectral Analysis
¹³C NMR spectroscopy complements the proton data by providing direct information about the carbon skeleton. The chemical shift of each carbon is sensitive to its hybridization and electronic environment.
Causality Behind Chemical Shifts:
-
Direct Attachment: The carbon directly bonded to the electronegative oxygen of the methoxy group (C4, C5, C6, or C7) will be significantly deshielded (shifted downfield to higher ppm).
-
Resonance Effects: Carbons ortho and para to the methoxy group are shielded (shifted upfield) due to increased electron density from resonance.
-
Methoxy Carbon: The chemical shift of the methoxy group's own carbon (-OCH₃) can be diagnostic. Methoxy groups flanked by two protons (e.g., at C5 or C6) typically appear around 55-56 ppm, while sterically hindered methoxy groups (e.g., at C4 or C7) can be shifted slightly.[7]
Table 2: Comparative ¹³C NMR Data (in CDCl₃, ~75 MHz)
| Carbon Position | 5-Methoxy Isomer (Experimental) | 4-Methoxy Isomer (Predicted) | 6-Methoxy Isomer (Predicted) | 7-Methoxy Isomer (Predicted) |
| C2 | ~138.5 | ~139 | ~138 | ~137 |
| C3 | ~99.8 | ~101 | ~100 | ~102 |
| C3a | ~129.7 | ~138 | ~132 | ~128 |
| C4 | ~111.6 | ~151 | ~122 | ~104 |
| C5 | ~154.4 | ~101 | ~110 | ~121 |
| C6 | ~112.6 | ~123 | ~156 | ~113 |
| C7 | ~102.2 | ~115 | ~95 | ~146 |
| C7a | ~132.0 (N-Me analog) | ~133 | ~136 | ~124 |
| C-ipso (Phenyl) | ~132.8 (N-Me analog) | ~133 | ~133 | ~133 |
| -OCH₃ | ~55.8 | ~55.5 | ~55.7 | ~55.2 |
Experimental data for the N-methylated analog, 5-methoxy-1-methyl-2-phenyl-1H-indole, is used as a close proxy.[2] Predicted values are based on established substituent chemical shift (SCS) effects for methoxy groups on a benzene ring.
Key Differentiating Features: The most dramatic and reliable differences are seen in the chemical shifts of the aromatic carbons C4-C7. The carbon directly attached to the methoxy group is always the most downfield-shifted among this group, providing an unambiguous marker for the substitution pattern.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. While all isomers share the same functional groups, subtle shifts in absorption frequencies can be observed.
Causality Behind Vibrational Frequencies:
-
N-H Stretch: The position of the N-H stretching band (~3400 cm⁻¹) is sensitive to hydrogen bonding. Isomers where the methoxy group is at C4 or C7 might exhibit different intermolecular or intramolecular hydrogen bonding patterns compared to the C5 and C6 isomers, potentially altering this peak's position and shape.[8]
-
C-O Stretch: The characteristic C-O (aryl ether) stretching vibration typically appears as a strong band in the 1200-1275 cm⁻¹ region. Its exact position can be influenced by the electronic coupling with the rest of the indole ring system, which differs for each isomer.
-
C-H Out-of-Plane Bending: The pattern of C-H out-of-plane (OOP) bending vibrations in the 700-900 cm⁻¹ region is highly characteristic of the substitution pattern on an aromatic ring. This "fingerprint" region can be used to distinguish the isomers. For example, a 1,2,4-trisubstituted ring (6-methoxy) will have a different OOP pattern than a 1,2,3-trisubstituted ring (4- or 7-methoxy).
Table 3: Key IR Vibrational Frequencies (cm⁻¹)
| Vibration | General Range | Expected Observations for Isomers |
| N-H Stretch | 3350 - 3450 | A sharp to moderately broad peak. Position may shift slightly based on H-bonding differences. |
| Aromatic C-H Stretch | 3000 - 3100 | Multiple weak to medium sharp peaks. |
| Aliphatic C-H Stretch (-OCH₃) | 2830 - 2950 | Medium sharp peaks. |
| Aromatic C=C Stretch | 1450 - 1620 | Multiple strong to medium peaks, characteristic of the indole and phenyl rings. |
| Asymmetric C-O-C Stretch | 1200 - 1275 | A very strong, characteristic peak for the aryl ether linkage. |
| Aromatic C-H OOP Bending | 700 - 900 | A pattern of strong peaks unique to the substitution pattern of the indole's benzene ring. |
General ranges are based on established IR spectroscopy principles and data for substituted indoles.[9][10]
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. All four isomers have the same nominal molecular weight (223 g/mol ), so differentiation must rely on analyzing their fragmentation patterns under techniques like Electron Ionization (EI).
Causality Behind Fragmentation:
The fragmentation of indole alkaloids is complex but often follows predictable pathways. For these isomers, the molecular ion (M⁺) at m/z 223 will be prominent. Key fragmentation steps would likely involve:
-
Loss of a Methyl Radical: Cleavage of the methoxy group to lose a methyl radical (•CH₃), resulting in a stable ion at m/z 208 .
-
Subsequent Loss of Carbon Monoxide: The [M-15]⁺ ion can then lose carbon monoxide (CO), leading to a fragment at m/z 180 .
While the major fragments are expected to be the same for all isomers, the relative intensities of these fragments may differ slightly due to the influence of the methoxy group's position on the stability of the resulting fragment ions. However, distinguishing these isomers by MS alone is challenging and less reliable than NMR.[11][12][13]
Experimental Protocols & Workflow
To ensure data integrity and reproducibility, standardized protocols for sample preparation and data acquisition are essential.
General Experimental Workflow
The logical flow for characterizing an unknown sample follows a systematic process from sample preparation to final structural confirmation.
Caption: General workflow for spectroscopic identification of isomers.
Step-by-Step Methodologies
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified indole isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and identify the chemical shifts (ppm) and coupling constants (Hz).
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
Acquisition: Place the sample (or ATR unit) in the FTIR spectrometer. Collect the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum first and subtract it from the sample spectrum.
-
Data Analysis: Identify the wavenumbers (cm⁻¹) of the major absorption bands and assign them to the corresponding functional group vibrations.
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Acquisition (EI): If using Gas Chromatography-Mass Spectrometry (GC-MS), inject the sample into the GC. The separated analyte will be ionized in the EI source.
-
Acquisition (ESI): If using Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion, introduce the sample solution into the Electrospray Ionization (ESI) source.
-
Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) and the m/z values of the major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.
References
- 1. acdlabs.com [acdlabs.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. 4-Methoxyindole(4837-90-5) 1H NMR spectrum [chemicalbook.com]
- 4. 6-Methoxyindole(3189-13-7) 1H NMR spectrum [chemicalbook.com]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. Infrared Spectra of Indole Compounds - ProQuest [proquest.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Validation Guide to the Anti-Inflammatory Effects of 5-methoxy-2-phenyl-1H-indole
This guide provides a comprehensive framework for the in vivo validation of 5-methoxy-2-phenyl-1H-indole, a novel indole derivative with putative anti-inflammatory properties. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic guide, explaining the causality behind experimental choices and providing a robust comparative analysis against established anti-inflammatory agents. Our objective is to equip you with the necessary methodologies to rigorously assess the therapeutic potential of this compound in clinically relevant models of inflammation.
Introduction: The Rationale for In Vivo Validation
Inflammation is a fundamental protective response, yet its dysregulation underpins a vast array of chronic and acute diseases. While non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids are mainstays of treatment, their use is often limited by significant side effects. This necessitates the discovery of novel therapeutics with improved efficacy and safety profiles.
Indole derivatives represent a promising class of pharmacologically active compounds, with many exhibiting significant anti-inflammatory, analgesic, and antipyretic activities.[1][2] The this compound scaffold has emerged from initial screenings as a candidate of interest. However, promising in vitro data is merely the first step. In vivo validation is the critical crucible where a compound's true therapeutic potential—encompassing its efficacy, pharmacokinetics, and safety in a complex biological system—is determined. This guide outlines a multi-model approach to comprehensively evaluate and position the anti-inflammatory activity of this compound.
The Comparative Framework: Benchmarking Against Gold Standards
To contextualize the efficacy of this compound, its performance must be compared against a vehicle (negative control) and well-characterized positive controls with distinct mechanisms of action.
-
Vehicle Control: The non-active solvent used to deliver the test compound (e.g., saline with 0.5% Tween 80). This group establishes the baseline inflammatory response in each model.
-
Positive Control 1: Indomethacin: A potent, non-selective cyclooxygenase (COX) inhibitor.[3][4][5] By blocking COX-1 and COX-2, Indomethacin prevents the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[3][6][7] It serves as a benchmark for NSAID-like activity.
-
Positive Control 2: Dexamethasone: A powerful synthetic glucocorticoid. Its mechanism is broad, involving the binding to glucocorticoid receptors to regulate gene expression.[8] This leads to the upregulation of anti-inflammatory proteins (like annexin-1) and the profound suppression of pro-inflammatory cytokines (like TNF-α and IL-6), inhibiting the migration and activation of immune cells.[9][10][11][12] It represents a benchmark for high-potency, broad-spectrum anti-inflammatory action.
By comparing our test compound to these standards, we can not only quantify its potency but also gain preliminary insights into its potential mechanism of action.
Experimental Blueprint: A Multi-Model Validation Strategy
No single animal model can fully recapitulate the complexity of human inflammation. Therefore, we employ a dual-model approach targeting both localized acute inflammation and systemic acute inflammation. This provides a more complete picture of the compound's therapeutic window.
Caption: Overall workflow for in vivo validation.
Model 1: Carrageenan-Induced Paw Edema (Acute Localized Inflammation)
This is the quintessential model for screening acute anti-inflammatory drugs.[13][14] Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a reproducible, biphasic inflammatory response characterized by edema (swelling), providing a clear and quantifiable endpoint.[13][15]
-
Animals: Male Wistar rats (180–220 g) are used. Animals are acclimatized for at least one week before the experiment.
-
Grouping (n=6 per group):
-
Group 1: Vehicle Control (e.g., 0.9% Saline, p.o.)
-
Group 2: this compound (10 mg/kg, p.o.)
-
Group 3: this compound (30 mg/kg, p.o.)
-
Group 4: Indomethacin (10 mg/kg, p.o.)[13]
-
-
Procedure: a. Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer. b. Administer the respective compounds or vehicle via oral gavage (p.o.). c. One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan solution in saline into the subplantar surface of the right hind paw.[13][16] d. Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[13][15] e. At the end of the experiment (5 hours), animals are euthanized. The inflamed paw tissue is collected and stored at -80°C for Myeloperoxidase (MPO) analysis.
-
Data Analysis:
-
Paw Edema: Calculated as the percentage increase in paw volume: Edema (%) = [(Vₜ - V₀) / V₀] * 100.
-
Inhibition of Edema: Calculated as: Inhibition (%) = [(Edema_control - Edema_treated) / Edema_control] * 100.
-
Model 2: LPS-Induced Systemic Inflammation
This model mimics aspects of sepsis and systemic inflammatory response syndrome (SIRS).[17] Lipopolysaccharide (LPS), a component of gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a massive release of pro-inflammatory cytokines into circulation.[18][19] This model is ideal for evaluating a compound's ability to modulate systemic cytokine storms.
Caption: Simplified inflammatory signaling pathway.
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Grouping (n=6 per group):
-
Procedure: a. Administer the test compound or Dexamethasone at their respective doses and routes. The vehicle group receives saline. b. One hour after treatment, administer LPS (from E. coli O111:B4) via intraperitoneal (i.p.) injection to all groups except the negative control. c. Four hours after LPS injection, collect blood via cardiac puncture under anesthesia. d. Immediately euthanize the animals and perfuse the lungs with PBS to remove intravascular blood.[21] Collect lung tissue and store at -80°C for MPO analysis. e. Process blood samples to collect serum (allow to clot, then centrifuge) and store at -80°C for cytokine analysis.
-
Data Analysis:
-
Serum Cytokines: Levels of TNF-α, IL-6, and IL-1β are quantified using commercial ELISA kits.
-
Lung MPO Activity: Quantified as an index of neutrophil infiltration into the lungs.
-
Key Analytical Protocols
Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme abundant in the granules of neutrophils.[22] Its measurement in tissue homogenates serves as a reliable biochemical marker for neutrophil infiltration, a hallmark of acute inflammation.
-
Homogenization: Weigh the frozen tissue (~50 mg) and homogenize on ice in 1 mL of ice-cold CTAB buffer (0.5% hexadecyltrimethylammonium bromide in 50 mM potassium phosphate buffer, pH 6.0).[23]
-
Processing: Subject the homogenate to three freeze-thaw cycles, followed by sonication.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. Collect the supernatant for the assay.[21]
-
Assay Reaction: a. In a 96-well plate, add 10 µL of supernatant to each well. b. Add 200 µL of reaction solution (o-dianisidine dihydrochloride, hydrogen peroxide, and phosphate buffer). c. Measure the change in absorbance at 450 nm over 5 minutes using a microplate reader.[23]
-
Quantification: MPO activity is expressed as units per gram of tissue (U/g), where one unit of MPO is defined as the amount of enzyme that degrades 1 µmol of hydrogen peroxide per minute at 25°C.
Cytokine Quantification by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying protein levels in biological fluids. We will use it to measure the circulating levels of key pro-inflammatory cytokines.
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the target cytokine (e.g., anti-mouse TNF-α) overnight at 4°C.
-
Washing & Blocking: Wash the plate to remove unbound antibody and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Sample Incubation: Add standards (recombinant cytokine of known concentrations) and serum samples to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: After washing, add a biotinylated detection antibody specific for the target cytokine. Incubate for 1-2 hours.
-
Enzyme Conjugate: After another wash, add Streptavidin-HRP (Horse Radish Peroxidase). Incubate for 30-45 minutes.[24]
-
Substrate Addition: After a final wash, add a substrate solution (e.g., TMB). A color change will develop.[25]
-
Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄). The color will change from blue to yellow.
-
Reading: Measure the absorbance at 450 nm.[26] The concentration of the cytokine in the samples is determined by interpolating from the standard curve.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, comparative tables. The following tables present hypothetical data to illustrate the expected outcomes and guide interpretation.
Table 1: Effect on Carrageenan-Induced Paw Edema in Rats
| Treatment Group (p.o.) | Paw Volume Increase at 3h (%) | Inhibition of Edema at 3h (%) | Paw Tissue MPO Activity (U/g) |
| Vehicle Control | 65.4 ± 5.2 | - | 4.8 ± 0.6 |
| This compound (10 mg/kg) | 48.1 ± 4.5 | 26.4% | 3.5 ± 0.4 |
| This compound (30 mg/kg) | 30.2 ± 3.8 | 53.8% | 2.1 ± 0.3 |
| Indomethacin (10 mg/kg) | 28.5 ± 3.5 | 56.4% | 2.4 ± 0.3 |
| *Data are presented as Mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle Control. |
Interpretation: A dose-dependent reduction in paw volume and MPO activity by this compound suggests potent local anti-inflammatory and anti-neutrophil infiltration effects. An efficacy at 30 mg/kg comparable to Indomethacin would be a highly significant finding.
Table 2: Effect on LPS-Induced Systemic Inflammation in Mice
| Treatment Group | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Serum IL-1β (pg/mL) | Lung MPO Activity (U/g) |
| Control (Saline) | 45.2 ± 8.1 | 60.5 ± 10.2 | 33.1 ± 6.5 | 0.9 ± 0.2 |
| LPS + Vehicle | 4580.6 ± 350.4 | 6250.1 ± 410.8 | 980.5 ± 95.2 | 8.9 ± 1.1 |
| LPS + Cmpd (30 mg/kg) | 2150.3 ± 210.1 | 2980.7 ± 305.6 | 450.2 ± 55.7 | 4.1 ± 0.5 |
| LPS + Dexamethasone (5 mg/kg) | 985.4 ± 150.9 | 1240.5 ± 190.3 | 210.8 ± 30.1 | 2.5 ± 0.4 |
| *Data are presented as Mean ± SEM. **p<0.01, **p<0.001 vs. LPS + Vehicle. |
Interpretation: A significant reduction in the LPS-induced surge of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and neutrophil infiltration in the lungs would demonstrate that this compound possesses potent systemic anti-inflammatory activity. While it may not be as potent as the corticosteroid Dexamethasone, a strong inhibitory effect would validate it as a promising therapeutic candidate.
Conclusion
This guide provides a robust, multi-faceted strategy for the in vivo validation of this compound. By employing well-established models of both local and systemic inflammation and benchmarking against standard-of-care drugs, this framework allows for a comprehensive assessment of the compound's anti-inflammatory efficacy. The detailed protocols for endpoint analysis—paw edema, MPO activity, and cytokine quantification—ensure that the data generated is reliable, reproducible, and translatable. A positive outcome from these studies would provide the compelling evidence required to advance this promising compound into further preclinical development.
References
- 1. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. Indometacin - Wikipedia [en.wikipedia.org]
- 4. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. What is the mechanism of Indomethacin Sodium? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. Mechanisms of anti-inflammatory action of dexamethasone: blockade by hydrocortisone mesylate and actinomycin D of the inhibitory effect of dexamethasone on leukocyte infiltration in inflammatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 12. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. bio-protocol.org [bio-protocol.org]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LPS-induced murine systemic inflammation is driven by parenchymal cell activation and exclusively predicted by early MCP-1 plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization [elifesciences.org]
- 21. assaygenie.com [assaygenie.com]
- 22. nwlifescience.com [nwlifescience.com]
- 23. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 24. raybiotech.com [raybiotech.com]
- 25. arigobio.com [arigobio.com]
- 26. Mouse TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
A Senior Application Scientist's Guide to Assessing the Selectivity of 5-Methoxy-2-Phenyl-1H-Indole-Based Enzyme Inhibitors
Introduction: The Imperative of Selectivity in Modern Drug Discovery
In the landscape of targeted therapeutics, potency is but one-half of the equation. The true measure of a promising drug candidate lies in its selectivity—the ability to modulate its intended target with high precision while minimally affecting other biomolecules. Poor selectivity can lead to off-target effects, resulting in unforeseen toxicities and diminished therapeutic windows. This is particularly critical in the development of enzyme inhibitors, a cornerstone of modern pharmacology.[1]
The 5-methoxy-2-phenyl-1H-indole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against a range of enzymes, including kinases, lipoxygenases, and topoisomerases.[2][3] However, the very features that make this scaffold effective can also lead to interactions with unintended targets. Therefore, a rigorous, multi-faceted assessment of selectivity is not just a regulatory hurdle but a fundamental component of rational drug design.
This guide provides an in-depth, field-proven framework for researchers and drug development professionals to comprehensively evaluate the selectivity profile of novel this compound-based inhibitors. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a self-validating and scientifically sound approach.
Pillar 1: Foundational Biochemical Assessment - Potency and Profiling
The journey begins with understanding the inhibitor's interaction with its primary target and then broadening the scope to survey the wider enzymatic landscape. This is achieved through robust in vitro biochemical assays.
The Rationale: Why Start with Biochemical Assays?
Biochemical assays offer a controlled, simplified system to quantify the direct interaction between an inhibitor and a purified enzyme.[4] This reductionist approach is essential for:
-
Determining Intrinsic Potency: It allows for the precise measurement of parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) without confounding factors like cell permeability or metabolic degradation.[5][6]
-
Enabling High-Throughput Screening: Modern assay formats are highly amenable to automation, making it feasible to screen compounds against hundreds of enzymes in parallel to build a comprehensive selectivity profile.[7][8]
Key Experiment 1: Primary Target IC50 Determination
The first step is to quantify the potency of your inhibitor against its intended enzyme target. The IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%—is the industry-standard metric for this initial assessment.[5]
Causality in Protocol Design: The Critical Role of ATP Concentration
For kinase inhibitors, which represent a major class of drug targets, the concentration of the cofactor ATP is a critical experimental parameter.[9] Most kinase inhibitors compete with ATP for binding to the enzyme's active site.
-
Running the assay at the ATP Km value (the Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax) is a common and recommended starting point.[10] This condition provides a sensitive environment to detect competitive inhibitors and allows for a more standardized comparison of IC50 values across different studies.
-
High ATP concentrations (e.g., physiological levels of 1-10 mM) can overwhelm a competitive inhibitor, leading to a significant rightward shift in the IC50 curve and making the compound appear less potent than it is biochemically.[9] This is a key reason why biochemical potency does not always translate directly to cellular efficacy.[11]
Experimental Protocol: IC50 Determination via Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol outlines a common method for determining the IC50 value of a this compound-based kinase inhibitor.
Materials & Reagents:
-
Purified target kinase
-
Specific peptide substrate for the kinase
-
This compound inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase buffer (containing appropriate salts, DTT, and BSA)
-
ATP solution (at 2x the desired final Km concentration)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (or similar ADP detection system)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Step-by-Step Methodology:
-
Compound Dilution: Prepare a serial dilution of the inhibitor. Start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 serial dilutions in kinase buffer containing DMSO to create a 10-point dose-response curve. Ensure the final DMSO concentration is constant across all wells (typically ≤1%).
-
Controls Preparation:
-
Positive Control (100% Activity): Prepare wells with kinase buffer and DMSO, but no inhibitor.
-
Negative Control (0% Activity): Prepare wells with kinase buffer and DMSO, but no enzyme.
-
-
Enzyme Reaction Setup:
-
To the appropriate wells of the 384-well plate, add 5 µL of the serially diluted inhibitor or controls.
-
Add 10 µL of a 2x enzyme/substrate mix (pre-diluted in kinase buffer).
-
Initiate the kinase reaction by adding 10 µL of the 2x ATP solution. The final reaction volume is 25 µL.
-
-
Incubation: Gently mix the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction, which should be determined during assay development.
-
Reaction Termination & Signal Generation:
-
Add 25 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition & Analysis:
-
Measure the luminescence signal using a plate reader.
-
Normalize the data using the positive (100%) and negative (0%) controls.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[5]
-
From IC50 to Ki: A More Universal Measure of Potency
While the IC50 is invaluable, its value is dependent on the specific assay conditions (like substrate concentration).[12][13] The inhibition constant (Ki) represents the dissociation constant of the enzyme-inhibitor complex and is a more absolute measure of binding affinity.[6][14] For competitive inhibitors, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation .[12]
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the concentration of the substrate (e.g., ATP)
-
Km is the Michaelis constant of the substrate
Using Ki values allows for a more accurate comparison of the intrinsic potencies of different inhibitors, even if the initial IC50s were determined under slightly different conditions.[12]
Key Experiment 2: Large-Scale Selectivity Profiling
A potent inhibitor is only useful if it is also selective. The next crucial step is to screen the compound against a broad panel of related enzymes to identify potential off-target activities. For kinase inhibitors, this is known as kinome profiling .[15][16] Commercial services offer screening against panels of hundreds of human kinases.[17][18]
The Rationale: Unveiling the Off-Target Landscape
The human kinome contains over 500 members, many of which share structural similarities in their ATP-binding pockets.[4] A compound designed for one kinase may inadvertently inhibit others, leading to unexpected biological effects.
-
Single-Concentration Screening: An initial screen is often performed at a single, high concentration of the inhibitor (e.g., 1 or 10 µM). The output is typically reported as "% Inhibition" or "Percent of Control". This provides a rapid, cost-effective snapshot of off-target hits.
-
Dose-Response Follow-Up: Any significant "hits" from the initial screen should be followed up with full IC50 determinations to confirm and quantify the off-target potency.
Data Presentation: Summarizing Potency and Selectivity
Quantitative data should be presented in clear, comparative tables.
Table 1: Comparative Potency of this compound Analogs Against Target Kinase X
| Compound ID | R1 Group | R2 Group | IC50 (nM) [a] | Ki (nM) [b] |
|---|---|---|---|---|
| LEAD-001 | H | H | 55 | 27.5 |
| LEAD-002 | F | H | 25 | 12.5 |
| LEAD-003 | H | OCH3 | 150 | 75 |
| LEAD-004 | F | OCH3 | 8 | 4.0 |
[a] IC50 values determined using an ADP-Glo assay with ATP at Km concentration. [b] Ki values calculated using the Cheng-Prusoff equation.
Table 2: Kinome Selectivity Profile for Compound LEAD-004
| Kinase Target | % Inhibition @ 1 µM [a] | Follow-up IC50 (nM) [b] | Selectivity Index [c] |
|---|---|---|---|
| Target Kinase X (On-Target) | 98% | 8 | - |
| Off-Target Kinase A | 85% | 75 | 9.4-fold |
| Off-Target Kinase B | 72% | 210 | 26.3-fold |
| Off-Target Kinase C | 25% | >10,000 | >1,250-fold |
| Off-Target Kinase D | 8% | >10,000 | >1,250-fold |
[a] Initial screen performed at a single 1 µM concentration. [b] Full dose-response curves generated for hits showing >50% inhibition. [c] Selectivity Index = IC50 (Off-Target) / IC50 (On-Target). A higher value indicates greater selectivity.
Pillar 2: Cellular Assays - Assessing Selectivity in a Physiological Context
A compound that is potent and selective in a test tube may behave very differently inside a living cell.[9] Cellular assays are therefore an indispensable step to validate biochemical findings and gain a more accurate prediction of in vivo efficacy.[11]
The Rationale: Why Biochemical Data Isn't the Whole Story
The cellular environment introduces multiple complexities not present in a purified biochemical assay:
-
Membrane Permeability: The inhibitor must cross the cell membrane to reach its intracellular target.
-
Intracellular ATP: Cellular ATP concentrations are typically in the millimolar range, much higher than the Km values for most kinases. This high concentration of the natural competitor can significantly reduce the apparent potency of an ATP-competitive inhibitor.[9]
-
Efflux Pumps & Metabolism: Cells possess mechanisms to pump foreign molecules out or metabolize them into inactive forms.
-
Target Engagement: It's crucial to confirm that the inhibitor actually binds to its intended target within the complex milieu of the cell.[19]
This often leads to a discrepancy between biochemical IC50 values and cellular EC50 (half-maximal effective concentration) values.[11]
Experimental Workflow for Assessing Inhibitor Selectivity
The overall process follows a logical funnel, starting broad with biochemical assays and progressively focusing on the most promising candidates in more complex, physiologically relevant systems.
References
- 1. kinaselogistics.com [kinaselogistics.com]
- 2. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. courses.edx.org [courses.edx.org]
- 6. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
- 7. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Blog Archives - The Science Snail [sciencesnail.com]
- 14. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 15. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 16. biosynsis.com [biosynsis.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. youtube.com [youtube.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-methoxy-2-phenyl-1H-indole
In the landscape of drug discovery and chemical synthesis, the meticulous handling of novel compounds is a cornerstone of laboratory safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of 5-methoxy-2-phenyl-1H-indole, a member of the indole derivative family. As specific toxicological data for this compound is not extensively published, our protocol is grounded in the principles of prudent laboratory practice, drawing from data on structurally similar chemicals and established safety standards.[1][2] This document is designed to empower researchers with the knowledge to implement a self-validating system of safety, ensuring minimal exposure and maintaining a secure research environment.
Hazard Assessment: Understanding the Invisible Risks
Before any handling protocol is established, a thorough hazard assessment is critical. This compound is a solid, powdered substance.[3] The primary risks associated with handling fine powders include inhalation of airborne particles and inadvertent skin or eye contact.[4]
-
Skin Irritation: Direct contact may cause redness and irritation.[7]
-
Serious Eye Irritation/Damage: The compound is expected to be a serious irritant to the eyes.[6][8]
-
Respiratory Tract Irritation: Inhalation of dust may lead to respiratory discomfort and irritation.[5][8]
Given the absence of comprehensive toxicological data, this compound must be treated as a potentially hazardous substance, and all routes of exposure—inhalation, dermal contact, and ingestion—must be minimized.[1][9]
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. It should always be used in conjunction with robust engineering and administrative controls.
-
Engineering Controls: Whenever possible, handle this compound within a certified chemical fume hood.[4] This is the most effective way to control the inhalation of airborne particulates.[9] If weighing the powder, use an enclosed balance or a balance within the fume hood to contain any dust.[3]
-
Administrative Controls: Develop a designated area for working with this compound.[3] Keep the quantity of the chemical used to the minimum required for the experiment.[1] Ensure that an eyewash station and safety shower are readily accessible.[7]
Mandated Personal Protective Equipment (PPE)
The following PPE is mandatory for all personnel handling this compound. The selection is based on a risk assessment that considers the potential for splashes, aerosolization of powder, and direct contact.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face | Chemical splash goggles meeting ANSI Z87.1 or EN166 standards.[1][6] | Protects eyes from airborne dust and accidental splashes of solvents used with the compound. |
| A face shield worn over goggles.[1][10] | Required when there is a significant risk of splashing, such as during bulk transfers or solution preparation. | |
| Skin and Body | Fully-buttoned, flame-resistant laboratory coat with long sleeves.[1] | Prevents contact with exposed skin on the arms and torso. |
| Long pants and closed-toe shoes.[1][11] | Ensures all skin below the waist is covered, protecting against spills. | |
| Hand Protection | Chemically resistant, powder-free nitrile gloves.[1] | Protects hands from direct contact. Nitrile offers good resistance to a range of chemicals. Inspect gloves for any defects before use.[11] Double-gloving is recommended for added protection.[12] |
| Respiratory | A NIOSH-approved respirator.[1] | Required if engineering controls like a fume hood are insufficient or not available, or during spill cleanup. The need should be confirmed by a formal risk assessment by your institution's Environmental Health and Safety (EHS) department.[9] |
Procedural Workflow: Safe Handling from Start to Finish
This workflow provides a step-by-step guide to ensure safety at every stage of handling this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step PPE Protocol
Donning (Putting On) PPE:
-
Gown/Lab Coat: Put on your lab coat and fasten it completely.
-
Respirator (if required): Perform a user seal check to ensure it is fitted correctly.
-
Eye and Face Protection: Put on your safety goggles. If required, place the face shield over the goggles.
-
Gloves: Put on your inner gloves. Then, put on your outer gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.[12]
Doffing (Taking Off) PPE: The goal is to avoid contaminating yourself with any residue on the PPE.
-
Decontaminate Outer Gloves: While still wearing them, wipe down the outer gloves if visibly contaminated.
-
Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out as you remove them. Dispose of them in a designated hazardous waste container.[13]
-
Remove Gown/Lab Coat: Unfasten the lab coat. Roll it downwards from the shoulders, turning it inside out to contain any contamination on the outer surface.
-
Remove Face Shield/Goggles: Handle by the strap or sides to remove.
-
Remove Inner Gloves: Remove the final pair of gloves using the proper technique to avoid touching the outer surface with your bare hands.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[9][11]
Disposal Plan: A Cradle-to-Grave Responsibility
All materials that come into contact with this compound must be treated as hazardous waste.[14]
-
Contaminated PPE: All disposable PPE, including gloves, gowns, and any other contaminated items, must be placed in a clearly labeled, sealed hazardous waste container.[14] Do not discard these items in the regular trash.
-
Chemical Waste: Unused chemical and any solutions containing this compound must be collected in a designated, sealed, and properly labeled hazardous waste container.[15]
-
Spill Cleanup: In the event of a small spill within a fume hood, use an inert absorbent material (like vermiculite or sand) to clean it up.[1] The absorbent material and any tools used for cleanup must also be disposed of as hazardous waste.
Always adhere to your institution's specific hazardous waste disposal procedures. Consult with your EHS department to ensure full compliance with local and national regulations.[14]
By integrating these safety protocols into your daily workflow, you build a resilient and trustworthy system that protects not only your personal health but also the integrity of your research.
References
- 1. benchchem.com [benchchem.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. safety.duke.edu [safety.duke.edu]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. uwlax.edu [uwlax.edu]
- 10. quora.com [quora.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. pppmag.com [pppmag.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
